Product packaging for 8-Azabicyclo[3.2.1]octan-3-ol(Cat. No.:CAS No. 7432-11-3)

8-Azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3429389
CAS No.: 7432-11-3
M. Wt: 127.18 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Description

Nor-psi-tropine is a tropane alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B3429389 8-Azabicyclo[3.2.1]octan-3-ol CAS No. 7432-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol
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InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40964516
Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

127.18 g/mol
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Physical Description

Solid
Record name Nor-psi-tropine
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CAS No.

501-33-7, 7432-11-3, 538-09-0
Record name Pseudonortropine
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Record name 7432-11-3
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Record name Nortropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Record name 8-azabicyclo[3.2.1]octan-3-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134.5 - 135 °C
Record name Nor-psi-tropine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

basic properties of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 8-Azabicyclo[3.2.1]octan-3-ol

Introduction

This compound, colloquially known as nortropine or norpseudotropine depending on its stereochemistry, represents the foundational chemical scaffold of the tropane alkaloids. This bicyclic amino alcohol is the structural core of a vast class of over 300 naturally occurring and synthetic compounds.[1] Its rigid, conformationally constrained framework has made it a privileged scaffold in medicinal chemistry. It is the parent structure of renowned and potent pharmacological agents, including the anticholinergic drug atropine, the motion sickness medication scopolamine, and the stimulant cocaine.[2][3]

This technical guide provides a comprehensive exploration of the fundamental properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, stereochemistry, physicochemical characteristics, synthesis, and pivotal role as a building block for pharmacologically active molecules. The causality behind its unique properties and its application in modern drug discovery will be a central focus.

Part 1: Molecular Structure and Stereochemistry

The 8-Azabicyclo[3.2.1]octane Core

The defining feature of this molecule is the 8-azabicyclo[3.2.1]octane ring system. This bicyclic structure arises from the fusion of a five-membered pyrrolidine ring and a six-membered piperidine ring, which share a common nitrogen atom (N-8) and two bridgehead carbon atoms (C-1 and C-5).[4] This arrangement imparts significant conformational rigidity, a key factor in its interaction with biological targets.

Nomenclature and Identification
  • IUPAC Name: this compound[5]

  • CAS Number: 501-33-7[5]

  • Molecular Formula: C₇H₁₃NO[5]

  • Common Synonyms: Nortropine, Nor-psi-tropine, Tropigenine[5]

Critical Stereochemistry: endo vs. exo

The functionality and biological activity of this compound and its derivatives are critically dependent on the stereochemistry at the C-3 position. The reduction of the ketone precursor, nortropinone, can yield two distinct diastereomers, differentiated by the orientation of the hydroxyl group relative to the nitrogen bridge.

  • endo Isomer (Nortropine): The hydroxyl group is oriented syn (on the same side) to the larger C1-C5 bridge. This is also referred to as the 3α-hydroxy configuration. This isomer serves as the precursor to crucial alkaloids like hyoscyamine and scopolamine.[4][6]

  • exo Isomer (Norpseudotropine): The hydroxyl group is oriented anti (on the opposite side) to the larger C1-C5 bridge. This is known as the 3β-hydroxy configuration.[4][6]

This stereochemical difference is not trivial; it fundamentally alters the three-dimensional shape of the molecule, which in turn governs how it fits into the binding pockets of receptors and enzymes. For instance, the endo configuration is essential for the anticholinergic activity of atropine, while the specific stereochemistry of cocaine is vital for its activity at the dopamine transporter.

Figure 1: Key stereoisomers of this compound.

Part 2: Physicochemical and Spectroscopic Properties

Physicochemical Data

The physical properties of the parent compound differ notably from its well-known N-methylated derivative, tropine. The absence of the N-methyl group in nortropine allows for hydrogen bonding at the nitrogen, influencing properties like melting point and solubility.

PropertyValueSource
Molecular Weight 127.18 g/mol (Computed)[5]
Physical State Solid[5]
Melting Point 134.5 - 135 °C[5]
Solubility Limited solubility in water; soluble in organic solvents.[2]
XLogP3 0.3[5]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and differentiation of the endo and exo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The rigid bicyclic structure results in a well-defined and predictable NMR spectrum. The chemical shift and multiplicity of the proton at C-3 (the carbinol proton) is particularly diagnostic of the stereochemistry.

NucleusCharacteristic Chemical Shifts (δ, ppm)NotesSource
¹³C NMR C3 (C-OH): ~63.0The chemical shift of C3 is highly sensitive to the endo/exo configuration. For the N-methylated analogues, the C3 shift is ~64.5 ppm for tropine (endo) and ~67.8 ppm for pseudotropine (exo).[4][7]
Bridgehead (C1, C5): ~55-60These carbons are adjacent to the nitrogen atom.[7]
Other Ring Carbons: ~25-40Includes C2, C4, C6, and C7.[7]
¹H NMR H3 (CH-OH): ~3.8 - 4.2The coupling constant of this proton with the adjacent C2 and C4 protons is a key indicator of stereochemistry. In the exo isomer, a larger coupling constant is typically observed.[4]
Bridgehead (H1, H5): ~3.1 - 3.3These protons are deshielded by the adjacent nitrogen.[4]

Mass Spectrometry (MS): The 8-azabicyclo[3.2.1]octane core exhibits a characteristic fragmentation pattern under electron ionization (EI). Common fragments observed in GC-MS analysis include ions corresponding to the loss of water and fragmentation of the pyrrolidine ring. Key m/z values often include 82, 83, 96, and 97.[5]

Part 3: Synthesis and Reactivity

Biosynthesis

In plants, the tropane skeleton is synthesized via a complex enzymatic pathway starting from the amino acid L-ornithine. A key intermediate in this pathway is tropinone (the N-methylated ketone), which serves as a crucial branch point.[4] Two distinct, stereospecific enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), reduce tropinone to produce either tropine (endo) or pseudotropine (exo), respectively, with high fidelity.[2][6][8] This enzymatic bifurcation is the source of the diverse stereochemistry seen in natural tropane alkaloids.

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine NMP N-Methylputrescine Putrescine->NMP PMT Tropinone Tropinone NMP->Tropinone Enzymatic Cascade TRI Tropinone Reductase I (TR-I) Tropinone->TRI TRII Tropinone Reductase II (TR-II) Tropinone->TRII Tropine Tropine (endo-alcohol) TRI->Tropine Pseudo Pseudotropine (exo-alcohol) TRII->Pseudo Alkaloids1 Hyoscyamine, Scopolamine Tropine->Alkaloids1 Alkaloids2 Calystegines Pseudo->Alkaloids2

Figure 2: Simplified biosynthetic pathway of the tropane core.
Chemical Synthesis

The benchmark for the chemical synthesis of the tropane core is the one-pot "double Mannich" reaction developed by Sir Robert Robinson in 1917.[9][10] This biomimetic synthesis is remarkable for its efficiency and elegance. The subsequent stereoselective reduction of the resulting ketone is a pivotal step for accessing either the endo or exo alcohol.

This protocol describes a generalized, two-stage process. Stage 1 is the Robinson-Schöpf synthesis of the nortropinone precursor. Stage 2 is the stereoselective reduction to the desired alcohol.

Stage 1: Synthesis of Nortropinone

  • Reaction Setup: Combine succinaldehyde, ammonia (in place of methylamine for the nor- series), and a derivative of acetone like acetonedicarboxylic acid in a buffered aqueous solution (pH ~5-7).[11] The use of acetonedicarboxylic acid significantly improves yields compared to acetone alone because its enolate forms more readily.[11]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction proceeds via a tandem sequence of an intermolecular Mannich reaction followed by an intramolecular Mannich reaction to form the bicyclic ketone.

  • Workup and Decarboxylation: Acidify the reaction mixture to induce the decarboxylation of the intermediate, yielding nortropinone.

  • Purification: Extract the product into an organic solvent and purify using standard techniques like crystallization or column chromatography.

Stage 2: Stereoselective Reduction to endo-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine)

Causality: The choice of reducing agent and solvent determines the stereochemical outcome. Bulky reducing agents will attack the less sterically hindered exo face of the carbonyl, pushing the resulting hydroxyl group into the endo position. Conversely, smaller reducing agents under thermodynamic control can favor the more stable exo-alcohol. The following protocol favors the endo product.

  • Reaction Setup: Dissolve nortropinone (1 equivalent) in a protic solvent such as methanol or ethanol and cool the solution to 0 °C in an ice bath.[4]

  • Reduction: Add a reducing agent like sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution. The hydride attacks the carbonyl group preferentially from the more accessible exo face, resulting in the desired endo alcohol.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

  • Workup and Purification: Quench the reaction by carefully adding water or dilute acid. Remove the solvent under reduced pressure. Extract the product into an appropriate organic solvent (e.g., chloroform or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

ChemicalSynthesis Reactants Succinaldehyde + Ammonia + Acetonedicarboxylic Acid Robinson Robinson-Schöpf Reaction (Double Mannich) Reactants->Robinson Nortropinone Nortropinone (Ketone) Robinson->Nortropinone Reduction Stereoselective Reduction (e.g., NaBH₄) Nortropinone->Reduction Product endo-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) Reduction->Product

Figure 3: General workflow for the chemical synthesis of Nortropine.

Part 4: Role in Medicinal Chemistry and Drug Development

A Privileged Scaffold

The 8-azabicyclo[3.2.1]octane framework is considered a "privileged scaffold" because its structure is pre-organized to bind to a wide variety of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[12] The rigid structure reduces the entropic penalty upon binding, leading to higher affinity interactions. The nitrogen at the 8-position is typically protonated at physiological pH, allowing for key ionic interactions within receptor binding sites.

A Foundation for Natural and Synthetic Drugs

The true utility of this compound is realized when it is functionalized, primarily through esterification of the C-3 hydroxyl group and substitution on the N-8 nitrogen.

  • Natural Tropane Alkaloids:

    • Atropine/Hyoscyamine: Formed by the esterification of tropine (endo, N-methylated) with tropic acid. It acts as a non-selective muscarinic acetylcholine receptor antagonist.[2]

    • Scopolamine: A close analogue of atropine, also a muscarinic antagonist, used to treat motion sickness and postoperative nausea.[2][3]

    • Cocaine: An ester of pseudotropine (exo, N-methylated) with benzoic acid. It functions as a triple reuptake inhibitor, blocking the transporters for dopamine, serotonin, and norepinephrine.[3]

  • Modern Synthetic Derivatives:

    • Dopamine Receptor Ligands: The scaffold has been used to develop novel ligands for D2/D3 dopamine receptors, which are targets for treating schizophrenia and other neuropsychiatric disorders.[13]

    • Mu Opioid Receptor Antagonists: Derivatives have been synthesized and patented as mu opioid receptor antagonists, with potential applications in treating opioid-induced side effects like constipation.

    • NAAA Inhibitors: In a novel application, the scaffold has been incorporated into potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. This opens avenues for developing new anti-inflammatory drugs.[14][15]

DrugDevelopment Scaffold This compound Core N-8 Position O-3 Position Dopamine Dopamine Receptor Ligands Scaffold:f1->Dopamine N-Substitution Opioid Mu Opioid Antagonists Scaffold:f1->Opioid N-Substitution NAAA NAAA Inhibitors (Anti-inflammatory) Scaffold:f1->NAAA N-Substitution Scaffold:f2->NAAA O-Etherification Anticholinergic Anticholinergics (Atropine) Scaffold:f2->Anticholinergic O-Esterification

Figure 4: The core scaffold as a template for diverse drug classes.

Conclusion

This compound is far more than a simple chemical building block; it is a cornerstone of natural product chemistry and a highly validated starting point for modern drug discovery. Its rigid, bicyclic structure, combined with its critical and tunable stereochemistry, provides a robust framework for designing potent and selective ligands for a multitude of biological targets. A thorough understanding of its fundamental properties—from its synthesis and spectroscopic signatures to the profound impact of its stereoisomers—is essential for any scientist seeking to leverage this remarkable scaffold in the development of next-generation therapeutics.

References

[2] Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591-9595. [Link]

[3] Mechoulam, R., et al. (2000). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Different Cell Types of the Root. Plant and Cell Physiology, 41(2), 183-191. [Link]

[6] Nakajima, K., Yamashita, A., Akama, H., Nakatsu, T., Kato, H., Hashimoto, T., & Yamada, Y. (1998). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 95(14), 8244-8249. [Link]

[8] PubMed. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proc Natl Acad Sci U S A, 90(20), 9591-5. [Link]

[4] BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine. BenchChem Technical Guides.

[7] Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

[16] SpectraBase. (n.d.). This compound, 8-methyl-, endo- - 13C NMR. [Link]

[11] Páez, J. A., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. CT&F - Ciencia, Tecnología y Futuro, 5(4), 89-100. [Link]

[17] SpectraBase. (n.d.). This compound, 8-methyl-, endo-. [Link]

[10] Wikipedia. (n.d.). Tropinone. [Link]

[5] PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

[18] Bhattacharjee, M., & Devi, P. (2007). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2007(1), 57-59.

[19] NIST. (n.d.). This compound, 8-methyl-, endo-. NIST Chemistry WebBook. [Link]

[15] Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13786–13813. [Link]

ResearchGate. (2023). Robinson's one pot synthesis of tropinone (10). ResearchGate. [Link]

PubChem. (n.d.). 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-. National Center for Biotechnology Information. [Link]

[1] Vicario, J. L. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.

NIST. (n.d.). This compound,8-methyl-acetate(ester),exo-. NIST Chemistry WebBook. [Link]

[14] Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

[12] BenchChem. (n.d.). 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol. BenchChem.

[13] Newman, A. H., et al. (2018). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 61(2), 645–661. [Link]

[20] Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.

[21] Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.

Sources

Introduction: The Architectural Core of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 8-Azabicyclo[3.2.1]octan-3-ol

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the rigid, bicyclic core of the tropane alkaloids, a class of compounds renowned for their potent physiological activities.[1][2][3] The specific subject of this guide, this compound (also known as nortropine or norpseudotropine, depending on stereochemistry), represents the foundational structure from which pharmacologically significant molecules like atropine and cocaine are derived.[1][4] Its precise structural characterization is a critical first step in the development of novel therapeutics, the quality control of natural product extracts, and the study of biosynthetic pathways.

Unambiguous structure elucidation is not a linear process but a synergistic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and only by combining them can we build a complete and validated three-dimensional picture of the molecule. This guide details the strategic workflow, explains the causality behind each experimental choice, and provides the technical protocols necessary to confidently elucidate the structure of this compound.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Interrogation cluster_nmr_details NMR Suite cluster_conclusion Final Confirmation Unknown Unknown Sample (C₇H₁₃NO) MS Mass Spectrometry (MS) [Molecular Formula & Weight] Unknown->MS IR Infrared (IR) Spectroscopy [Functional Groups] Unknown->IR NMR NMR Spectroscopy [Connectivity & Stereochemistry] Unknown->NMR Elucidation Final Elucidated Structure [Connectivity & Stereochemistry Confirmed] MS->Elucidation IR->Elucidation H1_C13 1D NMR (¹H, ¹³C) NMR->H1_C13 COSY 2D NMR (COSY) H1_C13->COSY HSQC 2D NMR (HSQC) COSY->HSQC HMBC 2D NMR (HMBC) HSQC->HMBC NOESY 2D NMR (NOESY) HMBC->NOESY NOESY->Elucidation

Figure 1: Overall analytical workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

The first objective is to determine the molecular formula and degree of unsaturation. This foundational data constrains the number of possible structures and validates the identity of the target compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: While low-resolution MS provides nominal mass, HRMS provides the exact mass, allowing for the calculation of a unique elemental composition. For a molecule of this size, an accuracy of 5 ppm or better is required to unambiguously confirm the molecular formula C₇H₁₃NO. Electron Ionization (EI) is often used with Gas Chromatography (GC-MS) and provides valuable fragmentation data, while soft ionization techniques like Electrospray Ionization (ESI) are used with Liquid Chromatography (LC-MS) and are excellent for confirming the molecular ion.[5]

Trustworthiness: The protocol is self-validating by comparing the experimentally determined exact mass of the parent ion with the theoretically calculated mass. The isotopic distribution pattern for the molecular ion (the relative intensity of the M+1 peak) should also be consistent with the presence of seven carbon atoms.

Data Presentation:

Property Theoretical Value Contribution
Molecular Formula C₇H₁₃NO-
Monoisotopic Mass 127.09971 DaProvides exact mass for HRMS confirmation.[4][6]
Nominal Mass 127 g/mol Used for low-resolution MS identification.
Degree of Unsaturation 2(7 - 13/2 + 1/2 + 1) = 2. Indicates two rings.
Ion m/z (Expected) Identity Significance
127[M]⁺Molecular IonConfirms molecular weight.
110[M-H₂O]⁺DehydrationSuggests the presence of an alcohol.[7]
96/97[C₆H₈N]⁺ / [C₆H₉N]⁺Ring CleavageCharacteristic fragmentation of the tropane scaffold.[4]
82/83[C₅H₈N]⁺ / [C₅H₉N]⁺Ring CleavageCharacteristic fragmentation of the tropane scaffold.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the analyte. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern. For HRMS, use an instrument capable of high resolution (e.g., TOF or Orbitrap) and calibrate it immediately prior to analysis.

Part 2: Mapping the Carbon-Hydrogen Framework with NMR

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms.

One-Dimensional (1D) NMR: The Initial Sketch

¹H NMR: Provides a map of all proton environments. Key signals for the this compound structure include the two bridgehead protons (H-1 and H-5), the proton on the carbon bearing the hydroxyl group (H-3), and the various methylene bridge protons. The chemical shift and multiplicity of H-3 are particularly diagnostic for determining stereochemistry (endo vs. exo).

¹³C NMR: Reveals the number of unique carbon atoms. For the C₇ scaffold, seven distinct signals are expected. The chemical shift of C-3 will be significantly downfield due to the attached oxygen, while the bridgehead carbons (C-1 and C-5) are also characteristic.

Data Presentation: Expected NMR Chemical Shifts

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Features
1, 5~3.0 - 3.5~60 - 65Bridgehead protons/carbons, adjacent to Nitrogen.
2, 4~1.5 - 2.2~35 - 40Methylene groups adjacent to C-3 and bridgeheads.
3~3.8 - 4.2~65 - 75Carbinol proton/carbon; shift and J-coupling are stereochemistry-dependent.
6, 7~1.6 - 2.1~25 - 30Methylene groups in the ethylene bridge.
8 (NH)Variable-Secondary amine proton, may be broad and exchangeable.
OHVariable-Hydroxyl proton, may be broad and exchangeable.
(Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry. Data is compiled from typical values for tropane alkaloids.)[8][9]
Two-Dimensional (2D) NMR: Connecting the Dots

Expertise & Experience: While 1D spectra provide a list of parts, 2D spectra provide the assembly instructions. COSY traces the proton-proton coupling networks, HSQC links each proton to its attached carbon, and HMBC reveals the long-range connectivity that pieces the entire framework together. HMBC is particularly crucial for this bicyclic system, as it provides correlations across the nitrogen atom and the bridgehead carbons, definitively confirming the [3.2.1] ring structure.

Trustworthiness: The combination of these experiments provides a self-validating network of correlations. A proposed structure is only considered correct if every observed correlation in the COSY, HSQC, and HMBC spectra is consistent with it.

Mandatory Visualizations:

Figure 2: Key ¹H-¹H COSY correlations establishing proton networks.

G C1 C1/H1 C3 C3/H3 C1->C3 H1->C3 C5 C5/H5 C1->C5 H1->C5 C7 C7/H7 C1->C7 H1->C7 C2 C2/H2 C4 C4/H4 C2->C4 H2->C4 C4->C2 H4->C2 C5->C3 H5->C3 C5->C7 H5->C7 C6 C6/H6 C6->C1 H6->C1 C7->C5 H7->C5 N8 N8

Figure 3: Critical HMBC correlations confirming the bicyclic framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). D₂O is often preferred for this class of compounds due to their polarity and to exchange the labile NH and OH protons, simplifying the spectrum.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of inverse detection.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure proper setting of spectral width and acquisition time.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond J-coupling of ~145 Hz.[10][11]

    • HMBC: Use a standard gradient-selected HMBC pulse sequence, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.

  • Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Pick peaks and integrate ¹H signals. Analyze the cross-peaks in the 2D spectra to build the connectivity map.

Part 3: Identifying Functional Groups with IR Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule. For this compound, the most prominent features will be the absorptions from the hydroxyl (O-H) and secondary amine (N-H) groups, along with the carbon-oxygen (C-O) single bond.

Trustworthiness: The presence of a strong, broad absorption in the 3200-3500 cm⁻¹ region is unambiguous evidence for a hydrogen-bonded O-H group.[12][13][14] The C-O stretch provides complementary evidence. This serves as a quick quality check that is consistent with the data from MS (loss of H₂O) and NMR (presence of a carbinol carbon/proton).

Data Presentation: Characteristic IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)Stretching (H-bonded)3200 - 3500Strong, Broad
N-H (Sec. Amine)Stretching3300 - 3500Medium, Sharper than O-H
C-H (sp³)Stretching2850 - 3000Strong
C-O (Alcohol)Stretching1050 - 1200Strong
N-H (Sec. Amine)Bending1550 - 1650Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition:

    • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The software automatically subtracts the background from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

Part 4: Final Confirmation - Elucidating Stereochemistry

The final piece of the puzzle is to determine the relative stereochemistry of the hydroxyl group at the C-3 position. The two possible diastereomers are endo (axial OH, equatorial H) and exo (equatorial OH, axial H).

Expertise & Experience: This distinction is reliably made using ¹H NMR, specifically by analyzing the multiplicity and coupling constants of the H-3 proton.

  • In the exo isomer (norpseudotropine), the H-3 proton is in an axial position. It has large axial-axial couplings (J ≈ 8-10 Hz) to two adjacent axial protons and smaller axial-equatorial couplings. This typically results in a broad multiplet or a triplet of triplets.

  • In the endo isomer (nortropine), the H-3 proton is in an equatorial position. It has only smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This results in a narrower, less resolved multiplet, often described as a broad singlet or quintet.

Trustworthiness: This method is a cornerstone of conformational analysis in cyclic systems. For ultimate confirmation, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed. A NOESY spectrum would show through-space correlations between H-3 and other protons in close proximity, providing definitive proof of its orientation relative to the rest of the bicyclic system. For instance, in the endo isomer, the equatorial H-3 would show a NOE correlation to the nearby equatorial protons at C-2 and C-4.

Conclusion: A Synthesized and Validated Structural Verdict

The structure of this compound is elucidated through a logical and self-validating workflow. HRMS establishes the molecular formula C₇H₁₃NO. IR spectroscopy confirms the presence of hydroxyl and secondary amine functional groups. A full suite of 1D and 2D NMR experiments maps the complete C-H framework, with COSY defining spin systems, HSQC linking protons to their carbons, and HMBC unequivocally establishing the [3.2.1] bicyclic connectivity. Finally, detailed analysis of the H-3 proton's coupling constants in the ¹H NMR spectrum, potentially supported by NOESY data, assigns the definitive endo or exo stereochemistry. This multi-technique approach ensures the highest level of confidence in the final structural assignment, a critical requirement for research, safety, and drug development applications.

References

  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-9.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68147, this compound.
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  • SpectraBase. (n.d.). This compound, 8-methyl-, endo-.
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  • PubChemLite (n.d.). This compound (C7H13NO).
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  • Splendore, M. D., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1).
  • ResearchGate (n.d.). ¹H NMR and ¹³C NMR data of 1 and 2 in CD₃OD.
  • D'Anjou, B., & Griffin, R. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 939.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Krueger, J., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2211-2218.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.

Sources

An In-depth Technical Guide to the Natural Sources of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tropane Skeleton

The 8-azabicyclo[3.2.1]octan-3-ol scaffold, commonly known as the tropane skeleton, is a bicyclic alkaloid structure that forms the core of a class of secondary metabolites with profound physiological effects.[1][2] These compounds, collectively referred to as tropane alkaloids (TAs), are renowned for their diverse pharmacological activities, ranging from anticholinergic and stimulant to anesthetic properties.[1][3][4] Their utility in both traditional medicine and modern pharmaceuticals underscores the continued importance of understanding their natural origins, biosynthesis, and extraction.[5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary natural sources of these valuable compounds, the intricate biosynthetic pathways that create them, and the methodologies for their isolation and characterization.

Part 1: Principal Natural Sources of Tropane Alkaloids

Tropane alkaloids, while found in a scattered distribution across the angiosperms, are most famously and abundantly produced by plants in the Solanaceae (Nightshade) and Erythroxylaceae (Coca) families.[2][6][7] Their presence has also been reported in families such as Convolvulaceae, Brassicaceae, Euphorbiaceae, and Rhizophoraceae, though these are less common sources.[2][7]

The Solanaceae Family: A Rich Reservoir of Anticholinergic TAs

The Solanaceae family is a major source of medicinally important tropane alkaloids, primarily hyoscyamine and scopolamine, which are known for their anticholinergic effects as competitive, non-selective antagonists of muscarinic acetylcholine receptors.[3][6][8] These compounds are biosynthesized in the roots of the plants and subsequently transported to aerial parts like leaves and flowers.[7][9]

Key Genera and Species:

  • Atropa belladonna (Deadly Nightshade): This perennial herb is a classic source of tropane alkaloids, containing high concentrations of atropine (the racemic form of hyoscyamine) and scopolamine.[1][10][11] All parts of the plant are toxic, with the roots containing up to 1.3% and the leaves up to 1.2% total tropane alkaloids.[11][12] It has a long history of use as both a poison and a medicinal plant.[11][13]

  • Hyoscyamus niger (Henbane): Henbane is another well-known producer of hyoscyamine and scopolamine.[1][14][15] The leaves and flowering tops are the primary parts used, containing an alkaloid content ranging from 0.045% to 0.14%.[14][16] It has been used historically for its sedative and antispasmodic properties.[14][16]

  • Datura species (Jimsonweed, Thorn Apple): Various species within the Datura genus are potent sources of scopolamine and hyoscyamine.[1][10] These plants are often associated with both medicinal uses and accidental poisonings due to their hallucinogenic properties.[10][12]

  • Scopolia carniolica (European Scopolia): This plant is a significant source of scopolamine and atropine, with the highest concentration of alkaloids found in the roots.[17] It has been used historically as a narcotic and is a commercial source for the production of scopolamine.[17][18][19]

  • Mandragora species (Mandrake): Mandrake species, such as M. officinarum and M. autumnalis, accumulate significant levels of hyoscyamine, with some species also producing scopolamine.[8]

Table 1: Prominent Tropane Alkaloids from the Solanaceae Family

AlkaloidCore StructureKey Plant SourcesPrimary Pharmacological Action
Hyoscyamine / Atropine 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoateAtropa belladonna, Hyoscyamus niger, Mandragora spp.Anticholinergic, Mydriatic, Antispasmodic[3][14]
Scopolamine (Hyoscine) (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoateDatura spp., Scopolia carniolica, Atropa belladonnaAnticholinergic, Sedative, Anti-motion sickness[3][6]
Anisodamine 6-HydroxyhyoscyamineAnisodus tanguticusAnticholinergic, Vasodilator
The Erythroxylaceae Family: Source of Cocaine and Related Alkaloids

The Erythroxylaceae family, particularly the genus Erythroxylum, is distinguished by its production of cocaine and related tropane alkaloids.[1][20] Unlike in the Solanaceae, the biosynthesis of these alkaloids occurs in the young leaves.[7][21] A key structural difference is the presence of a carbomethoxy group on the tropane ring, which is absent in the alkaloids from Solanaceae.[7]

Key Genera and Species:

  • Erythroxylum coca (Coca Plant): Native to South America, this is the primary source of cocaine.[1] Other related alkaloids found in the coca plant include ecgonine, benzoylecgonine, and methylecgonine cinnamate.[1]

Part 2: Biosynthesis of the 8-Azabicyclo[3.2.1]octane Core

The biosynthesis of the tropane ring system is a complex, multi-step process that has been the subject of extensive research. While the pathways in Solanaceae and Erythroxylaceae share a common precursor, they have evolved independently, employing different enzymes for key reactions.[7][22]

The journey begins with the amino acids L-ornithine or L-arginine.[6][20] These are converted to putrescine, which then undergoes N-methylation to form N-methylputrescine.[20] Oxidative deamination of N-methylputrescine yields an aminoaldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[6][20] This cation is a critical branch point, serving as a precursor for both tropane alkaloids and nicotine.[6]

From the N-methyl-Δ¹-pyrrolinium cation, the pathway diverges. In the Solanaceae, a malonyl-Coenzyme A mediated condensation leads to the formation of tropinone.[6][9] Tropinone is a pivotal intermediate, as its stereospecific reduction determines the subsequent alkaloid produced.[6]

  • Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), the precursor for hyoscyamine and scopolamine.[6]

  • Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which leads to the synthesis of calystegines.[6]

In Erythroxylum coca, the pathway to cocaine also proceeds through the N-methyl-Δ¹-pyrrolinium cation but involves different subsequent enzymatic steps, ultimately leading to the formation of methylecgonone, the penultimate precursor to cocaine.[7][23][24] The enzymes responsible for these transformations in E. coca belong to different protein families than those in the Solanaceae, highlighting the convergent evolution of tropane alkaloid biosynthesis.[7]

Tropane Alkaloid Biosynthesis cluster_solanaceae Solanaceae cluster_erythroxylaceae Erythroxylaceae Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Decarboxylation N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine N-methylation (SAM) Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium Oxidative deamination Tropinone Tropinone Pyrrolinium->Tropinone Condensation (Solanaceae Pathway) Methylecgonone Methylecgonone Pyrrolinium->Methylecgonone Multi-step enzymatic conversion (Erythroxylaceae Pathway) Tropine Tropine (3α-tropanol) Tropinone->Tropine Reduction (TR-I) Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine Reduction (TR-II) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification Calystegines Calystegines Pseudotropine->Calystegines Scopolamine Scopolamine Hyoscyamine->Scopolamine Hydroxylation (H6H) Cocaine Cocaine Methylecgonone->Cocaine Reduction & Esterification

Caption: Generalized biosynthetic pathway of tropane alkaloids.

Part 3: Experimental Protocols for Extraction and Isolation

The extraction of tropane alkaloids from plant material is a critical first step for their study and purification. The general principle involves an acid-base extraction, leveraging the basicity of the nitrogen atom in the tropane skeleton.

Step-by-Step Methodology: Acid-Base Extraction

This protocol is a generalized procedure adaptable for various plant materials rich in tropane alkaloids, such as Atropa belladonna leaves or roots.

1. Material Preparation:

  • Dry the plant material (e.g., leaves, roots) at a controlled temperature (40-60°C) to a constant weight.

  • Grind the dried material into a fine powder to maximize the surface area for extraction.

2. Acidic Extraction (Protonation of Alkaloids):

  • Accurately weigh the powdered plant material (e.g., 10 g).[25]

  • Macerate or sonicate the powder in a dilute acidic solution (e.g., 0.1 N sulfuric acid or 1% acetic acid) for a specified period (e.g., 24 hours with occasional shaking, or 15-30 minutes of sonication).[25] This step protonates the alkaloids, forming their water-soluble salts.

  • Filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the acidic extract from the solid plant debris. Repeat the extraction on the residue to ensure complete recovery.

  • Combine the filtrates.

3. Basification and Liquid-Liquid Extraction (Free-Basing):

  • Transfer the acidic aqueous extract to a separatory funnel.

  • Slowly add a base (e.g., concentrated ammonia solution or 10% sodium carbonate) until the solution is alkaline (pH 9-10).[25] This deprotonates the alkaloid salts, converting them into their "free base" form, which is soluble in organic solvents.

  • Extract the aqueous solution multiple times (e.g., 3 x 50 mL) with a non-polar organic solvent such as dichloromethane or chloroform.[25][26] Dichloromethane is often preferred as a safer alternative to chloroform.[26]

  • Combine the organic layers.

4. Concentration and Purification:

  • Dry the combined organic extract over an anhydrous salt (e.g., sodium sulfate) and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

  • Further purification can be achieved using chromatographic techniques, such as column chromatography (using silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC).

Extraction Workflow Start Powdered Plant Material Acid_Extract Step 1: Acidic Extraction (e.g., 0.1N H₂SO₄) Start->Acid_Extract Filter1 Filtration Acid_Extract->Filter1 Aqueous_Phase1 Acidic Aqueous Extract (Alkaloid Salts) Filter1->Aqueous_Phase1 Filtrate Plant_Debris Solid Plant Debris Filter1->Plant_Debris Residue Basify Step 2: Basification (e.g., NH₄OH to pH 9-10) Aqueous_Phase1->Basify LLE Step 3: Liquid-Liquid Extraction (e.g., Dichloromethane) Basify->LLE Organic_Phase Organic Phase (Free Base Alkaloids) LLE->Organic_Phase Aqueous_Waste Aqueous Waste LLE->Aqueous_Waste Concentrate Step 4: Concentration (Rotary Evaporation) Organic_Phase->Concentrate Crude_Extract Crude Alkaloid Extract Concentrate->Crude_Extract Purify Step 5: Purification (e.g., Chromatography) Crude_Extract->Purify Pure_Alkaloids Purified Alkaloids Purify->Pure_Alkaloids

Caption: General workflow for the acid-base extraction of tropane alkaloids.

Part 4: Pharmacological Significance and Applications

The derivatives of this compound are of immense interest to drug development professionals due to their potent and diverse pharmacological activities.

  • Anticholinergic Agents: Hyoscyamine and scopolamine are widely used as anticholinergic drugs.[6][8] They are employed to treat conditions such as nausea and vomiting associated with motion sickness, smooth muscle spasms, and as pre-anesthetic medication to reduce secretions.[3][6] Atropine is a critical medicine used to treat bradycardia (slow heart rate) and as an antidote for organophosphate poisoning.[3]

  • Central Nervous System Stimulants: Cocaine is a potent central nervous system stimulant that functions by blocking the reuptake of dopamine, serotonin, and norepinephrine.[6] While its clinical use is now limited to topical anesthesia in certain surgical procedures, its derivatives are studied for the development of treatments for addiction.[23]

  • Neurological Research: The well-defined mechanism of action of these alkaloids makes them invaluable tools in neurological research for studying the function of the parasympathetic nervous system and various neurotransmitter pathways.[3]

Conclusion

The natural world, particularly the Solanaceae and Erythroxylaceae plant families, remains the principal and most economically viable source for a variety of medicinally crucial this compound derivatives. A thorough understanding of their distribution in nature, the intricate biosynthetic pathways that produce them, and the robust methods for their extraction is fundamental for their continued application in medicine and research. As synthetic biology and metabolic engineering techniques advance, the knowledge of these natural systems provides a blueprint for developing novel production platforms and engineering new tropane-based derivatives with enhanced therapeutic properties.

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The Biosynthesis of the 8-Azabicyclo[3.2.1]octane Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse array of biologically active tropane and nortropane alkaloids. These natural products, including indispensable pharmaceuticals like atropine and scopolamine, as well as the illicit narcotic cocaine, have captivated chemists and biologists for over a century. Understanding the intricate enzymatic machinery that constructs this bicyclic system is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways leading to the 8-azabicyclo[3.2.1]octane core and its subsequent diversification, with a focus on the key enzymatic transformations and experimental methodologies for their study.

The Genesis of the Bicyclic Core: From Primary Metabolism to Tropinone

The journey to the 8-azabicyclo[3.2.1]octane core begins with the ubiquitous amino acid L-ornithine, a product of the urea cycle. A series of enzymatic transformations convert this primary metabolite into the pivotal intermediate, tropinone, which represents the first molecule in the pathway to possess the characteristic bicyclic structure.

The Committed Step: N-methylation of Putrescine

The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT) .[1][2] This enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor to produce N-methylputrescine.[1][3] PMT is a key regulatory point in the pathway and is believed to have evolved from spermidine synthase, an enzyme involved in primary polyamine metabolism.[1]

Formation of the N-methyl-Δ¹-pyrrolinium Cation

N-methylputrescine undergoes oxidative deamination by a diamine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4] This reactive iminium species serves as a crucial building block for the subsequent formation of the tropane ring.

The Enigmatic Cyclization: A Polyketide Synthase and Cytochrome P450 Duo

For many years, the precise mechanism of tropinone formation remained elusive. Recent research has unveiled a fascinating two-step process involving an atypical Type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3) .[5][6]

The PYKS catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA in a non-canonical reaction to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[5][6] Subsequently, the cytochrome P450 enzyme, CYP82M3, mediates the cyclization of this intermediate to form tropinone.[5][6] This discovery has been a significant breakthrough in understanding the assembly of the 8-azabicyclo[3.2.1]octane core.

Tropinone_Biosynthesis L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT (S-adenosylmethionine) N-methyl-Δ¹-pyrrolinium cation N-methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-methyl-Δ¹-pyrrolinium cation Diamine Oxidase 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid N-methyl-Δ¹-pyrrolinium cation->4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid PYKS (+ 2x Malonyl-CoA) Tropinone Tropinone 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid->Tropinone CYP82M3 Tropinone_Reduction Tropinone Tropinone Tropine (3α-tropanol) Tropine (3α-tropanol) Tropinone->Tropine (3α-tropanol) Tropinone Reductase I (TR-I) (NADPH) Pseudotropine (3β-tropanol) Pseudotropine (3β-tropanol) Tropinone->Pseudotropine (3β-tropanol) Tropinone Reductase II (TR-II) (NADPH) Hyoscyamine & Scopolamine Biosynthesis Hyoscyamine & Scopolamine Biosynthesis Tropine (3α-tropanol)->Hyoscyamine & Scopolamine Biosynthesis Calystegine Biosynthesis Calystegine Biosynthesis Pseudotropine (3β-tropanol)->Calystegine Biosynthesis

Caption: The branching point at tropinone reduction.

Diversification of the Core: Major Biosynthetic Fates

Following the stereospecific reduction of tropinone, the resulting tropine and pseudotropine enter distinct biosynthetic pathways, leading to a wide array of tropane and nortropane alkaloids.

The Hyoscyamine and Scopolamine Pathway

The biosynthesis of hyoscyamine and scopolamine from tropine involves a series of intricate enzymatic reactions, including esterification, rearrangement, and epoxidation.

  • Littorine Formation: Tropine is esterified with phenyllactic acid to form littorine. This reaction is catalyzed by littorine synthase , an enzyme that has been a subject of extensive research. [7]2. Rearrangement to Hyoscyamine Aldehyde: Littorine undergoes an intramolecular rearrangement to hyoscyamine aldehyde, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1 .

  • Reduction to Hyoscyamine: Hyoscyamine aldehyde is then reduced to hyoscyamine.

  • Conversion to Scopolamine: The final steps involve the conversion of hyoscyamine to scopolamine, a two-step process catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) . [8][9]H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized to scopolamine. [8][9]

Scopolamine_Pathway Tropine Tropine Littorine Littorine Tropine->Littorine Littorine Synthase (+ Phenyllactic acid) Hyoscyamine Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine Aldehyde CYP80F1 Hyoscyamine Hyoscyamine Hyoscyamine Aldehyde->Hyoscyamine 6β-Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->6β-Hydroxyhyoscyamine H6H (Hydroxylation) Scopolamine Scopolamine 6β-Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation)

Caption: Biosynthesis of hyoscyamine and scopolamine from tropine.

The Calystegine Pathway

The biosynthesis of calystegines from pseudotropine is less understood than the hyoscyamine/scopolamine pathway. However, recent discoveries have shed light on the initial steps. A key reaction is the esterification of the 3β-hydroxyl group of pseudotropine with tigloyl-CoA, catalyzed by a recently identified BAHD acyltransferase . [1][10]This step initiates a series of modifications, including demethylation and further hydroxylations, to yield the various calystegine structures. [1][10]

Experimental Protocols

A crucial aspect of studying the biosynthesis of the 8-azabicyclo[3.2.1]octane core is the ability to assay the activity of the key enzymes involved and to quantify the intermediates and final products. The following sections provide detailed protocols for some of the key experimental workflows.

Heterologous Expression and Purification of Recombinant Enzymes

Many of the enzymes in the tropane alkaloid biosynthetic pathway have been successfully expressed in and purified from Escherichia coli, which allows for detailed in vitro characterization.

Protein_Purification_Workflow cluster_0 E. coli Expression cluster_1 Purification cluster_2 Analysis Transformation Transformation Culture Growth Culture Growth Transformation->Culture Growth Induction (IPTG) Induction (IPTG) Culture Growth->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis (Sonication) Cell Lysis (Sonication) Cell Harvest->Cell Lysis (Sonication) Clarification (Centrifugation) Clarification (Centrifugation) Cell Lysis (Sonication)->Clarification (Centrifugation) Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Clarification (Centrifugation)->Affinity Chromatography (e.g., Ni-NTA) Elution Elution Affinity Chromatography (e.g., Ni-NTA)->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Enzyme Assay Enzyme Assay SDS-PAGE->Enzyme Assay

Caption: General workflow for recombinant protein expression and purification.

Protocol 1: Heterologous Expression and Purification of His-tagged Tropinone Reductase (TR) in E. coli

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the codon-optimized gene for TR-I or TR-II with an N-terminal His6-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and DNase I. Incubate on ice for 30 minutes, followed by sonication.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with 20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Enzyme Activity Assays

Protocol 2: Tropinone Reductase (TR) Activity Assay [5] This assay measures the consumption of NADPH at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 1-5 µg of purified TR enzyme in a total volume of 1 mL.

  • Initiation: Start the reaction by adding tropinone to a final concentration of 1 mM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 30°C using a spectrophotometer.

  • Control: Perform a control reaction without the tropinone substrate to account for any background NADPH oxidation.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Protocol 3: Putrescine N-methyltransferase (PMT) Activity Assay [11] This is a discontinuous assay followed by HPLC analysis.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 1 mM putrescine, 1 mM S-adenosylmethionine (SAM), and 10-20 µg of purified PMT enzyme in a total volume of 200 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of 1 M NaOH.

  • Derivatization: Add 1 mL of chloroform and 5 µL of benzoyl chloride to the reaction mixture. Vortex vigorously for 1 minute to derivatize the amines.

  • Extraction: Centrifuge to separate the phases and collect the lower organic phase. Evaporate the chloroform to dryness.

  • Analysis: Resuspend the residue in 100 µL of methanol and analyze by reverse-phase HPLC with UV detection to quantify the N-methylputrescine derivative.

Quantification of Tropane Alkaloids by HPLC

Protocol 4: HPLC Analysis of Hyoscyamine and Scopolamine [10]

  • Sample Preparation: Extract finely ground plant material or hairy root cultures with methanol overnight. Filter the extract and evaporate to dryness. Resuspend the residue in 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Quantification: Generate a standard curve using authentic standards of hyoscyamine and scopolamine.

Quantitative Data Summary

The kinetic parameters of the key enzymes in the biosynthesis of the 8-azabicyclo[3.2.1]octane core are essential for understanding the flux through the pathway and for designing metabolic engineering strategies.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Source(s)
Putrescine N-methyltransferase (PMT) Putrescine, SAM~21 (Putrescine)0.16 - 0.39[12][13]
Tropinone Reductase I (TR-I) Tropinone, NADPHVaries by species-[14]
Tropinone Reductase II (TR-II) Tropinone, NADPHVaries by species-[14]
Hyoscyamine 6β-hydroxylase (H6H) Hyoscyamine, 2-oxoglutarate~35-60-[15][16][17]

Note: Kinetic data for PYKS, CYP82M3, littorine synthase, CYP80F1, and the calystegine-pathway BAHD acyltransferase are not yet widely available in the literature and represent an area for future research.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway to the 8-azabicyclo[3.2.1]octane core and its subsequent diversification has been a remarkable scientific journey. The discovery of the key enzymes, from the initial committed step catalyzed by PMT to the intricate cyclization mediated by a PYKS-CYP450 duo and the crucial stereospecific reduction by TR-I and TR-II, has provided a detailed roadmap of this complex metabolic network.

For researchers, scientists, and drug development professionals, this knowledge opens up exciting avenues for:

  • Metabolic Engineering: Overexpression or suppression of key genes can be used to enhance the production of desirable alkaloids like scopolamine in plant cell cultures or engineered microbial hosts.

  • Synthetic Biology: The entire biosynthetic pathway can be reconstituted in heterologous systems like E. coli or yeast, providing a sustainable and scalable platform for alkaloid production.

  • Drug Discovery: Understanding the enzymatic mechanisms allows for the generation of novel, non-natural tropane alkaloids with potentially improved pharmacological properties through enzyme engineering and precursor-directed biosynthesis.

The continued exploration of the uncharacterized enzymes, particularly those involved in the later stages of calystegine biosynthesis and the detailed kinetic analysis of all pathway enzymes, will undoubtedly provide further insights and opportunities in this fascinating field of natural product biosynthesis.

References

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  • Wikipedia. (n.d.). Putrescine N-methyltransferase.
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Sources

chemical stability of 8-Azabicyclo[3.2.1]octan-3-ol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of 8-Azabicyclo[3.2.1]octan-3-ol (Tropine)

Executive Summary

This compound, commonly known as tropine, is a foundational tropane alkaloid that serves as a critical structural precursor for a multitude of pharmacologically significant compounds, including the anticholinergic agent atropine.[1][2] Understanding the chemical stability of the tropine core is paramount for drug development professionals involved in the synthesis, formulation, and analysis of tropane-derived pharmaceuticals. This guide provides a comprehensive analysis of tropine's stability profile under various stress conditions, including pH, temperature, oxidation, and light. As direct stability studies on tropine are less common, this document synthesizes data primarily from forced degradation studies of atropine, where tropine is a principal degradation product. This approach provides critical insights into the inherent vulnerabilities of the 8-azabicyclo[3.2.1]octane framework. We will explore the causality behind degradation pathways, present detailed experimental protocols for stability assessment, and offer field-proven insights for researchers and formulation scientists.

Introduction to this compound (Tropine)

Tropine is a natural, bicyclic amino alcohol. Its rigid structure, containing a seven-membered ring bridged by a nitrogen atom, is the cornerstone of the tropane alkaloid family.

  • IUPAC Name: (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

  • Molecular Formula: C₈H₁₅NO[3][4]

  • Molecular Weight: 141.21 g/mol [4]

Its significance in medicinal chemistry is profound, acting as the alcoholic moiety in essential medicines like atropine (an ester of tropine and tropic acid) and scopolamine.[2] The stability of these ester derivatives is intrinsically linked to the stability of the parent alcohol, tropine. Therefore, a thorough understanding of how environmental and chemical stressors affect the tropine molecule is essential for ensuring the safety, efficacy, and shelf-life of these vital drugs.

Intrinsic Stability and Physicochemical Properties

Under standard laboratory and storage conditions, tropine is a relatively stable crystalline powder.[5][6] However, its structure possesses features that can be susceptible to degradation under more aggressive conditions.

  • The Tertiary Amine: The N-methyl group on the bicyclic bridge is a potential site for oxidation, which can lead to N-demethylation to form nortropine or the formation of N-oxide derivatives.

  • The Secondary Alcohol: The hydroxyl group at the C-3 position can undergo oxidation to the corresponding ketone, tropinone. While this is a synthetic reaction, it highlights a potential degradation pathway.

  • Incompatibilities: Tropine and its derivatives are generally incompatible with strong oxidizing agents.[5][6]

The primary degradation pathways are best understood by examining the forced degradation of atropine, which reveals the conditions that favor the cleavage of its ester bond to release tropine.

Stability Under Forced Degradation Conditions

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[7][8][9] The stability of the tropine core is most effectively discussed by analyzing its formation as a key product of atropine degradation.

Hydrolytic Degradation: The Influence of pH

The hydrolysis of atropine's ester linkage is a well-documented degradation pathway that yields tropine and tropic acid.[10][11] The rate of this reaction is highly dependent on pH.

  • Acidic Conditions (pH 3-6): Atropine exhibits its greatest stability in this pH range.[12] The protonated form of the tertiary amine likely offers some protection against nucleophilic attack.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the rate of hydrolysis significantly accelerates.[10] This base-catalyzed hydrolysis is a critical consideration for liquid formulations of atropine-like drugs. An isotonic atropine solution at a neutral pH can experience significant deterioration within a month.[13]

Under basic conditions, a competing degradation pathway for atropine is dehydration, which forms apoatropine (atropamine). Apoatropine can then subsequently hydrolyze to form tropine and atropa acid.[10]

G cluster_atropine Atropine Degradation Pathways cluster_products Degradation Products Atropine Atropine Tropine Tropine Atropine->Tropine Hydrolysis (Acidic/Basic) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Acidic/Basic) Apoatropine Apoatropine Atropine->Apoatropine Dehydration (Basic) Apoatropine->Tropine Hydrolysis AtropaAcid Atropa Acid Apoatropine->AtropaAcid Hydrolysis

Caption: Primary degradation pathways of atropine in aqueous solution.

Thermal Stability

Tropane alkaloids are known to be thermally labile, particularly at the high temperatures often used in analytical techniques like Gas Chromatography (GC).[14][15]

  • Moderate Temperatures (Baking/Boiling): Studies on tropane alkaloids in food matrices show that degradation occurs during processes like baking (180°C) and boiling. For instance, baking can reduce atropine content by anywhere from 7% to 65%, depending on the food matrix.[16] Boiling pasta contaminated with Datura seeds resulted in a 66% degradation of tropine itself, suggesting the molecule is susceptible to degradation in aqueous solution at 100°C.[17]

  • High Temperatures (GC-MS Inlet): Systematic studies on atropine in a GC-MS inlet reveal significant degradation above 250°C.[14][15] The primary degradation products at these temperatures are formed through the elimination of water (to apoatropine) and the cleavage of the ester bond (to tropine). At even higher temperatures (e.g., 275°C), elimination of formaldehyde becomes a predominant pathway, and the parent atropine molecule is barely detectable.[14][15]

Causality: The choice of solvent can influence thermal degradation. Methanol has been shown to cause a higher degree of degradation compared to ethyl acetate at temperatures below 250°C, likely due to its protic nature facilitating solvolysis reactions.[14]

Condition Compound Degradation (%) Source
Baking (190°C, 40 min)Atropine73%[16]
Baking (180°C, 20 min)Atropine7-65% (matrix dependent)[16]
Boiling (100°C, 10 min)Tropine~66%[17]
GC Inlet (>250°C)AtropineSignificant degradation[14][15]
Caption: Summary of Thermal Degradation Data for Tropane Alkaloids.
Oxidative Stability

The tropane ring, particularly the tertiary amine, is susceptible to oxidation.

  • Mechanism: The most common oxidative pathway is N-demethylation. For example, in the presence of potassium permanganate, atropine can be oxidized to noratropine.[10] This indicates that the N-methyl group is a reactive site. Another potential site is the secondary alcohol, which can be oxidized to a ketone.

  • Experimental Conditions: Forced degradation studies typically employ hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30% to simulate oxidative stress. The reaction is often carried out at room temperature for a period of up to 24-48 hours.

Photostability

Photostability testing is a critical component of forced degradation studies, as mandated by ICH guidelines. While specific photodecomposition products of tropine are not extensively detailed in the literature, it is standard practice to evaluate stability under controlled light exposure.

  • ICH Q1B Guideline: This guideline recommends exposing the drug substance to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Practical Insight: In numerous stability studies of atropine solutions, samples are routinely protected from light, indicating a recognized risk of photodegradation.[18][19] Therefore, any formulation containing a tropine-derived active ingredient should be packaged in light-resistant containers.

Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: Forced Degradation Workflow

This protocol outlines a self-validating system for assessing the stability of this compound or its derivatives.

Objective: To identify the degradation pathways and products of the target molecule under various stress conditions and to validate an analytical method as "stability-indicating."

Apparatus & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 reverse-phase HPLC column.

  • pH meter.

  • Photostability chamber.

  • Thermostatically controlled oven and water bath.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound (or derivative) reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Buffers (e.g., phosphate, acetate).

Step-by-Step Methodology:

  • API Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or water) at a known concentration, typically 1 mg/mL.[20]

  • Stress Condition Application (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep at room temperature for 6-24 hours, protected from light.

    • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80-100°C) for 24-72 hours. Also, expose the stock solution to heat (60-80°C).

    • Photodegradation: Expose the solid API and the stock solution to light conditions as specified in ICH Q1B. Run a dark control sample in parallel.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Chromatographic Analysis:

    • Inject the unstressed control sample and all stressed samples into the HPLC system.

    • Develop a gradient elution method to ensure separation of the parent peak from all degradation product peaks.

    • Use the DAD to check for peak purity of the parent API peak in the stressed samples. A pure peak indicates the method can resolve the API from its degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the API under each condition. The target degradation is typically between 5-20%.[20] If degradation is too high or too low, adjust the stress conditions (time, temperature, reagent concentration).

    • Identify and, if necessary, characterize the structure of major degradation products using LC-MS/MS.

G cluster_stress Apply Stress Conditions (Parallel) start Prepare API Stock (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid thermal Thermal (Dry/Solution Heat) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Samples (Acid/Base only) acid->neutralize base->neutralize analyze HPLC-DAD/MS Analysis oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Identify Products analyze->evaluate report Stability Profile Report evaluate->report

Caption: General workflow for a forced degradation study.

Summary and Recommendations for Drug Development

The chemical stability of the this compound core is robust under standard conditions but displays key vulnerabilities that must be managed during the development of its derivatives.

  • Ester Derivatives: For drugs like atropine, where tropine is esterified, the primary liability is hydrolysis . Formulations must be buffered to an acidic pH (ideally 3-6) to ensure long-term stability.[12]

  • Oxidative Stress: The tertiary amine is a potential site of oxidation. The inclusion of antioxidants should be considered for liquid formulations, especially if they are exposed to conditions that could generate free radicals.

  • Thermal Stress: High-temperature processing should be approached with caution. Analytical methods like GC must use carefully optimized inlet temperatures (ideally ≤250°C) to prevent on-instrument degradation that could lead to inaccurate results.[14]

  • Photoprotection: Given the general sensitivity of complex organic molecules to light, packaging formulations in amber or other light-blocking materials is a prudent and necessary step.[18][19]

By understanding these degradation pathways and implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can design stable, safe, and effective pharmaceuticals based on the versatile this compound scaffold.

References

  • Kirchhoff, W. R., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography.
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An In-depth Technical Guide to the Solubility of 8-Azabicyclo[3.2.1]octan-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine, is a pivotal bicyclic organic compound. It serves as a fundamental building block in the synthesis of a wide array of tropane alkaloids, which are of significant pharmacological importance.[1] Notably, it is a precursor to essential medicines such as atropine and scopolamine, which are utilized for their anticholinergic properties.[1] The efficiency of synthesis, purification, and formulation of these active pharmaceutical ingredients (APIs) is intrinsically linked to the solubility of tropine in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes available data, and presents a robust experimental framework for its quantitative determination, catering to researchers, chemists, and professionals in the field of drug development.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular interactions between the solute (in this case, this compound) and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a tertiary amine within its bicyclic framework, imparts a unique solubility profile.

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. This capability leads to strong interactions with polar protic solvents like alcohols (e.g., ethanol, methanol), resulting in good solubility. The nitrogen atom in the ring can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, enabling favorable dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The non-polar hydrocarbon backbone of the bicyclic system interacts via weaker van der Waals forces. These interactions are dominant when this compound is in non-polar solvents (e.g., hexane, toluene). Consequently, its solubility in such solvents is expected to be limited.

  • Acid-Base Properties: As an alkaloid, the tertiary amine group imparts basic properties.[4][5] This means that in acidic solutions, it can be protonated to form a salt, which is typically highly soluble in water but poorly soluble in most organic solvents.[5][6][7]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents.

Intermolecular Interactions of this compound with Solvents cluster_solute This compound cluster_solvents Organic Solvent Classes solute Tropine Hydroxyl Group (H-bond donor/acceptor) Tertiary Amine (H-bond acceptor) Bicyclic Backbone (van der Waals) protic Polar Protic e.g., Ethanol, Methanol solute:ho->protic Strong H-Bonding solute:n->protic H-Bonding aprotic Polar Aprotic e.g., Acetone, DMSO solute->aprotic Dipole-Dipole nonpolar Non-Polar e.g., Hexane, Toluene solute:backbone->nonpolar Weak van der Waals

Caption: Molecular interactions driving solubility.

Qualitative and Semi-Quantitative Solubility Profile

Solvent ClassSolventCompoundReported SolubilityCitation
Polar Protic WaterThis compound100 g/L (at 20°C); "Very soluble"[8][9][10]
EthanolThis compound"Very soluble"; "Readily soluble"[1][8]
Ethanol3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol"Soluble"[11]
Methanol3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol"Soluble"[11]
EthanolTropinone~30 mg/mL[12]
Ethers Diethyl EtherThis compound"Very soluble"[8]
Chlorinated ChloroformThis compound"Readily soluble"[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Tropinone~30 mg/mL[12]
Dimethylformamide (DMF)Tropinone~30 mg/mL[12]

Note: Tropinone is the ketone analog of tropine and is included for structural comparison.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for the quantitative determination of this compound solubility in various organic solvents, based on the widely accepted isothermal shake-flask method.[3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Data Interpretation and Influencing Factors

Several factors can influence the measured solubility, and it is critical to control them for reproducible and accurate results:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[3] Therefore, maintaining a constant and accurately recorded temperature is paramount.

  • Purity: Both solute and solvent impurities can alter solubility. Use high-purity materials for reliable data.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, any residual water or acidic/basic impurities can significantly affect the solubility of an amine-containing compound like tropine.

Conclusion

This compound exhibits a solubility profile governed by its polar functional groups and bicyclic structure. It is readily soluble in polar organic solvents such as ethanol and chloroform, with expectedly lower solubility in non-polar media.[1][8] While a comprehensive set of quantitative solubility data across a wide range of organic solvents is not extensively published, the theoretical principles and the detailed experimental protocol provided in this guide equip researchers and drug development professionals with the necessary tools to determine these critical parameters. Accurate solubility data is indispensable for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful formulation of tropane alkaloid-based therapeutics.

References

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Overview of Tropane Alkaloid Research

Foreword: The Enduring Legacy of the Tropane Ring

The tropane alkaloids, a class of bicyclic secondary metabolites, represent a fascinating intersection of natural products chemistry, pharmacology, and human history. Characterized by the rigid 8-azabicyclo[3.2.1]octane skeleton, these compounds, found predominantly in the Solanaceae (nightshade) and Erythroxylaceae (coca) plant families, have been wielded as potent poisons, powerful medicines, and profound psychoactive agents for centuries.[1] From the mydriatic effects of deadly nightshade used in Renaissance cosmetics to the anesthetic properties of cocaine that revolutionized surgery, the journey of tropane alkaloid research is a story of scientific discovery, chemical ingenuity, and an ever-deepening understanding of the complex interplay between natural molecules and biological systems.

This technical guide provides a historical overview of this journey, designed for researchers, scientists, and drug development professionals. It eschews a simple chronological listing of facts in favor of a narrative that explores the causality behind key experimental choices, the evolution of analytical thought, and the landmark discoveries that have shaped this vibrant field. We will delve into the foundational moments of isolation and structural elucidation, the elegance of early chemical syntheses, the unraveling of their intricate biosynthetic pathways, and the continuous refinement of analytical techniques that allow us to probe these molecules with increasing precision.

Part 1: The Dawn of Discovery - Isolation and Early Characterization

The story begins not in the laboratory, but in the annals of traditional medicine and folklore, where plants like Atropa belladonna, Datura stramonium, and Erythroxylum coca were known for their dramatic physiological effects.[2][3] The scientific investigation into the active principles of these plants in the 19th century marked the birth of alkaloid chemistry.

The First Isolations: Capturing the "Alkaline-Like" Essences

The initial challenge for chemists was to isolate these potent compounds from complex plant matrices. The fundamental chemical property exploited was their basicity (due to the nitrogen atom), which led to the name "alkaloid" or "alkaline-like." Early pioneers of pharmacy and chemistry used this property to develop the first extraction protocols.

A pivotal moment came in 1832 when the German pharmacist H. F. G. Mein successfully isolated a pure crystalline substance from deadly nightshade, which he named atropine.[1] Although he did not publish his findings, his work was soon followed by the published isolation of atropine by P. L. Geiger and O. Hesse in 1833.[1] Around the same time, Geiger also isolated hyoscyamine.[4] A few decades later, Friedrich Gaedcke (1855) and Albert Niemann (1860) isolated cocaine from coca leaves, with Niemann providing a more thorough chemical characterization.[1] The isolation of scopolamine (also known as hyoscine) was achieved by Albert Ladenburg in 1881.[4]

Core Experimental Logic: Acid-Base Extraction

The success of these early isolations hinged on a masterful application of acid-base chemistry. The tropane nitrogen, with a pKa typically in the range of 9-10, could be selectively protonated or deprotonated to control the alkaloid's solubility. This principle formed the basis of classical liquid-liquid extraction protocols that are still conceptually relevant today.

Protocol 1: Classical Acid-Base Extraction for Tropane Alkaloids from Atropa belladonna

This protocol is a representative example of the logic used in the 19th and early 20th centuries.

Objective: To isolate a crude mixture of tropane alkaloids from dried plant material.

Methodology:

  • Maceration & Acidification:

    • 100 g of finely powdered, dried Atropa belladonna leaves are macerated in 500 mL of 1 M sulfuric acid.[5]

    • The mixture is stirred for 24 hours.

    • Causality: The acidic solution protonates the tertiary amine of the tropane alkaloids (e.g., atropine, scopolamine), converting them into their water-soluble salt forms. This effectively pulls them out of the complex, largely organic plant matrix.

  • Filtration:

    • The mixture is filtered through cheesecloth or paper to remove the solid plant debris (the marc).

    • The marc is washed with an additional 100 mL of 1 M sulfuric acid to ensure complete extraction of the alkaloid salts. The filtrates are combined.

  • Basification:

    • The acidic aqueous extract is cooled in an ice bath and slowly basified to pH ~10 using a concentrated ammonia solution or sodium carbonate.[6]

    • Causality: Adding a base deprotonates the alkaloid salts, converting them back to their free-base form. In this state, they are significantly less soluble in water and highly soluble in nonpolar organic solvents.

  • Liquid-Liquid Extraction:

    • The basified aqueous solution is transferred to a large separatory funnel.

    • It is then extracted three times with 150 mL portions of diethyl ether or dichloromethane.[5]

    • For each extraction, the funnel is shaken vigorously and the layers are allowed to separate. The organic layer is collected.

    • Causality: The immiscible organic solvent provides a medium into which the now nonpolar, free-base alkaloids can partition, separating them from the water-soluble salts and other polar impurities remaining in the aqueous phase.

  • Drying and Evaporation:

    • The combined organic extracts are dried over anhydrous sodium sulfate to remove residual water.

    • The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude, resinous alkaloid extract.

Part 2: Deducing the Bicyclic Core - Structural Elucidation and Landmark Syntheses

With pure compounds in hand, the next great challenge was to determine their molecular structures. In an era before spectroscopic methods, this was a Herculean task relying on chemical degradation, elemental analysis, and ultimately, total synthesis as the final proof.

The Work of Richard Willstätter: A Nobel-Winning Effort

The elucidation of the core tropane structure is largely credited to the German chemist Richard Willstätter. Through a series of brilliant degradation experiments on atropine and cocaine, he deduced the bicyclic nature of the tropane skeleton.[3] His work culminated in the first, albeit arduous, synthesis of tropinone, the ketone precursor to the tropane core, in 1901.[1][7]

Willstätter's synthesis began from cycloheptanone and required 15 steps, achieving an overall yield of only 0.75%.[7] While not practical, it was a monumental achievement that confirmed the proposed structure and earned him the 1915 Nobel Prize in Chemistry.

The Elegance of Robinson's Biomimetic Synthesis

A watershed moment in both tropane alkaloid chemistry and the broader field of organic synthesis occurred in 1917. Sir Robert Robinson, contemplating the structure of tropinone, hypothesized how it might be assembled in the plant itself.[2][8] He proposed that it could arise from the condensation of succinaldehyde, methylamine, and acetone.

This led to his now-famous "biomimetic" synthesis, a one-pot reaction that brilliantly constructs the complex bicyclic framework from simple, achiral precursors under physiological conditions (aqueous solution at room temperature).[1][2]

Workflow 1: Robinson's Biomimetic Tropinone Synthesis (1917)

G cluster_reactants Reactants cluster_process One-Pot Reaction succinaldehyde Succinaldehyde mixing Mix in aqueous buffer (Physiological conditions) succinaldehyde->mixing methylamine Methylamine methylamine->mixing acetonedicarboxylic_acid Acetonedicarboxylic Acid (Acetone surrogate) acetonedicarboxylic_acid->mixing mannich1 Initial Condensation & First Intermolecular Mannich Reaction mixing->mannich1 Spontaneous mannich2 Second Intramolecular Mannich Reaction & Cyclization mannich1->mannich2 decarboxylation Acidification & Heat (Decarboxylation) mannich2->decarboxylation tropinone Tropinone decarboxylation->tropinone Yield: 17-90%

Caption: Robinson's elegant one-pot synthesis of tropinone.

Protocol 2: Robinson's Tropinone Synthesis

Objective: To synthesize tropinone via a biomimetic, one-pot, double Mannich reaction.

Methodology:

  • Preparation of Reactants:

    • A solution of succinaldehyde is prepared (often generated in situ from a precursor like 2,5-dimethoxytetrahydrofuran).[4]

    • Methylamine hydrochloride is dissolved in water.

    • Acetonedicarboxylic acid is dissolved in an aqueous buffer solution.

    • Causality: Acetonedicarboxylic acid is used instead of acetone because its enolate is more readily formed under mild conditions. The carboxylic acid groups act as activating groups and are removed in the final step.

  • One-Pot Reaction:

    • The reactant solutions are combined in a single reaction vessel and stirred at room temperature.[2]

    • The reaction proceeds through a cascade of events:

      • Condensation of methylamine with succinaldehyde to form a di-iminium ion.

      • A double Mannich reaction where the enolate of acetonedicarboxylic acid attacks both iminium ions, leading to the formation of the bicyclic system.[8]

  • Workup and Decarboxylation:

    • After the reaction is complete (monitored by TLC or other means), the solution is acidified with hydrochloric acid and heated.[4]

    • Causality: The acidification and heat trigger the decarboxylation of the intermediate tropinone-dicarboxylic acid, losing two molecules of CO₂ to yield the final tropinone product.

  • Isolation:

    • The tropinone is then extracted from the aqueous solution using an organic solvent after basification, following a similar acid-base logic as described in Protocol 1.

The simplicity, high yield (initially 17%, later improved to >90%), and theoretical elegance of Robinson's synthesis made it a landmark achievement, solidifying the structure of tropane alkaloids and ushering in a new era of strategic, biomimetic thinking in organic chemistry.[2]

Part 3: Nature's Blueprint - Unraveling the Biosynthetic Pathways

While Robinson's synthesis was biomimetic (mimicking biology), the true biosynthetic pathways remained a black box for decades. Through isotopic labeling studies and, more recently, genomic and transcriptomic approaches, the intricate enzymatic machinery responsible for constructing these alkaloids has been elucidated. A key finding is that the pathways in the Solanaceae and Erythroxylaceae families, despite producing the same core skeleton, evolved independently—a remarkable example of convergent evolution in plant secondary metabolism.[9]

The Solanaceae Pathway: From Amino Acids to Atropine and Scopolamine

In plants like Atropa belladonna and Datura stramonium, the pathway begins with the amino acids ornithine and arginine.[10][11]

G Ornithine L-Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT N_Methylputrescine N-Methylputrescine MPO MPO & Cyclization N_Methylputrescine->MPO Tropinone Tropinone TRI TRI Tropinone->TRI Tropine Tropine LS LS (+ Phenylalanine) Tropine->LS Littorine Littorine CYP80F1 CYP80F1 Littorine->CYP80F1 Hyoscyamine Hyoscyamine H6H H6H Hyoscyamine->H6H Scopolamine Scopolamine ODC->Putrescine PMT->N_Methylputrescine MPO->Tropinone TRI->Tropine LS->Littorine CYP80F1->Hyoscyamine H6H->Scopolamine

Caption: Simplified biosynthetic pathway of hyoscyamine and scopolamine in Solanaceae.

Key Enzymatic Steps:

  • Formation of N-Methylputrescine: Ornithine is decarboxylated by Ornithine Decarboxylase (ODC) to putrescine. Putrescine is then methylated by Putrescine N-methyltransferase (PMT) .[12]

  • Formation of Tropinone: N-methylputrescine undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-pyrrolinium cation, which then condenses with an acetyl-CoA derived unit to form tropinone.

  • Reduction to Tropine: A key branching point occurs at tropinone. Tropinone Reductase I (TRI) stereospecifically reduces the ketone to a 3α-hydroxyl group, forming tropine.[9] (A separate enzyme, TRII, produces the 3β-isomer, pseudotropine, which leads to calystegines).

  • Esterification and Rearrangement: Tropine is esterified with phenyllactic acid (derived from phenylalanine) to form littorine. A cytochrome P450 enzyme (CYP80F1 ) then catalyzes a remarkable rearrangement to form hyoscyamine.[10]

  • Conversion to Scopolamine: The final step is the conversion of hyoscyamine to the medicinally important scopolamine, a two-step reaction (hydroxylation followed by epoxidation) catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H) .[11]

The Erythroxylaceae Pathway: An Independent Route to Cocaine

In Erythroxylum coca, the pathway to the tropane ring also starts from ornithine, but key enzymes differ, providing strong evidence for a separate evolutionary origin.[9][13]

G Ornithine L-Ornithine Enzymes1 Multiple Steps Ornithine->Enzymes1 N_Methylpyrrolinium N-Methyl-Δ¹- pyrrolinium cation PYKS_P450 PYKS/P450 N_Methylpyrrolinium->PYKS_P450 Methylecgonone Methylecgonone MecgoR MecgoR Methylecgonone->MecgoR Methylecgonine Methylecgonine CS CS (+ Benzoyl-CoA) Methylecgonine->CS Cocaine Cocaine Enzymes1->N_Methylpyrrolinium PYKS_P450->Methylecgonone MecgoR->Methylecgonine CS->Cocaine

Caption: Simplified biosynthetic pathway of cocaine in Erythroxylaceae.

The key distinction lies in the reduction step. Instead of a Tropinone Reductase (a short-chain dehydrogenase/reductase), E. coca uses a completely different enzyme, Methylecgonone Reductase (MecgoR) , which belongs to the aldo-keto reductase family, to reduce the ketone intermediate.[9] The final step involves the esterification of methylecgonine with benzoyl-CoA, catalyzed by Cocaine Synthase (CS) .[13][14]

Part 4: The Evolution of Analysis - From Color Tests to Chromatography

The ability to research tropane alkaloids has always been intrinsically linked to the power of the available analytical techniques. The historical progression from simple qualitative tests to highly sensitive, quantitative chromatographic methods has been transformative.

Early Qualitative Methods

Early identification relied on precipitation reactions and colorimetric tests. The Vitali-Morin test , for instance, is a classic color reaction for tropane alkaloids. The alkaloid is treated with fuming nitric acid, evaporated to dryness, and then dissolved in acetone or ethanol with potassium hydroxide, producing a characteristic violet color.[5] While useful for confirmation, these tests lacked specificity and were non-quantitative.

The Chromatographic Revolution

The advent of chromatography, pioneered by Mikhail Tsvet in the early 1900s, provided the means to separate complex mixtures.[15][16]

  • Thin-Layer Chromatography (TLC): For much of the 20th century, TLC was the workhorse for tropane alkaloid analysis. Using a stationary phase like silica gel and a mobile phase typically consisting of a mixture like Toluene:Ethyl acetate:Diethylamine, researchers could separate atropine and scopolamine.[6] Visualization was often achieved by spraying with Dragendorff's reagent, which produces orange-brown spots with alkaloids.

  • Gas Chromatography (GC): GC offered higher resolution and quantitative capabilities. However, the hydroxyl group in tropine and its esters can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, derivatization became a key step in the experimental workflow. The hydroxyl group is converted to a more stable and volatile trimethylsilyl (TMS) ether using reagents like BSTFA, allowing for robust analysis, often coupled with Mass Spectrometry (GC-MS).[17][18]

  • High-Performance Liquid Chromatography (HPLC): The development of HPLC in the 1970s was a major breakthrough, as it allowed for the analysis of these thermally labile compounds without derivatization.[19][20] Reversed-phase columns, particularly C18, became the standard, using an acidic mobile phase (e.g., acetonitrile and a phosphate buffer) to ensure the alkaloids are protonated for good peak shape.[21][22] HPLC coupled with UV detection or, for ultimate sensitivity and specificity, Mass Spectrometry (LC-MS/MS) is now the gold standard for tropane alkaloid analysis.[23]

Quantitative Data: Alkaloid Content in Solanaceae Species

The application of these modern analytical techniques has allowed for the precise quantification of tropane alkaloids in various plant species and parts. This data is critical for pharmaceutical sourcing, toxicological studies, and understanding plant biochemistry.

Plant SpeciesPlant PartAtropine (mg/kg)Scopolamine (mg/kg)Reference(s)
Atropa belladonnaLeafVariable, can be highLower than atropine
Datura stramoniumLeaf134 - 52,07916 - 1,790[24][25]
Datura metelLeafLower than scopolamineHigher than atropine[25]
Scopolia carniolicaRhizomeHighLower than atropine[24][26]
Brugmansia versicolorFlowerLower than scopolamineup to 1771
Anisodus luridusRoot3,204 - 22,004 (total TAs)(Included in total)[27][28]

Note: Alkaloid content is highly variable and depends on factors such as plant age, genetics, growing conditions, and time of harvest.[24][29]

Conclusion and Future Outlook

The historical arc of tropane alkaloid research is a testament to the power of scientific inquiry. From the initial, tentative extractions based on fundamental chemical principles to the elegant biomimetic syntheses and the complete elucidation of their complex biosynthetic pathways, our understanding has grown immensely. This journey, driven by the dual needs of medicine and the fundamental curiosity of chemists and biologists, has provided not only essential drugs but also foundational concepts that have shaped organic chemistry and plant science.

Today, research continues to push the boundaries. Metabolic engineering and synthetic biology approaches are being used to produce these valuable compounds in microbial hosts like yeast, potentially offering a more stable and scalable supply chain.[14] The discovery of the independent evolution of these pathways opens new avenues for exploring plant biochemistry and the recruitment of enzymes for novel functions. As analytical techniques become ever more sensitive, we will undoubtedly uncover new, minor alkaloids and gain deeper insights into the regulation and transport of these fascinating molecules within the plants that produce them. The story of the tropane alkaloids, which began centuries ago with the cautious use of medicinal plants, is far from over.

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An In-Depth Technical Guide to the Physical and Chemical Properties of Nortropine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine, with the chemical name (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ol, is a pivotal organic compound within the tropane alkaloid family.[1] As the N-demethylated derivative of tropine, it serves as a critical metabolite of atropine and scopolamine and, more importantly, as a key intermediate in the synthesis of numerous pharmacologically active molecules.[2] Its unique bicyclic structure, featuring a secondary amine and a hydroxyl group, imparts a specific set of physical and chemical properties that are fundamental to its role in medicinal chemistry, particularly in the development of anticholinergic agents and other central nervous system drugs.[3]

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of nortropine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic and analytical workflows. We will delve into its structural and physicochemical properties, reactivity, and the experimental methodologies used for their determination, grounding all claims in authoritative references.

Molecular Structure of Nortropine

The foundational step in understanding nortropine's properties is to visualize its three-dimensional structure. The following diagram, generated using the DOT language, illustrates the bicyclic tropane skeleton with the key functional groups highlighted.

Caption: Chemical structure of Nortropine (8-Azabicyclo[3.2.1]octan-3-ol).

Part 1: Physical Properties of Nortropine

The physical properties of nortropine are crucial for its handling, purification, and formulation. These properties are summarized in the table below, followed by a discussion of their implications and the methodologies for their determination.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO[4]
Molecular Weight 127.18 g/mol [4]
Appearance White to off-white or light tan crystalline solid/powder[3]
Melting Point 108-110 °C[5]
Boiling Point ~229.6 °C[6]
Density ~1.096 g/cm³[6]
Flash Point 116.8 °C[6]
Solubility Moderately soluble in water; Soluble in DMSO and polar organic solvents like ethanol.[3][7]
pKa (Predicted) 14.89 ± 0.20[3][5]
Appearance, Melting Point, and Boiling Point

Nortropine typically presents as a white to light tan crystalline solid at room temperature.[3] Its melting point is consistently reported in the range of 108-110 °C, a sharp range that is indicative of a pure substance.[5] This property is a critical parameter for identity and purity assessment. The boiling point is approximately 229.6 °C, reflecting its relatively low volatility.[6]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid like nortropine. A narrow range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.

Methodology:

  • Sample Preparation: Ensure the nortropine sample is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the nortropine powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary estimate.

  • Accurate Determination: For a precise measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat at a slow, controlled rate (1-2 °C/minute) as you approach the melting range.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Solubility

Nortropine is described as being moderately soluble in water and soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3][7] This solubility profile is consistent with its structure, which contains both a polar hydroxyl group and a secondary amine capable of hydrogen bonding, as well as a largely nonpolar bicyclic carbon framework. Its hydrochloride salt is significantly more water-soluble, a common strategy employed in drug formulation.[8]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

  • Preparation: Add an excess amount of nortropine to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential.

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with an appropriate solvent. Analyze the concentration of nortropine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Part 2: Chemical Properties and Reactivity

The chemical behavior of nortropine is dictated by its two primary functional groups: the secondary amine and the secondary alcohol.

Basicity and pKa

As a secondary amine, nortropine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). There is some discrepancy in the reported pKa values for nortropine.

  • Predicted pKa: Several databases list a predicted pKa of approximately 14.89.[3][5] This value likely refers to the pKa of the hydroxyl proton, making it a very weak acid.

Chemical Reactivity and Stability

The reactivity of nortropine is a combination of the reactions typical for secondary amines and secondary alcohols.[9][10]

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides and acylation with acid chlorides or anhydrides to form tertiary amines and amides, respectively.[11]

  • Esterification: The secondary hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides) to form esters. This reaction is fundamental to the synthesis of many pharmacologically active tropane alkaloids. For instance, nortropine is a key precursor in the synthesis of Trospium chloride, where it is first quaternized and then esterified with a derivative of benzilic acid.[12][13][14][15]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, nortropinone.

Stability: Nortropine is generally stable under standard storage conditions (cool, dry, dark place).[3] However, like many amines, it can be susceptible to oxidation over time. Stability studies, typically involving exposure to heat, humidity, light, and different pH conditions, are essential in the drug development process to establish its shelf-life and degradation pathways.[16]

Role in Synthesis: The Path to Trospium Chloride

A prime example of nortropine's utility is its role as a key intermediate in the synthesis of Trospium chloride, a muscarinic antagonist used to treat overactive bladder. The synthetic pathway underscores the dual reactivity of the molecule.

Trospium_Synthesis Nortropine Nortropine Intermediate Quaternary Ammonium Salt (Azoniaspiro Compound) Nortropine->Intermediate Alkylation (e.g., with 1,4-dichlorobutane) Trospium Trospium Chloride Intermediate->Trospium Esterification Benziloyl_Derivative Benziloyl Chloride or other activated benzilic acid derivative Benziloyl_Derivative->Trospium

Caption: Simplified workflow for the synthesis of Trospium Chloride from Nortropine.

Part 3: Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and quality control of nortropine. While a comprehensive set of actual spectra is beyond the scope of this guide, typical characteristics can be described.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of nortropine will show characteristic signals for the protons on the bicyclic ring system. Key signals would include those for the proton on the carbon bearing the hydroxyl group (H-3), the bridgehead protons (H-1 and H-5), and the various methylene protons on the tropane skeleton. The spectrum for the hydrochloride salt will show shifts consistent with protonation of the nitrogen.[17]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-3) would appear in the typical range for a secondary alcohol (around 60-70 ppm), while the bridgehead carbons and other aliphatic carbons would resonate at higher fields.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for nortropine would include:

    • A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • A peak in the range of 3200-3500 cm⁻¹ for the N-H stretch of the secondary amine.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A C-O stretching band around 1050-1150 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern. For nortropine (MW = 127.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 127. Fragmentation is a key feature, and common fragmentation pathways for tropane alkaloids involve cleavage of the bonds adjacent to the nitrogen atom, leading to characteristic fragment ions that can be used for structural elucidation.[18][19][20]

Conclusion

Nortropine is a molecule of significant interest in pharmaceutical science, not for its own direct therapeutic effects, but as a versatile and essential building block. A thorough understanding of its physical properties, such as melting point and solubility, is critical for its purification, handling, and formulation. Likewise, a firm grasp of its chemical properties—particularly the reactivity of its secondary amine and hydroxyl groups—is the foundation for its strategic use in the synthesis of complex drug molecules like Trospium chloride. The analytical and spectroscopic methodologies detailed in this guide provide the framework for ensuring the identity, purity, and quality of nortropine in a research and development setting.

References

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Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tropane Scaffold in Modern Drug Discovery

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this rigid bicyclic framework, such as atropine and cocaine, exhibit significant physiological effects, primarily through interaction with the central and peripheral nervous systems.[1][2] The stereochemistry of substituents on the tropane core is paramount to their biological activity, making the development of robust enantioselective synthetic methods a critical endeavor for medicinal chemists and drug development professionals. Access to enantiomerically pure 8-azabicyclo[3.2.1]octan-3-ol derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutics with improved efficacy and reduced side effects.

This guide provides an in-depth overview of modern, field-proven strategies for the enantioselective synthesis of this important scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key experimental choices. Detailed, step-by-step protocols for three distinct and powerful methodologies are presented: Rhodium-Catalyzed [4+3] Cycloaddition, Desymmetrization via Asymmetric Hydroboration, and Brønsted Acid-Catalyzed Pseudotransannular Desymmetrization.

Strategic Approaches to Enantiocontrol

The synthesis of chiral this compound derivatives from achiral precursors necessitates the strategic introduction of stereocenters. The primary methods employed in the literature can be broadly categorized into three main approaches, each with its own set of advantages and challenges.

Diagram 1: Core Strategies for Asymmetric Synthesis

G cluster_1 Methodology Examples Asymmetric Catalysis Asymmetric Catalysis Rh-Catalyzed Cycloaddition Rh-Catalyzed Cycloaddition Asymmetric Catalysis->Rh-Catalyzed Cycloaddition Asymmetric 1,3-Dipolar Cycloaddition Asymmetric 1,3-Dipolar Cycloaddition Asymmetric Catalysis->Asymmetric 1,3-Dipolar Cycloaddition Organocatalysis Organocatalysis Asymmetric Catalysis->Organocatalysis Desymmetrization Desymmetrization Hydroboration of Tropenones Hydroboration of Tropenones Desymmetrization->Hydroboration of Tropenones Enzymatic Resolution Enzymatic Resolution Desymmetrization->Enzymatic Resolution Chiral Base-Mediated Deprotonation Chiral Base-Mediated Deprotonation Desymmetrization->Chiral Base-Mediated Deprotonation Chiral Pool Synthesis Chiral Pool Synthesis From Glutamic Acid From Glutamic Acid Chiral Pool Synthesis->From Glutamic Acid From Chiral Auxiliaries From Chiral Auxiliaries Chiral Pool Synthesis->From Chiral Auxiliaries

Caption: Overview of major strategies for enantioselective tropane synthesis.

  • Asymmetric Catalysis: This approach involves the use of a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. This is often the most elegant and atom-economical strategy. Examples include rhodium-catalyzed cycloadditions and organocatalytic reactions.[3][4]

  • Desymmetrization: This strategy starts with an achiral, often meso, precursor that contains prochiral elements. A chiral reagent or catalyst then selectively reacts with one of these elements to induce asymmetry.[5][6][7] The enantioselective deprotonation of tropinone with chiral lithium amide bases is a classic example.[2][6]

  • Chiral Pool Synthesis: This method utilizes readily available, enantiopure starting materials from nature, such as amino acids or terpenes. The inherent chirality of the starting material is then transferred through a series of reactions to the final tropane product.

This document will focus on catalytic asymmetric synthesis and desymmetrization, which offer greater flexibility and are often more amenable to large-scale production.

Protocol 1: Rhodium-Catalyzed [4+3] Cycloaddition for Tropane Synthesis

This protocol details a powerful method for constructing the 8-azabicyclo[3.2.1]octane core via a formal [4+3] cycloaddition between an N-protected pyrrole and a vinyl diazoacetate, catalyzed by a chiral dirhodium complex. The reaction proceeds through a tandem cyclopropanation/Cope rearrangement mechanism.[3] The choice of the chiral dirhodium catalyst is critical for achieving high enantioselectivity. The adamantyl glycine-derived complex, Rh₂(S-PTAD)₄, has proven to be particularly effective.[3]

Causality and Experimental Rationale
  • Catalyst Selection: The Rh₂(S-PTAD)₄ catalyst provides a chiral environment around the rhodium-carbenoid intermediate, which dictates the facial selectivity of the initial cyclopropanation step. The bulky adamantyl groups create a well-defined chiral pocket that effectively shields one face of the carbenoid, leading to high asymmetric induction.[3]

  • Solvent and Temperature: The reaction is typically performed in a non-coordinating solvent like hexanes or 2,2-dimethylbutane to avoid competition with the pyrrole for coordination to the rhodium center.[3] Elevating the temperature to 50 °C increases the reaction rate and conversion, leading to higher yields without significantly compromising enantioselectivity.[3]

  • Substrate Scope: This method is compatible with a range of N-protected pyrroles, including N-Boc and N-phenyl, as well as substituted pyrroles, demonstrating its versatility.[3]

Diagram 2: Rh-Catalyzed [4+3] Cycloaddition Workflow

G start Start: Assemble Reaction reagents N-Boc-pyrrole Vinyl Diazoacetate Rh₂(S-PTAD)₄ (1 mol%) 2,2-Dimethylbutane start->reagents reaction Heat to 50 °C Stir under N₂ atmosphere reagents->reaction workup Cool to RT Concentrate in vacuo reaction->workup purification Purify by Flash Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification product Characterize Product (NMR, HPLC for ee) purification->product

Caption: Experimental workflow for the Rh-catalyzed synthesis of tropanes.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add the chiral dirhodium catalyst Rh₂(S-PTAD)₄ (1 mol%).

  • Reagent Addition: Add anhydrous 2,2-dimethylbutane (or hexanes) as the solvent.[3] To this, add the N-protected pyrrole (e.g., N-Boc-pyrrole, 1.0 equivalent).

  • Diazo Compound Addition: The methyl 2-(siloxy)vinyldiazoacetate (1.1 equivalents) is dissolved in the reaction solvent and added slowly via syringe pump over 1-2 hours to the stirred catalyst/pyrrole solution, which has been pre-heated to 50 °C.

    • Self-Validating Checkpoint: Slow addition is crucial to maintain a low concentration of the reactive rhodium-carbenoid intermediate, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the pyrrole starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the highly functionalized 8-azabicyclo[3.2.1]octa-2,6-diene product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

CatalystSolventTemp (°C)Yield (%)ee (%)Reference
Rh₂(S-PTAD)₄2,2-DMB5086>95[3]
Rh₂(R-PTAD)₄Hexane507984[3]

Protocol 2: Desymmetrization of Tropenones via Asymmetric Hydroboration

This strategy achieves enantioselectivity by desymmetrizing a meso N-protected tropenone derivative.[5][8] The key step is the hydroboration of the C=C double bond using a chiral borane reagent, such as diisopinocampheylborane (Ipc₂BH), followed by oxidative workup.[5] A critical insight for this method is the protection of the tropenone's carbonyl group as an acetal prior to hydroboration, which prevents side reactions and leads to clean conversion to the desired chiral alcohol with excellent enantiomeric excess.[5]

Causality and Experimental Rationale
  • Substrate Preparation: The N-protected tropenone starting materials are synthesized via a [4+3] cycloaddition between a pyrrole and tetrabromoacetone.[5]

  • Carbonyl Protection: Direct hydroboration of the tropenone is low-yielding. Protection of the C3-carbonyl as an ethylene glycol acetal is essential. This prevents the borane reagent from coordinating to and reacting with the ketone, directing it exclusively to the double bond.[5] The use of pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst provides high yields for the acetalization step.[5]

  • Chiral Reagent: (–)-(Ipc)₂BH, derived from the chiral pool terpene (+)-α-pinene, approaches the double bond of the meso acetal from the sterically less hindered face, establishing the new stereocenters with high fidelity. The bulky isopinocampheyl groups provide the steric hindrance necessary for effective facial discrimination.

  • Oxidative Workup: Standard basic peroxide workup (NaOH/H₂O₂) cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding the target alcohol.

Diagram 3: Desymmetrization via Hydroboration

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Asymmetric Transformation Tropenone N-Protected Tropenone Acetalization Acetal Protection (PPTS, Ethylene Glycol) Tropenone->Acetalization Meso_Acetal Meso Acetal Intermediate Acetalization->Meso_Acetal Hydroboration Hydroboration with (–)-(Ipc)₂BH Meso_Acetal->Hydroboration Oxidation Oxidative Workup (NaOH, H₂O₂) Hydroboration->Oxidation Chiral_Alcohol Enantioenriched 6-Hydroxy Tropane Acetal Oxidation->Chiral_Alcohol

Caption: Two-phase workflow for the desymmetrization of tropenones.

Step-by-Step Protocol
  • Acetal Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the N-protected tropenone (1.0 eq.), ethylene glycol (5.0 eq.), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in benzene or toluene.[5]

  • Azeotropic Distillation: Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification (Acetal): Cool the reaction, wash with saturated aqueous NaHCO₃, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting acetal by column chromatography.

  • Hydroboration Setup: In a separate flame-dried flask under N₂, dissolve the purified acetal (1.0 eq.) in anhydrous THF. Cool the solution to the specified temperature (e.g., -25 °C or 0 °C).

  • Reagent Addition: Slowly add a solution of (–)-diisopinocampheylborane ((–)-(Ipc)₂BH, ~2.2 eq.) in THF to the cooled solution of the acetal.

    • Self-Validating Checkpoint: The reaction temperature can be critical for selectivity; maintain it carefully throughout the addition.

  • Reaction: Allow the reaction to stir at the low temperature for several hours until the starting material is consumed (monitor by TLC).

  • Oxidative Workup: Cautiously add water to quench any excess borane, followed by aqueous sodium hydroxide (e.g., 3M NaOH) and then slow, dropwise addition of hydrogen peroxide (30% H₂O₂) while maintaining a cool temperature with an ice bath.

  • Final Purification: After stirring for several hours at room temperature, extract the product with an organic solvent. Dry, concentrate, and purify the crude product by flash chromatography to yield the enantioenriched 6-hydroxylated tropane derivative. Determine ee by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

N-Protecting GroupYield (Acetal, %)Yield (Alcohol, %)ee (%)Reference
CO₂Me847596[5]
Cbz9372>98[5]
Ts896793[5]

Protocol 3: Brønsted Acid-Catalyzed Pseudotransannular Desymmetrization

A highly innovative approach involves the desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene.[2][7] A chiral phosphoric acid (Brønsted acid) catalyzes an enantioselective intramolecular epoxide ring-opening, which proceeds via a pseudotransannular cyclization to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol.[2][7] This method is notable for constructing the bicyclic core and setting the key stereocenters in a single, highly efficient step.

Causality and Experimental Rationale
  • Catalyst Role: The chiral Brønsted acid (e.g., a VAPOL-derived phosphoric acid) protonates the epoxide oxygen, activating it for nucleophilic attack.[2] Simultaneously, the chiral counterion associates with the pendant amine nucleophile through hydrogen bonding, creating a highly organized, chiral transition state. This organization dictates which of the two enantiotopic carbons of the protonated epoxide is attacked, ensuring high enantioselectivity.

  • Reaction Mechanism: The intramolecular attack of the nitrogen atom onto one of the epoxide carbons results in a concerted ring-opening and cyclization, forming the tropane skeleton. This "pseudotransannular" process is highly stereoselective, directly yielding the 5-substituted 8-azabicyclo[3.2.1]octan-2-ol product.[7]

  • Solvent and Temperature: The reaction is sensitive to the solvent, with non-polar aromatic solvents like toluene or chlorobenzene providing optimal results.[2] Performing the reaction at reduced temperatures (e.g., -20 °C) enhances the enantioselectivity by favoring the more ordered, lower-energy transition state.[2]

Step-by-Step Protocol
  • Reaction Setup: In a dry vial under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., VAPOL-derived organocatalyst, 5 mol%) in the chosen anhydrous solvent (e.g., toluene).[2]

  • Substrate Addition: Add the meso-4,5-epoxycycloheptylamine substrate (1.0 eq.) to the catalyst solution.

  • Reaction Conditions: Cool the reaction mixture to -20 °C and stir at this temperature.

    • Self-Validating Checkpoint: Precise temperature control is key to maximizing enantiomeric excess.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until full conversion of the starting material is observed.

  • Workup: Quench the reaction by adding a saturated solution of aqueous NaHCO₃. Warm the mixture to room temperature and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Characterize the resulting 8-azabicyclo[3.2.1]octan-2-ol derivative by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

This method provides a rapid and highly stereoselective entry into valuable tropane intermediates, which have been successfully converted into natural products like (–)-α-tropanol and (+)-ferruginine.[7][9]

Conclusion and Future Outlook

The enantioselective synthesis of this compound derivatives has evolved significantly, moving from classical resolutions to highly efficient catalytic asymmetric methodologies. The protocols detailed herein—spanning transition-metal catalysis and organocatalytic desymmetrization—represent robust and versatile tools for researchers in drug discovery and natural product synthesis. The underlying principles of catalyst control, substrate design, and mechanistic understanding are key to the successful application and further innovation in this field. Future developments will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or novel organocatalysts), and applying these methods to the synthesis of increasingly complex and therapeutically relevant tropane alkaloids.

References

  • Doyle, M. P., et al. Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed [4 + 3] Cycloaddition. Journal of the American Chemical Society. [Link]
  • Coldham, I., et al. Asymmetric Synthesis of the Tropane Alkaloid (+)
  • Vogel, P., et al.
  • Sigman, M. S., et al. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
  • List, B., et al. Concise Catalytic Asymmetric Total Synthesis of Biologically Active Tropane Alkaloids.
  • Coldham, I., et al. Asymmetric synthesis of the tropane alkaloid (+)
  • Davis, F. A., et al. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. PMC. [Link]
  • Davies, H. M. L. Enantioselective Synthesis of Functionalized Tropanes by Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles. The Davies Group - ScholarBlogs. [Link]
  • Davies, H. M. L., et al. Enantioselective Synthesis of Functionalized Tropanes by Rhodium(II) Carboxylate-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Pyrroles. The Journal of Organic Chemistry. [Link]
  • Sigman, M. S., et al.
  • Vicario, J. L.
  • Hashimoto, T., et al. Enantioselective synthesis of 8-azabicyclo[3.2.
  • Vicario, J. L., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
  • Hashimoto, T., et al. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
  • Vogel, P., et al. Enantioselective Desymmetrization of Tropinone Derivatives by Hydroboration.
  • Vicario, J. L., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
  • Cha, J. K., et al. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
  • Gotor, V., et al. Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. SciSpace. [Link]
  • Diéguez, M., et al. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]

Sources

The Versatile 8-Azabicyclo[3.2.1]octan-3-ol Scaffold: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Privileged Scaffold

The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a venerable scaffold in the annals of medicinal chemistry.[1][2] For centuries, natural products containing this rigid, bicyclic amine structure have been utilized for their profound physiological effects.[2][3] From the anticholinergic activity of atropine and scopolamine to the stimulant properties of cocaine, the therapeutic and pharmacological diversity of tropane alkaloids is a testament to the privileged nature of this molecular architecture.[3][4][5] At the heart of many of these bioactive molecules is the functionalized derivative, 8-Azabicyclo[3.2.1]octan-3-ol, a versatile building block that continues to empower the discovery of novel therapeutics targeting a wide array of biological systems.[6]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its synthetic utility, explore its diverse applications in targeting various receptors, and provide detailed protocols and insights into structure-activity relationships (SAR) to guide rational drug design.

The Strategic Advantage of a Rigid Core

The 8-azabicyclo[3.2.1]octane nucleus imparts a conformationally constrained three-dimensional geometry. This rigidity is a key advantage in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The defined spatial orientation of substituents on the scaffold allows for precise probing of receptor binding pockets. The nitrogen bridgehead offers a site for modification that can influence solubility, basicity, and pharmacokinetic properties, while the hydroxyl group at the 3-position provides a convenient handle for further synthetic elaboration.

Synthetic Strategies: Accessing and Diversifying the Scaffold

The synthesis of the 8-azabicyclo[3.2.1]octane core and its subsequent functionalization are well-established, yet continue to be an area of active research, particularly in the development of enantioselective methods.[1][2]

Core Synthesis: The Robinson-Schöpf Condensation and Beyond

The classical approach to the tropane skeleton is the elegant one-pot Robinson-Schöpf condensation, which biomimetically assembles the bicyclic system from simple precursors. While historically significant, modern medicinal chemistry often demands more versatile and stereocontrolled routes.

Protocol 1: General Procedure for Derivatization of the 3-Hydroxy Group

The hydroxyl group of this compound is a prime site for introducing diversity. Esterification and etherification are common strategies to append various functionalities.

Objective: To illustrate a general method for esterifying the 3-hydroxyl group of an N-protected this compound.

Materials:

  • N-Boc-8-Azabicyclo[3.2.1]octan-3-ol

  • Carboxylic acid of interest (R-COOH)

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-8-Azabicyclo[3.2.1]octan-3-ol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent, DCC (1.2 eq) or EDC (1.2 eq), to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

  • Deprotection (Optional): The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • DCC/EDC: These are common carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol.

  • DMAP: Acts as a nucleophilic catalyst to accelerate the esterification.

  • Aqueous Work-up: Removes unreacted starting materials, coupling reagents, and water-soluble byproducts.

Protocol 2: N-Arylation/Alkylation of the Bridgehead Nitrogen

Modification of the nitrogen atom is crucial for modulating the physicochemical properties and biological activity of the final compound.

Objective: To provide a general protocol for the N-arylation of this compound using a Buchwald-Hartwig amination approach.

Materials:

  • This compound

  • Aryl halide (Ar-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to obtain the N-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: This combination is essential for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the C-N bond formation.

  • Base: The base is required to deprotonate the amine and to neutralize the hydrogen halide formed during the reaction.

  • Anhydrous Conditions: The catalytic system is sensitive to moisture, which can deactivate the catalyst.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold has been successfully employed to develop ligands for a multitude of biological targets.

Dopamine Transporter (DAT) Inhibitors

Derivatives of this compound have been extensively studied as dopamine transporter (DAT) inhibitors, with potential applications in the treatment of cocaine abuse and other CNS disorders.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the tropane structure can significantly impact binding affinity and in vivo activity.[7] For example, 3α-[bis(4-fluorophenyl)methoxy]tropane analogues have been identified as novel atypical DAT inhibitors.[7]

Serotonin Receptor Ligands

The scaffold has also been utilized to develop ligands for various serotonin receptors. For instance, derivatives have been investigated as 5-HT1A and 5-HT2A receptor ligands.[8] Furthermore, certain tropane analogues have shown efficacy in serotonin transporter (SERT) inhibition.[9]

Muscarinic Receptor Antagonists

The anticholinergic properties of many natural tropane alkaloids are due to their interaction with muscarinic acetylcholine receptors.[4] Synthetic derivatives of this compound have been developed as potent and selective muscarinic M3 receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD).[10] SAR studies have shown that the nature of the substituent at the C-3α position plays a crucial role in determining the antagonistic activity.[10]

Opioid Receptor Antagonists

The versatility of the scaffold is further highlighted by its use in the development of kappa opioid receptor antagonists.[11] A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have demonstrated potent and selective antagonism of the kappa opioid receptor with good brain exposure.[11]

Other Emerging Targets

Recent research has expanded the scope of this scaffold to other important biological targets, including:

  • Vasopressin V1A receptor antagonists: Propanamide derivatives have been discovered as high-affinity, selective antagonists.[12]

  • N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors: Pyrazole azabicyclo[3.2.1]octane sulfonamides have emerged as a novel class of non-covalent NAAA inhibitors with potential for treating inflammatory conditions.[13]

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound derivatives has led to a deep understanding of their SAR.

Position of ModificationGeneral SAR ObservationsTarget Class Examples
N-8 (Nitrogen Bridgehead) Influences basicity, solubility, and overall pharmacokinetic profile. N-alkylation or N-arylation can modulate receptor selectivity.DAT, SERT, Muscarinic Receptors
C-3 (Hydroxyl Group) A key point for introducing diverse functionalities through ester or ether linkages. The stereochemistry (α or β) is often critical for activity.DAT, Muscarinic Receptors, Opioid Receptors
Tropane Core Substitutions Modifications at other positions on the bicyclic ring can fine-tune potency and selectivity.DAT Inhibitors

Logical Workflow for SAR Studies:

SAR_Workflow A Initial Hit Compound (this compound derivative) B Systematic Modification of N-8 Position A->B Diversification C Systematic Modification of C-3 Position A->C Diversification D Modification of Other Core Positions A->D Diversification E In Vitro Biological Screening (Binding and Functional Assays) B->E C->E D->E F Analysis of SAR Data E->F Data Interpretation G Lead Optimization F->G Identification of Key Pharmacophores

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies on the this compound scaffold.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For example, as DAT inhibitors, they block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine available to bind to postsynaptic receptors.

Simplified Dopaminergic Synapse Signaling:

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release D2R Dopamine Receptor (e.g., D2R) Signaling Downstream Signaling D2R->Signaling Scaffold This compound Derivative Scaffold->DAT Inhibition Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2R Binding

Caption: Inhibition of the dopamine transporter (DAT) by an this compound derivative increases synaptic dopamine levels.

Conclusion and Future Perspectives

The this compound scaffold remains a cornerstone of medicinal chemistry, offering a rigid and versatile platform for the design of novel therapeutic agents. Its rich history in natural products and its continued success in modern drug discovery programs underscore its "privileged" status. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of pharmacokinetic and pharmacodynamic properties of its derivatives to address unmet medical needs. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this remarkable scaffold.

References

  • Kuhar, M. J., et al. (2015). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PubMed Central. [Link]
  • Chilmonczyk, Z., et al. (2014). Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands.
  • Haggerty, D. C., et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central. [Link]
  • Jin, Y., et al. (2019). Synthesis, activity determination of tropane compounds as muscarinic M3 receptor antagonists and quantitative relationship between their molecular structure and activity. Chinese Journal of New Drugs. [Link]
  • Cai, X., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Vicario, J. L. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
  • Pollini, G. P., et al. (2010). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
  • Surur, Y., et al. (2010). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed. [Link]
  • Throner, S. R., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. [Link]
  • Wikipedia. (n.d.). Stimulant. Wikipedia. [Link]
  • Li, H., et al. (2021). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO.
  • Villa, M., et al. (2016).
  • Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. IRIS UniGe. [Link]
  • University of Vienna. (n.d.). Preparation of a library of unsymmetrical ureas. S-EPMC. [Link]
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  • Chemistry Steps. (n.d.).
  • Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Synthesis of Tropane Derivatives.
  • Lounasmaa, M., & Tamminen, T. (1993). Tropane. Molecule of the Month. [Link]
  • Jirschitzka, J., et al. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. [Link]
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Application Notes: Protocols for N-Alkylation of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework is a cornerstone of numerous tropane alkaloids, a class of secondary metabolites found in various plant species.[1][2][3] 8-Azabicyclo[3.2.1]octan-3-ol, or tropine, is a key synthetic intermediate and a foundational building block for a wide range of biologically active molecules. The secondary amine within the tropine core is a critical handle for chemical modification, and its N-alkylation is a fundamental strategy for synthesizing derivatives with diverse pharmacological properties, including anticholinergic agents like atropine and scopolamine.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the N-alkylation of this compound. We will explore two primary, highly effective methodologies: classical alkylation with alkyl halides and modern reductive amination, explaining the mechanistic rationale behind each approach and providing step-by-step experimental procedures.

Core Concepts in N-Alkylation of Tropine

The nitrogen atom in this compound is a secondary amine, possessing a lone pair of electrons that renders it nucleophilic.[4][5] This inherent nucleophilicity is the basis for N-alkylation reactions. However, the successful and selective synthesis of N-alkylated tropine derivatives requires careful consideration of the chosen methodology to avoid common pitfalls.

A primary challenge, particularly in direct alkylation with alkyl halides, is over-alkylation.[4][6][7] The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt.[4][7] Reductive amination offers a powerful alternative that elegantly circumvents this issue.[7][8][9]

Protocol I: Classical N-Alkylation with Alkyl Halides

This method follows a classical SN2 (bimolecular nucleophilic substitution) mechanism. The amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[6] A base is required to neutralize the resulting ammonium salt, regenerating the neutral tertiary amine product.[6]

Causality and Experimental Choices:

  • Choice of Alkyl Halide: The reactivity follows the order R-I > R-Br > R-Cl. Primary alkyl halides are most effective due to minimal steric hindrance for the SN2 attack.[7]

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial.[10] Its purpose is solely to quench the proton generated during the reaction, preventing the formation of a protonated, non-nucleophilic amine. Using the starting amine itself as the base is possible but can be inefficient and require excess starting material.[6]

  • Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can solvate the ions involved without interfering with the nucleophile.

  • Temperature Control: Heating is often necessary to drive the reaction to completion, but excessive heat can promote side reactions. Monitoring by Thin Layer Chromatography (TLC) is essential.

Workflow for Classical N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Tropine (1.0 eq) and Base (e.g., K₂CO₃, 2.0 eq) in Acetonitrile B Add Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq) dropwise at room temperature A->B Combine Reagents C Heat reaction mixture (e.g., 60-80 °C) B->C Initiate Reaction D Monitor progress by TLC (Disappearance of Tropine) C->D Continuous Monitoring E Cool to RT, filter off solids D->E Upon Completion F Concentrate filtrate under reduced pressure E->F Isolate Crude G Purify crude product via flash column chromatography F->G Final Purification

Caption: General workflow for the classical N-alkylation of tropine.

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (tropine, 1.0 g, 7.08 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.96 g, 14.16 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (30 mL).

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (0.93 mL, 7.79 mmol, 1.1 equiv.) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the tropine spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure N-benzyl-8-azabicyclo[3.2.1]octan-3-ol.

Alkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃ (2.0)MeCN824-685-95%
Ethyl IodideK₂CO₃ (2.0)DMF608-1270-85%
Propyl BromideEt₃N (1.5)MeCN8212-1865-80%

Protocol II: Reductive Amination

Reductive amination is arguably the most versatile and reliable method for N-alkylation of secondary amines like tropine.[9] This one-pot procedure involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild and selective reducing agent present in the reaction mixture.[8][11]

Causality and Experimental Choices:

  • Mechanism Advantage: The key advantage is the avoidance of over-alkylation. The tertiary amine product is not reactive under the conditions and cannot form an iminium ion, thus preventing a second alkylation.[9]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[8][11][12] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[11][13] This selectivity allows for a convenient one-pot procedure.[11][14] Other reagents like sodium cyanoborohydride (NaBH₃CN) can be used but are more toxic.[8][12]

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are compatible with STAB, which is water-sensitive.[12][14]

  • Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, especially with less reactive ketones.[11][14]

Mechanism of Reductive Amination

A Tropine (Secondary Amine) + Aldehyde/Ketone B Hemiaminal Intermediate A->B Condensation C Iminium Ion Intermediate (Electrophilic) B->C Dehydration (Acid-catalyzed) E N-Alkylated Tropine (Tertiary Amine Product) C->E Hydride Attack D NaBH(OAc)₃ (STAB) (Hydride Source) D->C Reduces Iminium

Caption: Mechanism of reductive amination for N-alkylation.

Detailed Step-by-Step Protocol: Synthesis of N-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (tropine, 1.0 g, 7.08 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 35 mL).

  • Reagent Addition: Add acetone (0.62 mL, 8.50 mmol, 1.2 equiv.).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.8 g, 8.50 mmol, 1.2 equiv.) portion-wise over 5 minutes. The reaction is typically mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the complete consumption of tropine.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Carbonyl CompoundReducing Agent (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
AcetoneNaBH(OAc)₃ (1.2)DCMRT12-2490-98%
BenzaldehydeNaBH(OAc)₃ (1.2)DCERT4-890-97%
CyclohexanoneNaBH(OAc)₃ (1.5)DCERT24-3685-95%

Troubleshooting and Key Considerations

  • Purification: N-alkylated tropine derivatives are basic. During column chromatography, it can be beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing on the silica gel. For purification of the final product, an acid-base extraction can be effective: dissolve the crude material in a nonpolar solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with ethyl acetate to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the product back into an organic solvent.[15]

  • Characterization: Successful N-alkylation can be confirmed by ¹H NMR spectroscopy by observing the appearance of new signals corresponding to the added alkyl group and shifts in the signals of the protons adjacent to the nitrogen. Mass spectrometry will show the expected increase in the molecular weight.

  • Safety: Always handle reagents in a well-ventilated fume hood. Alkyl halides can be toxic andlachrymatory. Sodium triacetoxyborohydride and sodium cyanoborohydride are water-reactive and/or toxic and should be handled with care.

Conclusion

The N-alkylation of this compound is a pivotal transformation for accessing a vast chemical space of potential therapeutic agents. While classical alkylation with alkyl halides is a straightforward method, it requires careful control to minimize the formation of quaternary byproducts. For broader substrate scope, higher selectivity, and operational simplicity, reductive amination using sodium triacetoxyborohydride stands out as the superior and more modern methodology. The choice of protocol will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The detailed procedures and comparative data provided herein serve as a robust starting point for any research program focused on the chemical modification of the valuable tropane scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
  • Myers, A. G. Reductive Amination. Harvard University, Chemistry 115 Handout. [Link]
  • Wikipedia. Sodium triacetoxyborohydride. [Link]
  • Common Conditions in Organic Chemistry.
  • University of Calgary.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). [Link]
  • ResearchGate.
  • Google Patents.
  • Lounasmaa, M., & Hanhinen, P. (1998). The Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-37). Academic Press.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68147, this compound. [Link]
  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.

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Application Note: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol from Tropinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a wide array of biologically active tropane alkaloids, which are of significant interest in medicinal chemistry and drug development.[1][2] 8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine, is a key intermediate in the synthesis of valuable pharmaceuticals such as atropine and scopolamine.[3] This application note provides a detailed protocol for the stereoselective synthesis of this compound (tropine) via the reduction of tropinone. The procedure emphasizes safety, efficiency, and thorough characterization of the final product.

Reaction Overview

The synthesis involves the reduction of the ketone functional group in tropinone to a secondary alcohol. This transformation is typically achieved using a hydride-reducing agent, such as sodium borohydride (NaBH₄).[4][5] The reaction is a nucleophilic addition of a hydride ion to the carbonyl carbon.[6][7] The stereoselectivity of the reduction is a critical aspect, as it can lead to the formation of two diastereomers: tropine (endo alcohol) and pseudotropine (exo alcohol). In many plant species, this reduction is catalyzed by specific enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), which produce tropine and pseudotropine, respectively.[8][9][10] In a laboratory setting, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

Experimental Workflow

SynthesisWorkflow Tropinone Tropinone ReactionMixture Reaction Mixture (Stirring at 0°C) Tropinone->ReactionMixture 1. Dissolve NaBH4 Sodium Borohydride in Methanol NaBH4->ReactionMixture 2. Add slowly Workup Aqueous Workup (HCl, NaOH) ReactionMixture->Workup 3. Quench Extraction Solvent Extraction (Dichloromethane) Workup->Extraction 4. Isolate Purification Purification (Recrystallization) Extraction->Purification 5. Purify Product This compound (Tropine) Purification->Product 6. Characterize

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
TropinoneC₈H₁₃NO139.195.0 gSigma-Aldrich
Sodium BorohydrideNaBH₄37.831.5 gSigma-Aldrich
MethanolCH₃OH32.0450 mLFisher Scientific
Hydrochloric Acid (1 M)HCl36.46As neededVWR
Sodium Hydroxide (2 M)NaOH40.00As neededVWR
DichloromethaneCH₂Cl₂84.93150 mLFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededAcros Organics
AcetoneC₃H₆O58.08For recrystallizationJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11For recrystallizationEMD Millipore

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[11] Sodium borohydride is a water-reactive substance that can release flammable hydrogen gas upon contact with water or acids.[12][13] It is also toxic if swallowed and causes skin and eye irritation.[14][15] Handle with care and avoid generating dust.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tropinone (5.0 g, 35.9 mmol).

  • Dissolve the tropinone in methanol (50 mL).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

2. Reduction:

  • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.5 g, 39.7 mmol) to the tropinone solution in small portions over 30 minutes. The addition should be controlled to prevent excessive foaming and a rapid increase in temperature.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate (silica gel) and spot the starting material (tropinone solution) and the reaction mixture.

  • Elute the plate using a solvent system of dichloromethane:methanol (9:1) with a few drops of ammonia.

  • Visualize the spots using an appropriate stain (e.g., iodine vapor or potassium permanganate). The reaction is complete when the tropinone spot has disappeared.

4. Work-up and Extraction:

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases and the pH is acidic (pH ~2). This step neutralizes the excess sodium borohydride and the borate esters formed.

  • Adjust the pH of the solution to ~12 by the slow addition of 2 M sodium hydroxide. This step is crucial to deprotonate the amine and facilitate extraction into the organic phase.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

5. Purification:

  • The crude this compound can be purified by recrystallization.[16][17]

  • Dissolve the crude solid in a minimal amount of hot acetone or a mixture of ethyl acetate and a small amount of methanol.[18]

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight. A typical yield for this reaction is in the range of 80-90%.

Product Characterization

The purified this compound should be characterized to confirm its identity and purity.

1. Melting Point:

  • The melting point of the purified product should be determined and compared to the literature value for tropine (63-65 °C).

2. Spectroscopic Analysis:

  • ¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[19][20] The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The chemical shifts and coupling constants should be consistent with the structure of this compound.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the absence of the carbonyl group from the starting material (around 1715 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, which should correspond to the expected value for C₈H₁₅NO.[22]

Mechanism of Reduction

The reduction of tropinone with sodium borohydride proceeds via a nucleophilic addition mechanism.[6] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride ion attacks the electrophilic carbonyl carbon of tropinone, leading to the formation of an alkoxide intermediate.[7] This intermediate is then protonated by the solvent (methanol) to yield the final alcohol product, this compound.[23]

ReductionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Tropinone Tropinone Alkoxide Alkoxide Intermediate Tropinone->Alkoxide Nucleophilic attack on carbonyl carbon Hydride H⁻ (from NaBH₄) Alkoxide_step2 Alkoxide Intermediate Methanol CH₃OH Product This compound Alkoxide_step2->Product Protonation by solvent

Caption: Mechanism of tropinone reduction by sodium borohydride.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from tropinone using sodium borohydride. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the desired product in high yield and purity. The provided characterization methods will ensure the structural integrity of the synthesized compound, which is a valuable building block for the development of new therapeutic agents.

References

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Wikipedia. (n.d.). Tropinone.
  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • PubMed. (1999, November). Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns.
  • Wikipedia. (n.d.). Scopolamine.
  • Google Patents. (n.d.). CN101696207B - Tropine purification method and atropine production process.
  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
  • ResearchGate. (2015, June 5). How do I purify tropane alkaloid from Chloroform extract?.
  • Google Patents. (n.d.). CN102351856B - Purification method of alpha-tropine.
  • National Institutes of Health. (n.d.). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold.
  • LibreTexts Chemistry. (2020, August 28). 1.10. Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae).
  • Eurofins. (2010, January 29). SAFETY DATA SHEET - Sodium borohydride.
  • ResearchGate. (n.d.). Tropane alkaloid biosynthesis. a Tropinone reductase form a branch....
  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
  • University of California, Santa Cruz. (n.d.). Sodium Borohydride SOP.
  • ResearchGate. (2025, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
  • SpectraBase. (n.d.). This compound, 8-methyl-, endo-.
  • PubMed Central. (n.d.). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Google Patents. (n.d.). WO2019087146A1 - Azabicyclo and diazepine derivatives for treating ocular disorders.

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Application Notes & Protocols: Characterizing 8-Azabicyclo[3.2.1]octane Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 8-Azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

Monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—are fundamental to the regulation of mood, cognition, and behavior. Their signaling is terminated by reuptake from the synaptic cleft via specific transporter proteins: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] The inhibition of this reuptake process is a cornerstone of modern pharmacotherapy for a range of central nervous system (CNS) disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[3] Furthermore, the central role of the DAT in the reinforcing effects of psychostimulants like cocaine makes it a critical target for developing addiction treatments.[4]

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, famously forming the core of cocaine. This rigid bicyclic framework serves as an excellent foundation for designing potent and selective monoamine reuptake inhibitors (MRIs).[5] By systematically modifying the substituents on the tropane ring, researchers can fine-tune the affinity and selectivity of these compounds for each of the monoamine transporters, moving beyond the non-selective profile of cocaine to develop candidates with tailored pharmacological effects.[4][6]

This guide provides an in-depth overview and validated protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel 8-azabicyclo[3.2.1]octane derivatives as MRIs. It is designed to equip researchers with the foundational knowledge and practical methodologies required to advance drug discovery in this critical area.

Guiding Principles: Structure-Activity Relationships (SAR)

The pharmacological profile of an 8-azabicyclo[3.2.1]octane derivative is dictated by the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new chemical entities with desired transporter selectivity.

  • The C-3 Position: Substitution at the C-3 position is critical for transporter interaction. Large, lipophilic groups, often containing diaryl moieties, are common. For instance, derivatives with a 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene] group have demonstrated high affinity for the DAT.[6] The stereochemistry at this position also plays a significant role in binding affinity.

  • The N-8 Position: The nitrogen at the 8-position is a key site for modification to modulate selectivity. While N-substitution on many tropane-based inhibitors has little effect, in certain series it can dramatically improve selectivity.[4] For example, the incorporation of an 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high selectivity for DAT over SERT.[4][7]

  • The C-2 Position: Modifications at the C-2 position can also influence potency and selectivity. The presence of moieties like an ethyl ketone can yield compounds with very high affinity for the SERT.[5]

The strategic combination of these modifications allows for the development of compounds ranging from selective single-transporter inhibitors to "triple reuptake inhibitors" (TRIs) that engage DAT, SERT, and NET.

Caption: Key substitution points on the 8-azabicyclo[3.2.1]octane scaffold.

Table 1: Example SAR Data for 8-Azabicyclo[3.2.1]octane Derivatives

Compound IDN-8 SubstituentC-3 SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity Profile
22e Cyclopropylmethyl3-[2-(diarylmethoxyethylidenyl)]4.04240>10000Highly DAT Selective (SERT/DAT: 1060)[4][7]
22g 4-Chlorobenzyl3-[2-(diarylmethoxyethylidenyl)]3.924005300Highly DAT Selective (NET/DAT: 1358)[4][7]
13b Methyl3β-[4-(1-methylethenyl)phenyl]150.198Highly SERT Selective[5]

Note: Data synthesized from multiple sources for illustrative purposes. Kᵢ values represent binding affinity; lower values indicate higher affinity.

In Vitro Evaluation: Core Methodologies and Protocols

The foundational step in characterizing a novel compound is to determine its binding affinity (Kᵢ) and functional potency (IC₅₀) at the target transporters. This is achieved through a combination of radioligand binding and uptake inhibition assays.

Protocol: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a transporter by measuring its ability to compete with and displace a known high-affinity radioligand.[2][8][9]

Causality: The principle is rooted in the law of mass action. A high-affinity test compound will displace the radioligand at a lower concentration, resulting in a lower IC₅₀ value, which is then used to calculate the inhibition constant (Kᵢ). This protocol is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (e.g., HEK293 cells expressing hDAT/hSERT/hNET) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Membrane Source: Use either commercially available cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET, or prepare them from rodent brain tissue (e.g., striatum for DAT, frontal cortex for SERT/NET).[8] Homogenize tissue in ice-cold buffer and pellet membranes via centrifugation.[10]

    • Radioligands:

      • DAT: [³H]WIN 35,428 (or [³H]CFT)[6][11]

      • SERT: [³H]Citalopram (or [³H]Paroxetine)[6]

      • NET: [³H]Nisoxetine (or [³H]Desipramine)

    • Binding Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).[10]

    • Test Compounds: Prepare serial dilutions of your 8-azabicyclo[3.2.1]octane derivatives.

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled ligand (e.g., cocaine for DAT, citalopram for SERT, desipramine for NET).[8]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of binding buffer (for total binding) OR non-specific control OR test compound dilution.

      • 50 µL of radioligand at a fixed concentration (typically near its Kₑ value).

      • 150 µL of membrane preparation (protein concentration typically 50-120 µg for tissue or 3-20 µg for cells).[10]

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to reach equilibrium.[10]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand.

    • Immediately wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[8]

  • Quantification and Analysis:

    • Place the filter spots into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kₑ is its dissociation constant.[10]

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay directly measures a compound's ability to block the biological action of the transporter: the reuptake of neurotransmitter.[11]

Causality: Synaptosomes are resealed nerve terminals that contain functional transporters. By incubating them with a radiolabeled neurotransmitter (e.g., [³H]DA), we can measure active transport. An effective inhibitor will block this uptake, leading to less accumulated radioactivity inside the synaptosomes. This provides a functional potency (IC₅₀) that should correlate with binding affinity (Kᵢ). The inclusion of a monoamine oxidase (MAO) inhibitor like pargyline is critical to prevent the metabolic degradation of the monoamine substrate, ensuring that the measured uptake is solely due to transporter activity.[12][13]

Workflow: Synaptosomal Uptake Assay

G prep 1. Synaptosome Preparation (Rodent brain tissue homogenization & centrifugation) preincubation 2. Pre-incubation (Synaptosomes + Test Compound) prep->preincubation initiation 3. Initiate Uptake (Add radiolabeled neurotransmitter, e.g., [3H]DA) preincubation->initiation termination 4. Terminate Uptake (Rapid filtration & washing with ice-cold buffer) initiation->termination analysis 5. Scintillation Counting & Analysis (Calculate IC50 for uptake inhibition) termination->analysis

Caption: Workflow for a synaptosomal uptake inhibition assay.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Rapidly dissect brain regions of interest (e.g., mouse or rat striatum) and place them in ice-cold homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES).[14][15]

    • Gently homogenize the tissue using a glass-Teflon homogenizer.[16]

    • Perform differential centrifugation:

      • First, a low-speed spin (~1,000 x g for 10 min) to remove nuclei and debris.[12][14]

      • Centrifuge the resulting supernatant at a higher speed (~14,000-20,000 x g for 15-20 min) to pellet the crude synaptosomal fraction (P2).[12][14]

    • Resuspend the synaptosomal pellet in a Krebs-based uptake buffer containing an antioxidant (ascorbic acid) and an MAO inhibitor (e.g., pargyline).[12]

    • Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.[12][16]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Uptake buffer.

      • Test compound at various concentrations (or buffer for control).

      • Synaptosome suspension (typically 30-80 µg protein).[12]

    • Pre-incubate for 10-30 minutes at 37°C.[12]

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).[12]

    • Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[11]

  • Termination and Measurement:

    • Terminate the uptake by rapid vacuum filtration through a glass fiber filter mat, followed by several washes with ice-cold buffer.[12]

    • Measure the radioactivity trapped on the filters via scintillation counting.

  • Data Analysis:

    • Define 100% uptake from the control wells (no inhibitor) and 0% uptake from wells containing a known potent inhibitor (e.g., cocaine).

    • Plot the percentage of uptake inhibition versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value for uptake inhibition.

In Vivo Evaluation: Assessing Pharmacological Effects

After establishing an in vitro profile, promising compounds must be evaluated in vivo to determine their physiological and behavioral effects. The choice of animal model is dictated by the compound's selectivity profile.

Progression from In Vitro to In Vivo

G invitro In Vitro Profile (Ki and IC50 at DAT, SERT, NET) sert_profile SERT-Selective Profile invitro->sert_profile dat_profile DAT-Selective Profile invitro->dat_profile tst Forced Swim Test (FST) & Tail Suspension Test (TST) sert_profile->tst loco Locomotor Activity (Open Field Test) dat_profile->loco ad_effect Antidepressant-like Effect (Decreased Immobility) tst->ad_effect stim_effect Psychostimulant-like Effect (Increased Activity) loco->stim_effect

Caption: Translating in vitro selectivity to in vivo behavioral assessment.

  • For SERT-Dominant Inhibitors (Antidepressant Potential):

    • Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common screening models for antidepressant activity.[1][17][18] Rodents are placed in an inescapable situation (a cylinder of water or suspended by the tail). Immobility is interpreted as a state of "behavioral despair." Effective antidepressants reduce the duration of immobility, reflecting a positive coping strategy.[18][19]

  • For DAT/NET-Dominant Inhibitors (Psychostimulant/ADHD Potential):

    • Locomotor Activity: DAT inhibition increases extracellular dopamine, leading to increased locomotor activity.[17] This is typically measured in an open-field arena where the total distance traveled, velocity, and rearing behaviors are automatically tracked. A significant increase in locomotion compared to vehicle-treated animals is a hallmark of DAT inhibitor activity.[17]

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable and versatile platform for the design of novel monoamine reuptake inhibitors. By leveraging a deep understanding of its structure-activity relationships and applying the robust in vitro and in vivo protocols detailed in this guide, researchers can effectively identify and characterize new chemical entities. This systematic approach, progressing from binding affinity and functional potency to behavioral outcomes, is essential for the successful development of next-generation therapeutics for a wide array of neurological and psychiatric disorders.

References

  • Deshazo, M. et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry, 19(24), 7551-7558. [Link]
  • PubMed. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. [Link]
  • ResearchGate. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters.
  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
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  • Mayer, F. P. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. [Link]
  • ResearchGate. (2009). Synthesis and Monoamine Transporter Affinity of 3β-(4-(2-Pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes and 3β-(5-Indolyl).
  • Kristiyani, A. et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
  • JoVE. (2018). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]
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  • Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development.
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  • Springer Nature Experiments. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
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  • European Patent Office. (2018). 8-AZABICYCLO[3.2.1]OCT-2-ENE DERIVATIVES AND THEIR USE AS MONO-AMINE NEUROTRANSMITTER RE-UPTAKE INHIBITORS.
  • ACS Publications. (1995). Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of Medicinal Chemistry. [Link]
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • R Discovery. (2020). Ascending single-dose study of the safety, pharmacokinetics, and pharmacodynamics of CSTI-500, a novel monoamine triple reuptake inhibitor, first-in-human. R Discovery. [Link]
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • STAR Protocols. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]
  • ResearchGate. (2018). Enzyme Inhibition Assays for Monoamine Oxidase.
  • Creative Bioarray. Radioligand Binding Assay.
  • Google Patents. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • PubMed. (1994). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed. [Link]
  • German, C. L. et al. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews, 67(4), 1005-1024. [Link]
  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.

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Preparation of Radiolabeled 8-Azabicyclo[3.2.1]octan-3-ol Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in neuropharmacology. Its rigid conformation allows for precise orientation of substituents, making it an ideal framework for designing high-affinity and selective ligands for various central nervous system (CNS) targets. In positron emission tomography (PET), tropane analogs radiolabeled with short-lived isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) have become indispensable tools for the in vivo imaging of neurotransmitter systems.

These tracers, such as derivatives of 2β-carbomethoxy-3β-phenyltropane, are particularly crucial for quantifying the density and function of the dopamine transporter (DAT) and the serotonin transporter (SERT). Changes in the expression of these transporters are associated with numerous neurodegenerative and psychiatric disorders, including Parkinson's disease, depression, and substance abuse. Consequently, PET imaging with these agents is vital for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions.

This guide provides a detailed overview of the strategic considerations and experimental protocols for the preparation of ¹¹C- and ¹⁸F-labeled 8-azabicyclo[3.2.1]octan-3-ol (tropane) analogs. It is designed for researchers, radiochemists, and drug development professionals, offering both the foundational principles and actionable, step-by-step methodologies.

Part 1: Strategic Considerations in Radiotracer Design

The success of a PET tracer lies not only in its biological activity but also in the feasibility of its radiosynthesis. The short half-lives of PET isotopes demand rapid, efficient, and high-yielding chemical reactions.

Choice of Radionuclide: ¹¹C vs. ¹⁸F

The selection between Carbon-11 and Fluorine-18 is a critical first step, dictated by the research question and logistical constraints.

  • Carbon-11 (t½ ≈ 20.4 min):

    • Advantage: As carbon is ubiquitous in organic molecules, ¹¹C-labeling allows for the creation of a radiotracer that is chemically identical to the parent molecule, avoiding any potential alteration of its pharmacological properties. Its short half-life permits multiple PET scans in the same subject on the same day, ideal for test-retest studies or receptor occupancy measurements.

    • Disadvantage: The very short half-life necessitates an on-site cyclotron and extremely rapid synthesis and purification, typically under 40-60 minutes.

  • Fluorine-18 (t½ ≈ 109.8 min):

    • Advantage: The longer half-life allows for more complex, multi-step syntheses and facilitates distribution to satellite imaging centers without an on-site cyclotron. The lower positron energy of ¹⁸F results in higher resolution PET images compared to ¹¹C.

    • Disadvantage: Introducing a fluorine atom creates a new molecular entity, which may alter the parent molecule's binding affinity, selectivity, and metabolic profile. Therefore, extensive pharmacological evaluation of the fluorinated analog is required.

Precursor Design and Synthesis

The design of the precursor molecule is arguably the most critical factor for a successful radiolabeling campaign. The precursor must contain a reactive site for the incorporation of the radionuclide that is stable during synthesis and storage but highly reactive under the specific radiolabeling conditions.

  • For ¹⁸F-Labeling via Nucleophilic Substitution: The most common strategy involves introducing [¹⁸F]fluoride by displacing a good leaving group.

    • Leaving Groups: Tosylates, mesylates, triflates, and halides (chloro, bromo, iodo) are commonly employed. Chlorinated analogs are often preferred as precursors because they provide good stability while being suitable for the nucleophilic substitution reaction.

    • Positioning: The leaving group is typically placed on an alkyl chain attached to the tropane nitrogen (N-8) or another suitable position on the molecule.

  • For ¹¹C-Labeling via Methylation: The standard approach is the N-alkylation of a secondary amine (nortropane derivative) using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

    • Precursor: The corresponding desmethyl (nortropane) analog serves as the immediate precursor. This precursor is often synthesized from natural products like cocaine or through total synthesis routes.

Part 2: Radiosynthesis and Purification Workflows

Automated synthesis modules are standard in modern radiopharmacies to ensure reproducibility, minimize radiation exposure to personnel, and handle the time-critical nature of PET radiochemistry. The following sections detail the chemical principles and typical protocols.

General Workflow for PET Tracer Production

The production of a tropane-based PET tracer follows a standardized pathway, from radionuclide production to final quality control, ensuring the product is safe for human administration.

G cluster_0 Radionuclide Production cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production (e.g., ¹⁸O(p,n)¹⁸F or ¹⁴N(p,α)¹¹C) Activation Isotope Activation (e.g., [¹⁸F]F⁻/K₂₂₂ or [¹¹C]CH₃I) Cyclotron->Activation Reaction Reaction with Precursor (Heating in appropriate solvent) Activation->Reaction HPLC Semi-Preparative HPLC (Isolates radiotracer from precursor) Reaction->HPLC SPE Solid-Phase Extraction (SPE) (Removes HPLC solvents, formulates in saline) HPLC->SPE QC QC Testing (Purity, Specific Activity, etc.) SPE->QC Final Final QC->Final Final Product (Sterile, Injectable Solution)

Caption: General workflow for PET radiotracer synthesis.

Protocol for [¹⁸F]Fluorination of a Tropane Analog

This protocol describes a typical nucleophilic substitution reaction to produce an N-fluoroalkylated tropane derivative.

Principle: Anhydrous [¹⁸F]fluoride is a potent nucleophile when activated by a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base (e.g., K₂CO₃). This complex displaces a leaving group (e.g., tosylate or chloride) on the precursor in a polar aprotic solvent.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping & Drying: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge (e.g., QMA). The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (80-100 °C) to yield the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is critical as trace amounts of water will deactivate the fluoride ion.

  • Radiolabeling Reaction: The labeling precursor (typically 1-2 mg) dissolved in a polar aprotic solvent (e.g., DMSO or anhydrous acetonitrile) is added to the dried complex. The mixture is heated (e.g., 100-120 °C) for a set time (e.g., 10-15 minutes).

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative reverse-phase HPLC system to separate the desired [¹⁸F]-labeled product from the unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the radiotracer is diluted with sterile water and trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with ethanol and diluted with sterile saline for injection.

ParameterTypical Value/ConditionRationale
Precursor Amount 1-3 mgSufficient for high-yield labeling while being easily separable from the final product.
Solvent DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the fluoride ion.
Temperature 100 - 120 °CProvides sufficient energy to overcome the activation barrier for Sₙ2 substitution.
Reaction Time 10 - 15 minBalances reaction completion with minimizing decay of the ¹⁸F isotope.
Radiochemical Yield 20 - 40% (decay-corrected)Varies based on precursor reactivity and specific conditions.
Specific Activity > 80 GBq/µmolHigh specific activity is crucial to avoid unwanted pharmacological effects from the unlabeled compound.
Protocol for [¹¹C]Methylation of a Nortropane Precursor

This protocol outlines the synthesis of an N-[¹¹C]methyl tropane analog.

Principle: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are powerful electrophiles used to alkylate nucleophiles, most commonly the nitrogen atom of a secondary amine (nortropane).

Step-by-Step Methodology:

  • [¹¹C]Methylating Agent Synthesis: [¹¹C]CO₂ from the cyclotron is reduced to [¹¹C]CH₄. In a "gas-phase" method, the [¹¹C]CH₄ is reacted with iodine (I₂) at high temperature (~720 °C) to produce [¹¹C]CH₃I. The [¹¹C]CH₃I can be further converted to [¹¹C]CH₃OTf by passing it over a silver triflate column.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in a solution of the nortropane precursor (~0.5-1 mg) dissolved in a suitable solvent (e.g., DMF, acetone) often in the presence of a base (e.g., NaH or TBAOH) to deprotonate the amine. The reaction is typically very fast, often occurring at room temperature or with gentle heating (e.g., 80 °C) for 3-5 minutes.

  • Purification & Formulation: The purification and formulation steps are analogous to the ¹⁸F-labeling workflow, utilizing semi-preparative HPLC to isolate the pure [¹¹C]-labeled tropane, followed by SPE for formulation into an injectable solution.

ParameterTypical Value/ConditionRationale
Precursor Amount 0.5 - 1.0 mgLower amounts are used due to the high reactivity of the methylating agents.
Solvent DMF, AcetoneSolubilizes the precursor and facilitates the reaction.
Temperature 25 - 90 °CMethylation is often rapid even at room temperature, but gentle heating can increase the rate.
Reaction Time 3 - 5 minExtremely rapid reaction is necessary due to the short half-life of ¹¹C.
Radiochemical Yield 30 - 50% (decay-corrected)Typically high due to the efficiency of the methylation reaction.
Specific Activity > 100 GBq/µmolVery high specific activity is achievable with ¹¹C-labeling.

Part 3: Quality Control - A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before it can be administered to a patient. Each batch must meet predefined specifications.

QC Testing Workflow

A small aliquot of the final formulated product is subjected to a series of tests that must be completed before the product expires.

G cluster_0 Purity & Identity cluster_1 Safety & Formulation cluster_2 Post-Injection Tests FinalProduct Final Radiotracer Batch HPLC_QC Analytical HPLC (Radio & UV Detectors) FinalProduct->HPLC_QC GC Gas Chromatography (Residual Solvents) FinalProduct->GC pH pH Measurement FinalProduct->pH Filter Filter Integrity Test FinalProduct->Filter Sterility Sterility Test FinalProduct->Sterility Endotoxin Endotoxin (LAL) Test FinalProduct->Endotoxin Result1 Result1 HPLC_QC->Result1 Radiochemical Purity >95% Chemical Purity Identity Confirmation TLC Radio-TLC (optional) Result2 Result2 GC->Result2 Solvents < USP Limits Result3 Result3 pH->Result3 pH = 4.5 - 7.5

Caption: Key quality control tests for PET radiotracers.

Key Quality Control Specifications

The following table summarizes the essential QC tests and their acceptance criteria.

TestMethodAcceptance CriteriaPurpose
Visual Inspection Direct ObservationClear, colorless solution, free of particulatesEnsures no foreign matter is present.
pH pH meter or strip4.5 – 7.5Ensures the formulation is physiologically compatible.
Radionuclidic Identity Half-life measurement105-115 min for ¹⁸F; 19-22 min for ¹¹CConfirms the correct radionuclide is present.
Radiochemical Purity Analytical HPLC with radio-detector≥ 95%Ensures that the vast majority of radioactivity comes from the desired tracer.
Chemical Purity Analytical HPLC with UV detectorPeak corresponding to tracer is identified; precursor and other impurities are below set limitsQuantifies non-radioactive chemical species in the final product.
Residual Solvents Gas Chromatography (GC)Ethanol, Acetonitrile, etc. below USP limitsConfirms that potentially toxic organic solvents used in the synthesis have been removed.
Specific Activity (Am) HPLC-UV and dose calibratorReported in GBq/µmol at EOS; must be high enough to avoid mass effectsMeasures the ratio of radioactivity to the total mass of the compound.
Sterility Culture in growth mediaNo microbial growthConfirms the absence of bacteria. Results are typically available after product expiry, so synthesis is performed aseptically.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as specified by pharmacopeia)Ensures the absence of fever-inducing pyrogens.

References

  • Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters.
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega.
  • Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine.
  • Strategies for Clinical Implementation and Quality Management of PET Tracers. International Atomic Energy Agency (IAEA).
  • Synthesis, radiosynthesis, and biological evaluation of carbon-11 and fluorine-18 (N-fluoroalkyl) labeled 2beta-carbomethoxy-3beta-(4'

Application Notes and Protocols for the Analytical Characterization of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of 8-Azabicyclo[3.2.1]octan-3-ol (also known as Nortropine or Tropigenine). This bicyclic amine is a crucial building block in the synthesis of numerous pharmaceutical compounds, making its thorough characterization a critical aspect of drug development and quality control. This document outlines detailed protocols and expert insights for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate belonging to the tropane alkaloid family. Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry for the development of a wide range of therapeutic agents, including antagonists for various receptors. The stereochemistry of the hydroxyl group (endo or exo) significantly influences the biological activity of its derivatives. Therefore, unambiguous structural confirmation and purity determination are paramount. This guide provides the analytical framework to achieve this with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound, including its stereochemistry. Both ¹H and ¹³C NMR are indispensable for a complete characterization.

Expertise & Experience: Why NMR is Critical

The proton and carbon environments within the bicyclic system are distinct and provide a unique fingerprint. ¹H NMR helps in determining the number of different types of protons, their connectivity through spin-spin coupling, and their spatial arrangement via Nuclear Overhauser Effect (NOE) experiments. ¹³C NMR provides information on the number and types of carbon atoms. For this compound, distinguishing between the endo and exo isomers is a primary objective, which can be readily achieved by analyzing the coupling constants and NOE correlations of the proton attached to the hydroxyl-bearing carbon.

Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (300-500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

Data Interpretation:

  • ¹H NMR: Expect signals for the methine proton at C3 (bearing the OH group), the bridgehead protons at C1 and C5, and the methylene protons of the bicyclic ring. The chemical shift and multiplicity of the H3 proton are diagnostic for the endo/exo stereochemistry.

  • ¹³C NMR: Expect distinct signals for each of the seven carbon atoms in the molecule. The chemical shift of C3 will be significantly downfield due to the attached hydroxyl group.[1]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and gaining structural insights through its fragmentation pattern. It is commonly coupled with chromatographic techniques like GC or HPLC for mixture analysis.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively small and polar molecule like this compound, Electron Ionization (EI) is often used in conjunction with GC-MS, leading to extensive fragmentation and a detailed mass spectrum. Electrospray Ionization (ESI), typically used with LC-MS, is a softer ionization technique that will likely produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

Protocol: GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Derivatization to the trimethylsilyl (TMS) ether can be performed to improve thermal stability and chromatographic peak shape.[2]

GC-MS Parameters:

  • GC Column: A semi-polar capillary column is generally suitable.[2]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Data Interpretation:

  • The mass spectrum will show the molecular ion peak (if stable enough under EI) and characteristic fragment ions. Common fragmentation pathways for tropane alkaloids involve the loss of the substituent at C3 and cleavage of the bicyclic ring system.[3] The PubChem database lists major peaks at m/z 82.0, 83.0, 96.0, 97.0, and 124.0 for this compound.[4]

m/z Proposed Fragment
127[M]⁺ (Molecular Ion)
110[M-OH]⁺
96[M-CH₂OH]⁺
82Tropane ring fragment

Table 1: Predicted Mass Fragmentation of this compound under EI.

Chromatographic Techniques: Purity Assessment and Quantification

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds.

Expertise & Experience: Method Development Considerations

For a basic compound like this compound, reversed-phase chromatography is a good starting point. A C18 column is a common choice. Due to the basic nature of the amine, peak tailing can be an issue. This can be mitigated by using a mobile phase with a slightly acidic pH or by using a column with end-capping. Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), especially if the chromophore is weak.[5]

Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.

Expertise & Experience: Overcoming Challenges

The free hydroxyl and secondary amine groups in this compound can lead to peak tailing and adsorption on the GC column. As mentioned in the GC-MS section, derivatization to form the TMS ether/ester is a common strategy to improve chromatographic performance.[2]

Protocol: GC with Flame Ionization Detection (FID)

Instrumentation:

  • GC system with an autosampler, split/splitless inlet, and FID.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Program: 80 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: FID at 300 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: What to Look For

For this compound, the key vibrational bands to observe are the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-N and C-O stretching vibrations. The absence of a carbonyl (C=O) stretch is also a key confirmation of the structure's integrity.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4]

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Vibrational Bands:

Wavenumber (cm⁻¹) Vibrational Mode
3400-3200 (broad)O-H stretch (alcohol)
3300-3100 (sharp)N-H stretch (secondary amine)
2950-2850C-H stretch (aliphatic)
1260-1000C-O stretch (alcohol)
1250-1020C-N stretch (amine)

Table 2: Characteristic FTIR Absorption Bands for this compound.

Logical Relationship of Techniques:

Analytical_Strategy cluster_primary Primary Characterization cluster_secondary Purity & Identity Confirmation NMR NMR (Structure, Stereochemistry) HPLC HPLC (Purity, Quantification) NMR->HPLC Confirms Identity of Main Peak MS MS (Molecular Weight, Fragmentation) MS->HPLC Coupled Technique (LC-MS) GC GC (Purity, Volatile Impurities) MS->GC Coupled Technique (GC-MS) FTIR FTIR (Functional Groups) FTIR->NMR Confirms Functional Groups

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous structural elucidation and purity assessment. NMR spectroscopy stands as the primary tool for determining the molecular structure and stereochemistry. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while chromatographic techniques such as HPLC and GC are essential for evaluating purity and quantifying the compound. FTIR spectroscopy serves as a rapid method for confirming the presence of key functional groups. By employing the protocols and insights detailed in this guide, researchers and scientists can confidently characterize this important pharmaceutical building block, ensuring the quality and integrity of their downstream applications.

References

  • Gaillard, Y., & Pépin, G. (1997). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry.
  • Kostiainen, R. (1991). Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry.
  • Dräger, B. (2012). Gas-liquid chromatography-mass spectrometry investigation of tropane alkaloids in Hyoscyamus albus L. from Morocco. Zeitschrift für Naturforschung C, 67(9-10), 461-465. [Link]
  • Li, Y., et al. (2015). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound, 8-methyl-, endo-. [Link]
  • SpectraBase. (n.d.). This compound, 8-methyl-, endo- - 13C NMR. [Link]
  • Aggarwal, B., et al. (2021). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research, 13(2), 115-121. [Link]
  • Biopurify. (n.d.). 8-Azabicyclo-3.2.1-octan-3-ol. [Link]
  • NIST. (n.d.). 8-Azabicyclo[3.2.
  • PhytoBank. (n.d.). 3-endo-hydroxy-8-aza-bicyclo[3.2.1]octane. [Link]
  • United States Patent Application 20060058343. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.

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Application Notes and Protocols for the Large-Scale Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold in Preclinical Research

The 8-azabicyclo[3.2.1]octane core, the structural foundation of tropane alkaloids, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, making it an ideal building block for developing potent and selective ligands for various biological targets. 8-Azabicyclo[3.2.1]octan-3-ol, existing as the N-methylated tropine or the N-demethylated nortropine, is a crucial starting material for the synthesis of a wide array of pharmacologically active compounds, including antagonists for muscarinic acetylcholine receptors, dopamine and serotonin transporter inhibitors, and novel therapeutics for neurodegenerative diseases.[1]

The availability of high-purity this compound in kilogram quantities is a critical bottleneck for advancing promising drug candidates from discovery to preclinical evaluation. This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this key intermediate, with a focus on methods suitable for producing material that meets the stringent quality requirements for preclinical studies.

Strategic Approach to Large-Scale Synthesis

The selected synthetic strategy is a robust and well-established route commencing with the classic Robinson-Schöpf synthesis to construct the tropinone core. This is followed by a stereoselective reduction to yield the desired endo-alcohol, tropine. For access to the versatile nortropine intermediate, a subsequent N-demethylation step is detailed. This pathway is chosen for its historical precedence, high-yielding steps, and amenability to scale-up.[2]

G cluster_0 Part 1: Tropine Synthesis cluster_1 Part 2: Nortropine Synthesis (Optional) A Succinaldehyde, Methylamine, Acetonedicarboxylic Acid B Robinson-Schöpf Reaction A->B C Tropinone B->C D Stereoselective Reduction C->D E Crude Tropine D->E F Purification (Recrystallization) E->F G Pure Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) F->G H Pure Tropine I N-Demethylation H->I J Crude Nortropine I->J K Purification (Recrystallization) J->K L Pure Nortropine (this compound) K->L

Figure 1: Overall synthetic workflow for the production of tropine and nortropine.

Part 1: Large-Scale Synthesis of Tropine

Step 1.1: Synthesis of Tropinone via Robinson-Schöpf Reaction

The Robinson-Schöpf reaction is a biomimetic, one-pot synthesis that efficiently constructs the bicyclic tropinone core from simple, acyclic precursors.[2] The reaction proceeds through a double Mannich reaction.[3] For large-scale production, careful control of pH and temperature is crucial for maximizing yield and minimizing side-product formation.[1]

Protocol: Large-Scale Tropinone Synthesis (Target: ~1 kg)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Acetonedicarboxylic acid146.101.5 kg10.27
Methylamine hydrochloride67.520.7 kg10.37
Succinaldehyde (40% in water)86.092.2 L~10.2Assay dependent
Sodium hydroxide40.00As needed-To adjust pH
Hydrochloric acid36.46As needed-For work-up
Toluene-~10 L-For extraction

Procedure:

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, charge water (20 L) and cool to 5-10 °C.

  • Reagent Addition: While maintaining the temperature below 15 °C, slowly add the acetonedicarboxylic acid and methylamine hydrochloride. Stir until fully dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to 5-7 by the slow addition of a 20% aqueous sodium hydroxide solution. This step is critical for optimal yield.[1]

  • Succinaldehyde Addition: Add the 40% aqueous succinaldehyde solution dropwise over 2-3 hours, ensuring the temperature does not exceed 20 °C.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 10 °C and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Decarboxylation: Gently heat the acidic solution to 80-90 °C for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Basification and Extraction: Cool the reaction mixture to room temperature and basify to pH 10-12 with 50% sodium hydroxide solution. Extract the aqueous layer with toluene (3 x 3 L).

  • Concentration: Combine the organic layers and concentrate under reduced pressure to afford crude tropinone as a brownish oil, which may solidify on standing.

Step 1.2: Stereoselective Reduction of Tropinone to Tropine

The reduction of the tropinone ketone to the corresponding alcohol can yield two stereoisomers: tropine (endo-OH) and pseudotropine (exo-OH). For most pharmaceutical applications, the endo-isomer, tropine, is the desired product. While enzymatic reductions show excellent stereoselectivity, chemical methods are often more practical for large-scale synthesis.[4] Reduction with sodium in isopropanol provides good selectivity for the thermodynamically more stable endo-alcohol.

Protocol: Large-Scale Tropine Synthesis (Target: ~0.8 kg)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude Tropinone139.19~1 kg~7.18From previous step
Isopropanol60.1010 L-
Sodium metal22.990.5 kg21.75Handle with extreme care
Hydrochloric acid36.46As needed-For work-up
Dichloromethane-~10 L-For extraction

Procedure:

  • Reaction Setup: In a 20 L reactor, dissolve the crude tropinone in isopropanol (10 L).

  • Reduction: Heat the solution to reflux. Carefully add small pieces of sodium metal to the refluxing solution over 4-6 hours. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Quenching: After the addition of sodium is complete and the reaction subsides, cool the mixture to room temperature. Slowly and carefully add water to quench any unreacted sodium.

  • Solvent Removal: Remove the isopropanol under reduced pressure.

  • Extraction: To the aqueous residue, add water (5 L) and basify to pH 12 with 50% sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 3 L).

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine as a solid.

Step 1.3: Purification of Tropine by Recrystallization

Recrystallization is an effective method for purifying the crude tropine, removing unreacted tropinone and the pseudotropine diastereomer.[5] A mixed solvent system of ethyl acetate and hexane is often effective.[6]

Protocol: Recrystallization of Tropine

  • Dissolution: Dissolve the crude tropine in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum at 40-50 °C.

Part 2: Large-Scale Synthesis of Nortropine

Nortropine is a key intermediate for the synthesis of many pharmaceuticals where the nitrogen is to be functionalized.[7] A common and scalable method for the N-demethylation of tropine is the Von Braun reaction or modifications thereof, often using chloroformates. A more modern and greener alternative is electrochemical N-demethylation.[8][9]

Protocol: Electrochemical N-Demethylation of Tropine (Gram-Scale Example)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Tropine141.2110 g0.071
Ethanol46.07150 mL-
Water18.0275 mL-
Sodium Chloride58.441 g0.017As electrolyte

Procedure:

  • Cell Setup: In a simple undivided electrochemical batch cell equipped with a porous glassy carbon anode and a platinum cathode, add the tropine, ethanol, water, and sodium chloride.

  • Electrolysis: Apply a constant current of approximately 100 mA and stir the solution at room temperature. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Basify the remaining aqueous solution to pH 10 with sodium hydroxide and extract with dichloromethane.

  • Purification: The crude nortropine can be purified by recrystallization from a suitable solvent such as acetonitrile.[10]

Analytical Characterization for Preclinical Batches

For preclinical studies, a comprehensive analytical characterization is mandatory to ensure the identity, purity, and stability of the synthesized this compound.

Identity Confirmation
  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H, N-H/N-CH₃).

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is essential for determining purity and identifying impurities.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[11][12] Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of the analyte.[12]

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split
Temperature Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detection Electron Ionization (EI), full scan mode

Impurity Profiling

A critical aspect of preclinical batch release is the identification and quantification of all impurities above a certain threshold (typically >0.1%). Common impurities in this synthesis may include:

  • Unreacted tropinone

  • Pseudotropine (diastereomer)

  • Byproducts from the Robinson-Schöpf reaction

  • Residual solvents

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of this compound involves several hazardous materials and energetic reactions that require strict safety protocols.

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and added in small portions.

  • Methylamine: Flammable and corrosive.

  • Solvents: Toluene and dichloromethane are flammable and have associated health risks. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing area with appropriate engineering controls.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

A thorough process safety review should be conducted before attempting any large-scale synthesis.[13]

Conclusion

This application note provides a detailed and scalable methodology for the synthesis of this compound (tropine and nortropine), suitable for the production of material for preclinical studies. By following the outlined protocols for synthesis, purification, and analytical characterization, researchers and drug development professionals can confidently produce this vital building block with the high purity and quality required for advancing new chemical entities toward clinical development.

References

  • Eckert, M., & Hinderling, P. H. (1981). Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies. Agents and Actions, 11(5), 520–531. [Link]
  • BenchChem. (2025).
  • St-Gelais, A., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 158. [Link]
  • Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry.
  • Alipour Najmi, A., et al. (2021). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 23(13), 4816-4824. [Link]
  • Saady, J. J., & Poklis, A. (1989). Determination of Atropine in Blood by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 13(5), 296–299. [Link]
  • Romera-Torres, R., et al. (2020). Analysis of tropane and related alkaloids.
  • SIELC Technologies. (n.d.). HPLC Determination of Atropine on Primesep 200 Column.
  • Rao, B. M., et al. (2022). A stability-indicating RP-HPLC method for the determination of Atropine sulfate and its related substances in bulk and pharmaceutical dosage forms. Current Trends in Biotechnology and Pharmacy, 16(3), 324-334.
  • Saady, J. J., & Poklis, A. (1989). Determination of atropine in blood by gas chromatography/mass spectrometry. Journal of analytical toxicology, 13(5), 296-299. [Link]
  • Alipour Najmi, A., et al. (2021). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 23(13), 4816-4824. [Link]
  • Do Pham, D. D., et al. (2019). General strategy for one-pot oxidative N-demethylation of atropine (1)...
  • University of California, Los Angeles. (n.d.).
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439.
  • MicroSolv Technology Corporation. (n.d.). Determination of Atropine by HPLC.
  • Alipour Najmi, A. (2022).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Carroll, F. I., et al. (2012). A method for the n-demethylation of n-methyl heterocycles.
  • Cardona, F., et al. (2009). Chemical thermodynamics applied to the synthesis of tropinone. Journal of the Chilean Chemical Society, 54(3), 271-275. [Link]
  • CN102351856B. (2013). Purification method of alpha-tropine.
  • CN101696207B. (2012). Tropine purification method and atropine production process.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization.
  • Bedford, C. D., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
  • Wikipedia. (2023, December 27). Tropinone. In Wikipedia. [Link]
  • Wikipedia. (2023, November 13). Robinson-Schöpf-Reaktion. In Wikipedia. [Link]
  • Ardena. (2023, October 10). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]
  • BioProcess International. (2021, September 1). Large-Scale Synthesis.
  • Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2859–2868. [Link]
  • Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
  • Nakajima, K., et al. (1999). Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns. Plant & cell physiology, 40(11), 1099–1107. [Link]
  • Bhakshu, L. M., & Pullaiah, T. (2022). Robinson's one pot synthesis of tropinone (10).
  • The Hive. (2003). Synthesis of Tropinone & 2-CMT.
  • Chemeurope.com. (n.d.). Tropinone.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

Sources

Application Note: Strategic Nitrogen Protection in the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a class of natural products with a long history in medicine.[1][2] Molecules built on this scaffold, such as atropine, scopolamine, and cocaine, exhibit a wide range of potent pharmacological activities, making them invaluable as both therapeutic agents and research tools.[2][3] The synthesis of functionalized tropane analogues, particularly derivatives of 8-azabicyclo[3.2.1]octan-3-ol (the core of tropine and pseudotropine), is a central focus in medicinal chemistry for the development of novel therapeutics targeting the central nervous system and other biological systems.[3]

A key challenge in the chemical synthesis of these molecules is the management of the reactive secondary amine of the bicyclic system, typically starting from nortropinone (the N-demethylated precursor). This nitrogen atom can interfere with many standard organic transformations. Therefore, a robust protecting group strategy is not merely a procedural step but the cornerstone of a successful synthetic campaign. This guide provides an in-depth analysis of common nitrogen protecting group strategies, detailing the causality behind their selection and providing field-proven protocols for their application and removal.

Core Challenge: Managing the Tropane Nitrogen

The secondary amine in nortropinone is both nucleophilic and basic, properties that can lead to undesirable side reactions during subsequent synthetic steps, such as esterification of the C3-hydroxyl group or functionalization at other positions. Protecting groups temporarily mask this reactivity, allowing chemists to perform desired transformations on other parts of the molecule with high precision and yield.[4][5] An ideal protecting group for this system must be:

  • Easy to install in high yield.

  • Stable (robust) to the reaction conditions of subsequent steps.

  • Easy to remove cleanly and in high yield without affecting the rest of the molecule.

  • Orthogonal to other protecting groups that may be present, meaning one can be removed selectively without disturbing the other.[4][6][7]

We will focus on three of the most effective and widely used protecting groups for the tropane nitrogen: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn).

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its general stability to basic, reductive, and nucleophilic conditions, coupled with its facile removal under acidic conditions.[8][9] N-Boc-nortropinone is a pivotal intermediate for accessing a wide array of tropine derivatives.[3][10][11]

Causality for Use: The choice of the Boc group is strategic when the planned synthetic route involves base-catalyzed reactions (e.g., aldol condensations, ester saponification) or hydrogenolysis where a Cbz or Bn group would be unintentionally cleaved. Its removal with acid is clean, typically yielding the amine salt, carbon dioxide, and isobutylene.

Protocol 1: Synthesis of N-Boc-Nortropinone

This protocol describes the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O).

Methodology:

  • Dissolve nortropinone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a mild base, such as triethylamine (TEA, 2.5 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq) either as a solid or dissolved in the reaction solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up. If using DCM, wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-nortropinone, often an off-white solid, can be purified by column chromatography on silica gel or by recrystallization.[12]

Protocol 2: Acid-Mediated Deprotection of N-Boc-Nortropinone

This protocol details the removal of the Boc group using strong acid.

Methodology:

  • Dissolve the N-Boc protected tropane derivative (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM), dioxane, or methanol.

  • Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) or a solution of hydrogen chloride (HCl, 4M in dioxane).[13]

  • Stir the reaction at room temperature. The reaction is typically rapid, often completing within 1-4 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is the amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, dissolve the residue in water, basify with a strong base (e.g., 6M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate to yield the deprotected amine.

Boc_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Nortropinone Nortropinone NBocNortropinone N-Boc-Nortropinone Nortropinone->NBocNortropinone  Protection Boc2O Boc₂O, Base (TEA) Boc2O->Nortropinone NBocNortropinone_dep N-Boc-Nortropinone DeprotectedAmine Nortropinone NBocNortropinone_dep->DeprotectedAmine  Deprotection Acid Strong Acid (TFA or HCl) Acid->NBocNortropinone_dep Cbz_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Nortropinone Nortropinone NCbzNortropinone N-Cbz-Nortropinone Nortropinone->NCbzNortropinone  Protection CbzCl Cbz-Cl, Base (K₂CO₃) CbzCl->Nortropinone NCbzNortropinone_dep N-Cbz-Nortropinone DeprotectedAmine Nortropinone NCbzNortropinone_dep->DeprotectedAmine  Deprotection Hydrogenolysis H₂, Pd/C Hydrogenolysis->NCbzNortropinone_dep Bn_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection Nortropinone Nortropinone NBnNortropinone N-Benzyl-Nortropinone Nortropinone->NBnNortropinone  Protection BnBr BnBr, Base (K₂CO₃) BnBr->Nortropinone NBnNortropinone_dep N-Benzyl-Nortropinone DeprotectedAmine Nortropinone NBnNortropinone_dep->DeprotectedAmine  Deprotection Hydrogenolysis H₂, Pd/C Hydrogenolysis->NBnNortropinone_dep

Sources

Application Notes and Protocols for the Synthesis of Substituted 8-Azabicyclo[3.2.1]octan-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] This rigid bicyclic system serves as the foundational framework for a wide array of biologically active molecules, including the tropane alkaloids like cocaine, atropine, and scopolamine.[3][4][5] These compounds have a long history of medicinal use, acting on various targets within the central and peripheral nervous systems.[1][6] The therapeutic potential of tropane derivatives continues to drive research into novel synthetic methodologies that allow for precise control over substitution and stereochemistry, enabling the development of new drug candidates with improved efficacy and reduced side effects.[4][7]

This application note provides a comprehensive overview of key synthetic routes to substituted 8-azabicyclo[3.2.1]octan-3-ols, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore both classical and modern strategies, highlighting the underlying principles and practical considerations for each approach.

Strategic Approaches to the 8-Azabicyclo[3.2.1]octane Skeleton

The synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols primarily revolves around the construction of the key intermediate, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), followed by stereoselective reduction of the ketone and subsequent functionalization.[8][9][10]

The Robinson-Schöpf Biomimetic Synthesis of Tropinone

One of the most elegant and historically significant methods for constructing the tropane core is the Robinson-Schöpf reaction.[11][12][13] This one-pot, multicomponent reaction mimics the biosynthetic pathway of tropane alkaloids and involves the condensation of a succindialdehyde equivalent, methylamine, and a derivative of acetone-1,3-dicarboxylic acid.[14][15]

Causality Behind Experimental Choices: The use of acetonedicarboxylic acid is crucial as its carboxyl groups activate the alpha-carbons for enolate formation under mild, physiological pH conditions, facilitating the tandem Mannich reactions that form the bicyclic system.[15] The reaction is typically performed in an aqueous buffer to maintain the optimal pH for both imine formation and the Mannich condensations.[12][14]

Materials:

  • Succindialdehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium acetate buffer (pH 5)

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the sodium acetate buffer.

  • Cool the solution in an ice bath and slowly add a solution of succindialdehyde (freshly prepared by hydrolysis of 2,5-dimethoxytetrahydrofuran with dilute HCl).

  • Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to approximately pH 1 to decarboxylate any remaining acetonedicarboxylic acid.

  • Basify the solution with a concentrated sodium hydroxide solution to approximately pH 11-12.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

  • The crude product can be purified by vacuum distillation or crystallization.

Robinson_Schopf cluster_reactants Reactants succindialdehyde Succindialdehyde tropinone Tropinone succindialdehyde->tropinone Double Mannich Reaction methylamine Methylamine methylamine->tropinone acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone

Caption: Robinson-Schöpf reaction for tropinone synthesis.

Stereoselective Reduction of Tropinone to 3-Tropanols

The reduction of the carbonyl group at the C-3 position of tropinone is a critical step that establishes the stereochemistry of the resulting alcohol, leading to either the α- (tropine) or β- (pseudotropine) isomer.[8][9] The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

  • Tropine (3α-tropanol): This isomer is typically obtained through thermodynamic control, often by using reducing agents like sodium amalgam or by catalytic hydrogenation.

  • Pseudotropine (3β-tropanol): This isomer is the product of kinetic control, favored by bulky hydride reagents such as L-Selectride® or diisobutylaluminium hydride (DIBAL-H), which approach from the less sterically hindered equatorial face.[6]

In nature, this stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II), which produce tropine and pseudotropine, respectively.[8][9][10]

Reducing AgentMajor ProductStereoselectivity (α:β)Conditions
NaBH₄Tropine~85:15Methanol, 0 °C to rt
LiAlH₄Tropine~90:10Anhydrous THF, 0 °C to rt
L-Selectride®Pseudotropine>99:1Anhydrous THF, -78 °C
DIBAL-HPseudotropine>95:5Anhydrous Toluene, -78 °C
H₂, Pd/CTropine>95:5Ethanol, rt, atmospheric pressure

Materials:

  • Tropinone

  • L-Selectride® (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tropinone in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude pseudotropine can be purified by column chromatography or crystallization.

Modern Synthetic Strategies

While the Robinson-Schöpf reaction is a classic, modern organic synthesis has introduced several powerful methods for constructing the 8-azabicyclo[3.2.1]octane core, often with excellent stereocontrol.

This strategy involves the cyclization of a suitably functionalized acyclic precursor, typically a δ-amino ketone, to form the tropane skeleton.[2] Asymmetric variations of this reaction, using chiral auxiliaries or catalysts, have been developed to produce enantiomerically enriched tropinones.[16] For example, sulfinimine-derived N-sulfinyl β-amino ketone ketals can be hydrolyzed to form dehydropyrrolidine ketones, which then undergo an intramolecular Mannich cyclization to yield substituted tropinones.[2][16]

Intramolecular_Mannich precursor Acyclic N-Sulfinyl β-Amino Ketone Ketal intermediate Dehydropyrrolidine Ketone precursor->intermediate Hydrolysis tropinone Substituted Tropinone intermediate->tropinone Intramolecular Mannich Cyclization

Caption: Asymmetric synthesis via intramolecular Mannich reaction.

Cycloaddition reactions provide a convergent and often stereocontrolled route to the 8-azabicyclo[3.2.1]octane framework.

  • [3+2] Cycloadditions: Asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and suitable dipolarophiles can construct the tropane core with high diastereo- and enantioselectivity.[17]

  • [4+3] Cycloadditions: Rhodium-catalyzed [4+3] cycloaddition of vinyldiazoacetates with N-Boc pyrroles offers an enantioselective pathway to substituted tropanes.[2]

  • [5+2] Cycloadditions: Brønsted acid-catalyzed [5+2] cycloaddition reactions of 6-substituted η3-pyranyl- and η3-pyridinylmolybdenum scaffolds with electron-deficient alkenes can yield functionalized oxa- and azabicyclo[3.2.1]octene ring systems.[18]

A more recent and versatile approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement.[1][19] This strategy allows for late-stage functionalization at multiple positions (N8, C3, C6, and C7) of the tropane scaffold, making it highly valuable for generating diverse libraries of analogues for structure-activity relationship studies.[1][19]

Conclusion

The synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols remains a vibrant area of research, driven by the significant biological activities of this class of compounds. While the classical Robinson-Schöpf synthesis of tropinone followed by stereoselective reduction is a robust and well-established route, modern methodologies such as intramolecular Mannich reactions and various cycloaddition strategies offer powerful alternatives with enhanced control over stereochemistry and substitution patterns. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute the synthesis of novel 8-azabicyclo[3.2.1]octan-3-ol derivatives for applications in drug discovery and development.

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  • Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling. PubMed.
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  • Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
  • Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyc. Wiley Online Library.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse.
  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
  • synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar.
  • Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals. PubMed.
  • Stereoselective Synthesis of 1-Substituted Homotropanones, including N
  • Synthesis of Tropinone & 2-CMT. Hive Methods Discourse.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
  • Tropinone. Wikipedia.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
  • Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. NIH.
  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)
  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
  • Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry.
  • Recent developments in the biosynthesis of the tropane alkaloids. SciSpace.
  • An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Publishing.
  • Tropane. Unknown.
  • An approach to an asymmetric synthesis of stemofoline. Research Explorer - The University of Manchester.

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Troubleshooting & Optimization

Technical Support Center: Purification of 8-Azabicyclo[3.2.1]octan-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Azabicyclo[3.2.1]octan-3-ol (also known as Nortropine) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile bicyclic scaffold, a core component of numerous biologically active molecules. This document provides field-tested insights and systematic troubleshooting strategies to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound and its analogues.

Q1: What are the primary structural features of this compound that make its purification challenging?

A1: The purification challenges stem from a combination of its key structural features:

  • Basic Nitrogen Atom: The secondary (or tertiary in N-substituted derivatives) amine at the 8-position is basic (pKa ~10-11). This can lead to strong interactions with acidic silica gel, causing peak tailing, streaking, and sometimes irreversible adsorption during column chromatography.

  • Polar Hydroxyl Group: The hydroxyl group at the 3-position makes the molecule polar and capable of hydrogen bonding. This, combined with the basic nitrogen, increases its water solubility, which can complicate aqueous workups and extractions.

  • Stereochemistry: The molecule possesses multiple stereocenters. The hydroxyl group can exist in an endo or exo configuration relative to the bicyclic system. Syntheses can often produce mixtures of these diastereomers, which can be difficult to separate due to their similar polarities.[1]

  • Hygroscopic Nature: The parent compound and its simple salts can be hygroscopic, making it difficult to obtain an accurate dry weight without careful handling.

Q2: My N-substituted derivative is a persistent oil, but I expected a solid. What could be the cause?

A2: This is a common issue. Several factors could be at play:

  • Residual Solvent: The most common culprit is trapped solvent (e.g., ethyl acetate, DCM, THF) from the workup or chromatography. The rigid bicyclic structure can create a lattice that holds onto solvent molecules. Try dissolving the oil in a minimal amount of a low-boiling solvent like DCM, then co-evaporating with a higher-boiling non-solvent like heptane under high vacuum, possibly with gentle heating.

  • Isomeric Mixture: The presence of a mixture of diastereomers (e.g., endo/exo isomers of the 3-OH group) can depress the melting point and result in an oil or amorphous solid, whereas a single pure isomer might be crystalline.

  • Impurities: Small amounts of greasy impurities, such as byproducts from N-alkylation (e.g., over-alkylated quaternary salts) or residual triphenylphosphine oxide from a Mitsunobu reaction, can inhibit crystallization.[2] Further purification may be necessary.

  • Salt Formation: If the compound was exposed to acid (e.g., during an acidic wash) and not properly neutralized, it might exist as a salt, which often have very different physical properties.

Q3: Which analytical techniques are best for assessing the purity of my final compound?

A3: A combination of methods is recommended for a comprehensive assessment:

  • HPLC/UPLC: This is the workhorse for purity analysis. Reversed-phase (C18) chromatography is common. Due to the basic nature of the amine, using a mobile phase with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial for sharp peaks. For complex mixtures or diastereomer separation, specialized chiral columns or two-dimensional LC (RP-SCX) may be required.[3][4]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities. The presence of residual solvents or unreacted starting materials is often easily detected.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities. Techniques like GC-MS can also be used, but be aware that some tropane alkaloids can be thermally unstable.[5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and optimizing column chromatography conditions. Staining with ninhydrin can be effective for visualizing secondary amines, while permanganate or other general stains work for tertiary amines.

Section 2: Troubleshooting Guide for Common Purification Workflows

This section provides detailed, step-by-step solutions to specific problems encountered during purification.

Problem 1: Severe Peak Tailing/Streaking during Silica Gel Column Chromatography

This is the most frequent issue when purifying basic amines on standard silica gel.

The free silanol groups (Si-OH) on the surface of silica gel are acidic and form strong acid-base interactions with the basic nitrogen of the azabicyclo-octane core. This leads to slow, heterogeneous desorption from the stationary phase, resulting in broad, tailing peaks and poor separation.

// Solutions sol1 [label="Option 1: Modify Mobile Phase\nAdd 0.5-2% Triethylamine (Et3N) or Ammonia (in MeOH) to the eluent.", fillcolor="#E8F0FE", fontcolor="#202124", shape=record]; sol2 [label="Option 2: Use Alternative Stationary Phase", fillcolor="#E8F0FE", fontcolor="#202124", shape=record]; sol3 [label="Option 3: Use Reversed-Phase Chromatography", fillcolor="#E8F0FE", fontcolor="#202124", shape=record];

// Details for Alt Phases alumina [label="Basic or Neutral Alumina:\nExcellent for basic compounds. Less acidic than silica.", fillcolor="#FFFFFF", fontcolor="#202124"]; treated_silica [label="Treated Silica:\nUse commercially available amine-functionalized or end-capped silica.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Details for RP rp_details [label="C18 or C8 Silica:\nElute with Acetonitrile/Water or MeOH/Water gradients.\nAdd 0.1% TFA or Formic Acid for sharp peaks.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> observe; observe -> sol1 [label=" Quickest Fix "]; observe -> sol2 [label=" If Modifier Fails\n or is Undesirable "]; observe -> sol3 [label=" For Highly Polar\n Derivatives "];

sol2 -> alumina [style=dashed]; sol2 -> treated_silica [style=dashed]; sol3 -> rp_details [style=dashed];

{rank=same; sol1; sol2; sol3;} } ends_dot Caption: Decision workflow for troubleshooting amine purification on silica gel.

Protocol 2.1: Column Chromatography with a Mobile Phase Modifier

  • Select Base Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).

  • Prepare Modified Eluent: To your chosen eluent, add a volatile amine base. A common starting point is 1% triethylamine (Et₃N) by volume. For very polar compounds requiring high methanol concentrations, using a pre-made solution of 2% ammonia in methanol as your polar component can be effective.[6]

  • Equilibrate Column: Pack your silica gel column and thoroughly equilibrate it with the modified eluent (flush with at least 5 column volumes). This ensures the silica is pre-treated before the sample is loaded.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and elute with the modified solvent system. The amine modifier acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute with much-improved peak shape.

Protocol 2.2: Switching to a Basic Stationary Phase (Alumina)

  • Select Alumina: Choose Brockmann I activity, basic or neutral alumina. Basic alumina is generally preferred for these compounds.

  • Develop TLC: Run TLC plates with alumina as the stationary phase to find a suitable mobile phase. Note that the elution order and Rf values may differ significantly from silica.

  • Pack and Run Column: Pack the column with alumina and run as you would a standard silica column. No amine modifier is needed in the mobile phase. This method is particularly useful when your compound is sensitive to amines like Et₃N.

Problem 2: Difficulty Separating Endo/Exo Diastereomers

The small difference in polarity and shape between the endo and exo isomers of 3-hydroxy derivatives makes them challenging to separate.

MethodPrincipleProsConsBest For
Achiral SFC/HPLC Exploits minor polarity differences.High resolution, fast.Requires specialized equipment (SFC); method development can be intensive.Derivatives where a slight polarity difference exists.
Chiral HPLC/SFC Uses a chiral stationary phase (CSP) to form transient diastereomeric complexes.[3]Can separate enantiomers and often provides excellent separation of diastereomers.CSP columns are expensive; lower loading capacity for preparative scale.Baseline separation at analytical scale; small-scale preparative work.
Derivatization Convert the hydroxyl group to an ester or ether to exaggerate the steric/polar differences between isomers.Can significantly improve separation on standard silica gel.Adds two steps to the synthesis (derivatization and removal); not always high-yielding.When other methods fail and the protecting group can be easily removed.

Protocol 2.3: Diastereomer Separation via Derivatization

  • Protect the Hydroxyl Group: React the diastereomeric mixture of the alcohol with a bulky acylating agent (e.g., pivaloyl chloride) or silylating agent (e.g., TBDPSCl). The steric bulk of the new group will likely be in a different chemical environment in the endo vs. exo position.

  • Chromatographic Separation: Purify the resulting mixture of derivatized diastereomers using standard silica gel chromatography. The difference in Rf should now be significantly larger.

  • Deprotection: Collect the pure, separated fractions of the derivatized isomers. Subject each fraction to the appropriate deprotection conditions (e.g., hydrolysis for esters, TBAF for silyl ethers) to regenerate the pure alcohol diastereomers.

Problem 3: Product is Water-Soluble, Leading to Poor Extraction Yields

The parent this compound and its simple, polar derivatives can have significant water solubility, especially in their protonated (salt) form.

// Solutions sol1 [label="Increase Ionic Strength of Aqueous Layer\nAdd solid NaCl or K2CO3 to saturation ('Salting Out').", fillcolor="#E8F0FE", fontcolor="#202124"]; sol2 [label="Use a More Polar Extraction Solvent\nSwitch from EtOAc/DCM to n-Butanol or a 9:1 DCM:IPA mixture.", fillcolor="#E8F0FE", fontcolor="#202124"];

// End end [label="Improved Extraction Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> basify; basify -> extract; extract -> check; check -> sol1 [label=" Yes "]; check -> sol2 [label=" Yes "]; sol1 -> extract [style=dashed, label=" Re-extract "]; sol2 -> extract [style=dashed, label=" Re-extract "]; check -> end [label=" No "]; } ends_dot Caption: A systematic approach to improving the extraction of polar amines.

Protocol 2.4: Optimized Aqueous Workup for Polar Amines

  • Basify: Before extraction, ensure the aqueous layer is strongly basic (pH > 11) by adding 2M NaOH or solid K₂CO₃. This deprotonates the amine, converting it from its water-soluble salt form to the more organic-soluble free base.[7]

  • Salt Out: Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[8]

  • Choose Solvent: Instead of diethyl ether or hexanes, use a more polar solvent for the extraction. Dichloromethane (DCM) or ethyl acetate are good starting points. If yields are still low, perform continuous extraction or use a solvent mixture like 9:1 DCM:Isopropanol.

  • Repeat: Extract the aqueous layer multiple times (e.g., 4 x 50 mL is better than 2 x 100 mL) to maximize recovery.

References

  • Gleave, R., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Dräger, B. (2002). Analysis of tropane and related alkaloids.
  • Armstrong, D. W., & Han, S. M. (1987). Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine. Analytical Biochemistry, 167(2), 261-265. [Link]
  • Dräger, B. (2002). Analysis of tropane and related alkaloids.
  • El-Ghiaty, M. A. (2021). The impact of chirality on the analysis of alkaloids in plant. Journal of Applied Pharmaceutical Science, 11(9), 001-016. [Link]
  • Chao, R. B., & Wu, C. Y. (1991). [Study on separation and determination of four tropane alkaloids in crude drugs by micellar HPLC]. Yao Xue Xue Bao, 26(7), 519-526. [Link]
  • Gao, C., et al. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO.
  • Muñoz, M. A., & Cabrera, G. M. (2018).
  • Pham, T. C., et al. (1985). [Chromatographic examination of tropane alkaloids and some of their formulations. 3. Liquid chromatography (HPTLC and HPLC)]. Acta Pharmaceutica Hungarica, 55(6), 255-265. [Link]
  • Not applicable for cit
  • Dräger, B. (2002).
  • Biopurify. (n.d.). 8-Azabicyclo-3.2.1-octan-3-ol. [Link]
  • Not applicable for cit
  • Reddit. (2023). Purification Troubleshooting. r/chemistry. [Link]
  • Reddit. (2022). Amine workup. r/Chempros. [Link]
  • Jin, Y., et al. (2018). Determination of Tropane Alkaloids by Heart Cutting Reversed Phase - Strong Cation Exchange Two Dimensional Liquid Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
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  • PubChem. (n.d.). This compound. [Link]
  • Dr. ANJIRAY's chemistry LAB. (2022, August 11). How to purify Amine? [Video]. YouTube. [Link]
  • Not applicable for cit
  • Not applicable for cit
  • Carballo, R. M., & de Lera, Á. R. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
  • Not applicable for cit
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  • Johnson, D. S., et al. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. WO2009029257A1.
  • Not applicable for cit

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Technical Support Center: Optimizing the Robinson-Schöpf Synthesis of Tropinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Robinson-Schöpf synthesis. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of tropinone and related tropane alkaloids. Originally developed by Robert Robinson in 1917 and later refined by Clemens Schöpf, this one-pot, multicomponent reaction is a classic example of biomimetic synthesis, renowned for its elegance and efficiency when properly executed.[1][2][3]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maximize yield, improve purity, and ensure the reproducibility of your results.

Part 1: Foundational Principles & Pre-Reaction Checklist

A successful synthesis begins with a strong understanding of the core principles. This section addresses the most critical factors to consider before starting your experiment.

Q1: What is the mechanistic basis of the Robinson-Schöpf synthesis, and why is it considered a "double Mannich" reaction?

The Robinson-Schöpf synthesis is a one-pot reaction that assembles the bicyclic tropinone core from three simple precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid.[2] The mechanism is formally described as a tandem or "double" Mannich reaction.[4]

Mechanism Breakdown:

  • Iminium Ion Formation: Methylamine first reacts with succinaldehyde via nucleophilic addition, followed by dehydration, to form an iminium ion.[4]

  • First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile, attacking the iminium ion. This forms the first new carbon-carbon bond.

  • Second (Intramolecular) Mannich Reaction: Following the initial condensation, the molecule undergoes a cyclization. A second iminium ion is formed at the other end of the succinaldehyde backbone, which is then attacked intramolecularly by the enolate on the other side of the acetonedicarboxylic acid moiety. This second C-C bond formation closes the second ring, creating the characteristic bicyclic tropane skeleton.[2][5]

  • Decarboxylation: The reaction is driven to completion by the spontaneous decarboxylation (loss of two CO₂ molecules) of the β-keto acid groups under mild heating or acidic conditions, yielding the final tropinone product.[1]

Using acetonedicarboxylic acid instead of acetone is a key improvement; the carboxyl groups activate the central methylene protons, facilitating enolate formation and driving the reaction forward via the final decarboxylation step.[5]

Robinson_Schopf_Mechanism Simplified Robinson-Schöpf Mechanism cluster_reactants Reactants cluster_process Reaction Cascade R1 Succinaldehyde I1 Iminium Ion Formation R1->I1 Condensation R2 Methylamine R2->I1 Condensation R3 Acetonedicarboxylic Acid (Enolate) I2 First Mannich Reaction (Intermolecular C-C bond) R3->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 Cyclization & Second Mannich Reaction (Intramolecular C-C bond) I2->I3 Ring Closure I4 Decarboxylation (-2 CO₂) I3->I4 Spontaneous P Tropinone I4->P

Caption: Key stages of the Robinson-Schöpf synthesis.

Q2: Why is pH control the most critical parameter for achieving high yields?

The yield of the Robinson-Schöpf synthesis is exquisitely sensitive to pH, typically exhibiting a bell-shaped curve with an optimal range. Clemens Schöpf's key improvement to Robinson's original synthesis was performing the reaction under buffered, physiological conditions (pH 5-9), which dramatically increased yields from 17% to over 80-90%.[1][3][4]

The pH Balancing Act:

  • Too Acidic (pH < 4): The primary amine (methylamine) becomes fully protonated to form a methylammonium ion (CH₃NH₃⁺). This ion is no longer nucleophilic and cannot initiate the reaction by attacking the aldehyde carbonyls.

  • Too Basic (pH > 10): While the amine is a potent nucleophile, there is an insufficient concentration of protons to facilitate the necessary dehydration steps for iminium ion formation. Aldol-type side reactions of the aldehydes can also become prevalent.

  • Optimal Range (pH ~7): At or near neutral pH, there is a perfect balance. A sufficient concentration of the free amine is available to act as a nucleophile, while there are also enough protons to catalyze the formation of the electrophilic iminium ions required for the Mannich reactions.[4]

Therefore, buffering the reaction solution is not optional; it is essential for success. Citrate or phosphate buffers are commonly employed to maintain the pH within the optimal window throughout the reaction.

Q3: How should I prepare and handle the key reagents to avoid common pitfalls?

Reagent quality and stability are paramount. Degradation of starting materials is a frequent and often overlooked cause of reaction failure.

  • Acetonedicarboxylic Acid (3-Oxoglutaric Acid): This is the most sensitive reagent. It is a crystalline powder that is hygroscopic and thermally unstable, readily decarboxylating to acetone and CO₂, especially in solution or in hot water.[6][7]

    • Best Practice: Use freshly prepared or newly purchased acetonedicarboxylic acid. If preparing from citric acid, use the crude, dry product immediately.[8][9] Store it in a desiccator, protected from moisture and heat.[6] Do not let it sit in aqueous solution for extended periods before initiating the reaction.

  • Succinaldehyde: This dialdehyde is prone to polymerization. It is almost always generated in situ from a more stable precursor immediately before use.

    • Common Precursors: The most common sources are succinaldehyde bis(diethyl acetal) or 2,5-dimethoxytetrahydrofuran. These are hydrolyzed under acidic conditions to release the free succinaldehyde directly into the reaction mixture.

  • Methylamine: Typically supplied as a solution in water or ethanol (e.g., 40 wt. % in water). Ensure the concentration is accurate, as this will affect stoichiometry. Keep the solution well-sealed and refrigerated to prevent the volatile amine from escaping.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides a logical framework for diagnosing and solving them.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Low or No Yield C1 Check Reaction pH Start->C1 C2 Verify Reagent Quality & Stoichiometry C1->C2 pH is optimal S1 Solution: - Use calibrated pH meter. - Add buffer (citrate/phosphate). - Adjust pH to 6.8-7.2. C1->S1 pH outside 5-9 range C3 Assess Reaction Conditions (Temp & Time) C2->C3 Reagents are high quality S2 Solution: - Use fresh acetonedicarboxylic acid. - Ensure complete in situ generation of succinaldehyde. - Re-verify all masses/volumes. C2->S2 Reagents old or impure C4 Investigate Workup & Purification C3->C4 Conditions are correct S3 Solution: - Run at room temp (20-25°C). - Extend reaction time to 24-48h. - Monitor via TLC/LC-MS. C3->S3 Temp/Time incorrect S4 Solution: - Ensure complete basification before extraction. - Use appropriate solvent (e.g., CHCl₃). - Check for product loss in aqueous layers. C4->S4 Losses suspected

Caption: A decision tree for troubleshooting low tropinone yield.

Q1: My reaction resulted in a very low yield or failed completely. What are the most likely causes?

Low yield is the most common complaint and can almost always be traced back to a few key parameters.[10] Follow the troubleshooting tree above.

  • Incorrect pH (Most Common Cause): As detailed in Part 1, an unbuffered or incorrectly buffered solution is the primary culprit. Verify your buffer preparation and use a calibrated pH meter to confirm the reaction mixture is within the optimal 6.5-7.5 range before letting it stir.

  • Degraded Acetonedicarboxylic Acid: If your acetonedicarboxylic acid is old, has been exposed to moisture, or was improperly stored, it may have substantially decomposed.[6][8] This effectively starves the reaction of one of its key components. Solution: Always use a fresh, high-purity batch for the reaction.[9]

  • Incomplete Succinaldehyde Generation: If you are generating succinaldehyde in situ from an acetal, ensure the hydrolysis conditions (e.g., sufficient time at an acidic pH before buffering) are adequate to fully release the dialdehyde.

  • Incorrect Stoichiometry: Double-check all calculations, masses, and volumes. An incorrect molar ratio of the three components will directly impact the yield.

  • Suboptimal Temperature: While the reaction proceeds at room temperature, significant deviations can be detrimental. Excessively high temperatures can accelerate the decomposition of acetonedicarboxylic acid and promote side reactions.[10]

Q2: I'm observing significant side products in my crude NMR/TLC. How can I improve selectivity?

Side product formation often points to issues with reaction concentration or pH drift.

  • Problem: Self-condensation of succinaldehyde (aldol reactions).

    • Cause: This is often favored in conditions that are too basic. It can also occur if the concentration of reactants is too high, promoting intermolecular reactions between the aldehyde molecules before the desired Mannich reaction can occur.

    • Solution: Re-verify and stabilize the pH with a suitable buffer. Consider running the reaction at a higher dilution to favor the desired intramolecular cyclization steps over intermolecular side reactions.

  • Problem: Formation of polymeric material.

    • Cause: Uncontrolled polymerization of succinaldehyde.

    • Solution: Ensure the succinaldehyde is generated in situ and consumed quickly. Adding the methylamine and acetonedicarboxylic acid promptly after the hydrolysis step can minimize the time the free dialdehyde has to polymerize.

Part 3: Protocols & Data Reference

Baseline Protocol for Tropinone Synthesis

This protocol is a standard, robust starting point that can be optimized further.

  • Reagent Preparation:

    • Prepare a citrate-phosphate buffer solution and adjust its pH to ~7.0.

    • In a separate flask, dissolve 2,5-dimethoxytetrahydrofuran in dilute HCl (e.g., 1M) and stir for 10-15 minutes at room temperature to generate succinaldehyde in situ.

  • Reaction Assembly:

    • To a round-bottom flask of appropriate size equipped with a stir bar, add the prepared buffer solution.

    • Add the acetonedicarboxylic acid and stir until dissolved.

    • Add the methylamine solution (e.g., 40% in H₂O) to the buffered solution.

    • Slowly add the freshly prepared succinaldehyde solution to the main reaction flask with vigorous stirring.

  • Reaction Execution:

    • Confirm the final pH of the mixture is between 6.8 and 7.2. Adjust carefully if necessary.

    • Seal the flask and allow the reaction to stir at room temperature (20-25°C) for 24 to 48 hours. Monitor the reaction's progress by TLC or LC-MS if desired.

  • Workup and Isolation:

    • After the reaction is complete, acidify the mixture with HCl to a pH of ~2-3. Gently heat the solution (e.g., 40-50°C) for 30-60 minutes to ensure complete decarboxylation.

    • Cool the solution in an ice bath and make it strongly basic (pH > 11) with NaOH or K₂CO₃.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tropinone.

  • Purification:

    • The crude product can be purified by vacuum distillation or by conversion to a crystalline salt (e.g., the picrate or dipiperonylidene derivative) followed by regeneration of the free base.[11]

Table 1: Key Parameter Optimization Ranges
ParameterTypical RangeOptimized TargetRationale & Expert Notes
pH 4.0 - 10.06.8 - 7.2 This is the most critical parameter. Balances amine nucleophilicity and iminium ion formation. Use a reliable buffer.[1][4]
Temperature 15°C - 40°C20 - 25°C Room temperature is sufficient. Higher temperatures risk degrading acetonedicarboxylic acid and increasing side reactions.[10][12]
Reaction Time 6 - 72 hours24 - 48 hours The reaction is not instantaneous. Allowing sufficient time ensures it proceeds to completion. Monitor by TLC for best results.
Concentration 0.1 M - 1.0 M~0.2 - 0.5 M Running at very high concentrations can favor polymerization and side reactions. Moderate dilution is often beneficial.
Stoichiometry 1:1:11:1:1 Use precise equimolar amounts of succinaldehyde, methylamine, and acetonedicarboxylic acid.

References

  • Robinson-Schöpf-Reaktion - Wikipedia. [Link]
  • García-Ochoa, S., Mena-Brito, R., & Castro-Camus, E. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Educación Química, 29(1), 45-53. [Link]
  • Acetonedicarboxylic Acid - Organic Syntheses Procedure. [Link]
  • Robinson-Schöpf Reaction - Merck Index. [Link]
  • Robinson-Schöpf reaction: tropinone, Hive Chemistry Discourse. (2003). [Link]
  • Mechanism for Robinson's Synthesis of Tropinone - Filo. [Link]
  • Acetonedicarboxylic acid - Wikipedia. [Link]
  • Synthesis and Esterification of 1,3 Acetonedicarboxylic acid - YouTube. [Link]
  • Tropinone - Wikipedia. [Link]
  • Synthesis of Tropinone by Robinson - Scribd. [Link]
  • Asian Journal of Chemistry, Vol. 25, No. 1 (2013), 555-556. [Link]

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overcoming side reactions in the synthesis of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, a critical bicyclic scaffold in pharmaceutical chemistry, famously known as tropine or its stereoisomer, pseudotropine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common synthetic challenges, particularly the management of side reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Question 1: My yield of tropinone from the Robinson-Schöpf reaction is unexpectedly low, and TLC analysis shows multiple byproducts. What is the likely cause and how can I fix it?

Answer:

Low yields in the Robinson-Schöpf reaction, a biomimetic Mannich reaction, are almost always traced back to improper pH control. This reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester). The reaction is highly pH-sensitive, and deviations can halt the reaction or promote side pathways.

Causality & Mechanism: The reaction proceeds via a double Mannich condensation. The key steps, the formation of iminium ions from methylamine and succinaldehyde, and the enolization of acetonedicarboxylic acid, are both critically dependent on pH.

  • If pH is too low (acidic): The amine starting material (methylamine) becomes fully protonated (CH₃NH₃⁺). This prevents it from acting as a nucleophile to react with succinaldehyde, thus inhibiting the initial iminium formation and stalling the entire cascade.

  • If pH is too high (alkaline): While this deprotonates the amine to its nucleophilic form, it favors an aldol condensation of succinaldehyde with itself, leading to polymeric byproducts and reducing the availability of the aldehyde for the main reaction. It can also promote the premature decarboxylation of acetonedicarboxylic acid.

Troubleshooting Workflow:

G cluster_0 Problem: Low Tropinone Yield cluster_1 Diagnosis cluster_2 Solution cluster_3 Validation Problem Low Yield & Multiple Byproducts on TLC Check_pH 1. Verify Reaction pH Was it maintained at 4-5? Problem->Check_pH Check_Reagents 2. Check Reagent Quality Is succinaldehyde fresh? Was acetonedicarboxylic acid handled correctly? Check_pH->Check_Reagents pH is optimal Adjust_pH Implement a Buffered System (e.g., citrate or acetate buffer) Check_pH->Adjust_pH pH out of range Purify_Reagent Re-distill or Use Fresh Succinaldehyde Store under inert gas Check_Reagents->Purify_Reagent Reagents are old Control_Temp Maintain Temperature at 20-25°C Avoid excessive heat Adjust_pH->Control_Temp Purify_Reagent->Control_Temp Validation Monitor via TLC Confirm single product spot corresponding to tropinone Control_Temp->Validation G cluster_0 Mechanism of Acetonedicarboxylic Acid Start Acetonedicarboxylic Acid Enol Enol/Enolate Formation (Nucleophile) Start->Enol Mannich Double Mannich Reaction with two iminium ions Enol->Mannich Intermediate Bicyclic Intermediate (with two -COOH groups) Mannich->Intermediate Decarboxylation Spontaneous Decarboxylation (Loss of 2x CO₂) Intermediate->Decarboxylation Product Tropinone Decarboxylation->Product

Technical Support Center: Stereocontrol in 8-Azabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, the fundamental scaffold of tropane alkaloids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable bicyclic system. The inherent conformational constraints of this scaffold present unique and often formidable challenges. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding stereocontrol strategy.

Q1: What are the primary strategies for controlling stereochemistry in 8-azabicyclo[3.2.1]octane synthesis?

Answer: Stereocontrol can be broadly categorized into three main approaches. The choice of strategy depends heavily on the desired target, available starting materials, and the specific reaction used to construct the bicyclic core.

  • Substrate-Controlled Synthesis: This is the most traditional approach, where one or more stereocenters are established in an acyclic or monocyclic precursor. This pre-installed stereochemical information then directs the formation of new stereocenters during the key cyclization step. This often involves using materials from the "chiral pool," such as amino acids or carbohydrates.[1]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. For example, a chiral N-tert-butanesulfinyl group can be used on an imine intermediate to direct the nucleophilic addition in a Mannich-type cyclization, after which the auxiliary is cleaved.[2]

  • Asymmetric Catalysis: This is a highly efficient strategy where a substoichiometric amount of a chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. This includes methods like enantioselective deprotonation of tropinone using chiral lithium amides[3], organocatalyzed cycloadditions[4][5], and transition-metal-catalyzed reactions.[6]

Q2: How does the choice of the core cyclization reaction impact stereochemical outcomes?

Answer: The key bond-forming reaction that forges the bicyclic system is the most critical step for defining the scaffold's stereochemistry. The mechanism of this reaction dictates how stereochemical information is transferred or created.

  • Intramolecular Mannich and Michael Reactions: These are powerful methods for forming the five-membered ring of the tropane skeleton. Stereocontrol arises from the facial selectivity of the intramolecular attack of an enolate or enamine onto an iminium ion or electrophilic alkene. The outcome is often governed by the conformation of the transition state, which seeks to minimize steric clashes.[2][7]

  • Cycloaddition Reactions (e.g., [3+2], [4+3], [5+2]): These reactions form multiple bonds and stereocenters in a single, often highly concerted, step. For instance, organocatalyzed 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines can provide excellent enantioselectivity by creating a well-defined chiral pocket for the reactants.[4][5] The inherent stereospecificity of reactions like the Diels-Alder cycloaddition can also be exploited.[8]

  • Ring-Closing Metathesis (RCM): While RCM itself does not typically create new stereocenters at the reacting carbons, it is a robust method for forming the seven-membered ring from a precursor where the stereochemistry has already been set.[9]

Q3: What is the role of the nitrogen protecting group in directing stereochemistry?

Answer: The substituent on the bridgehead nitrogen (often a protecting group) plays a critical role beyond simply masking the amine's reactivity. Its steric bulk can significantly influence the conformational preference of the transition state during cyclization. A large protecting group (e.g., Boc, Cbz) can sterically block one face of a reacting intermediate, forcing a reaction to occur from the opposite, less-hindered face. This can dramatically improve diastereoselectivity in intramolecular Mannich, Michael, or aldol reactions by dictating which chair-like transition state is favored.

Part 2: Troubleshooting Guide for Specific Issues

This section provides actionable solutions to common experimental problems.

Problem 1: Poor Diastereoselectivity in Intramolecular Mannich Cyclization

Question: My intramolecular Mannich reaction to form the tropinone core is resulting in a nearly 1:1 mixture of diastereomers. What factors control the facial selectivity of this cyclization, and how can I improve it?

Answer: This is a classic challenge. The diastereoselectivity of an intramolecular Mannich cyclization is determined by the relative energies of the competing transition states. The reaction typically proceeds through a chair-like transition state. The substituents on the forming ring will preferentially adopt equatorial positions to minimize unfavorable 1,3-diaxial interactions.

G start Poor Diastereoselectivity (e.g., 1:1 dr) check_temp Lower Reaction Temperature? start->check_temp check_solvent Modify Solvent Polarity? check_temp->check_solvent No / Minor Improvement outcome Improved Diastereoselectivity check_temp->outcome Yes check_base Change Base/Acid Catalyst? check_solvent->check_base No / Minor Improvement check_solvent->outcome Yes check_pg Increase Steric Bulk of N-Protecting Group? check_base->check_pg No / Minor Improvement check_base->outcome Yes check_pg->outcome Yes

Caption: Troubleshooting flowchart for poor diastereoselectivity.

  • Lower the Temperature: Reducing the reaction temperature decreases the available thermal energy (kT). This makes the reaction more sensitive to small differences in activation energy between the two competing diastereomeric transition states, often favoring the lower-energy pathway and improving selectivity.

  • Solvent Modification: The polarity of the solvent can influence the tightness of the transition state. Experiment with a range of solvents (e.g., from THF to toluene to CH2Cl2). Less polar solvents can sometimes lead to more organized transition states and better selectivity.

  • Alter the N-Substituent: This is often the most impactful variable. If you are using a small N-substituent (e.g., N-Me), the steric differentiation between the two faces of the iminium ion intermediate is minimal. Switching to a bulky protecting group like N-Boc or N-Cbz can create a strong steric bias, forcing the cyclization to proceed through a single transition state where the bulky group is in an equatorial-like position.

  • Change the Catalyst/Base: In organocatalyzed versions, the catalyst itself dictates selectivity. For base-mediated reactions, the counter-ion (e.g., Li+, K+) can influence aggregation and the transition state structure. Screening different bases (e.g., LHMDS, KHMDS) is worthwhile.

The diagram below illustrates how a bulky N-substituent (PG) favors the formation of the desired diastereomer by destabilizing the alternative transition state (TS2) due to a severe 1,3-diaxial interaction.

Caption: Steric influence of N-protecting group on transition state energy.

Problem 2: Low Enantioselectivity in a Catalytic Reaction

Question: I am attempting an asymmetric synthesis using a chiral catalyst (e.g., organocatalyst, chiral lithium amide), but my enantiomeric excess (ee) is below acceptable levels (<70% ee). How can I optimize this?

Answer: Low enantioselectivity in a catalytic reaction indicates that the energy difference (ΔΔG‡) between the transition states leading to the R and S enantiomers is small. Optimization focuses on magnifying this difference by fine-tuning the reaction environment to enhance the catalyst's effectiveness.

The choice of catalyst is paramount. As shown in the table below, even subtle changes to a catalyst's structure or the reaction conditions can have a profound impact on enantioselectivity.

Method / CatalystSubstrate Typeee (%)Reference
Chiral Lithium Amide (6a) Tropinone Deprotonationup to 95[3]
Organocatalyst (3b) + DPP(5+2) Cycloadditionup to 99[4]
Pd-catalyzed Asymmetric Allylic Alkylation (L*)Desymmetrization of Tropinone74 - 98[6]

Data is illustrative of reported optimal results and may vary.

  • Catalyst Screening: If possible, screen a small library of related catalysts. Small changes to the catalyst's steric or electronic properties can have a large effect on the organization of the transition state.

  • Temperature: As with diastereoselectivity, lowering the temperature is often the first and most effective step to improve ee.

  • Solvent Effects: The solvent can influence catalyst solubility, aggregation state, and conformation. A solvent screen is crucial. In some organocatalytic reactions, non-polar solvents are preferred to promote hydrogen bonding interactions that are key to the catalytic cycle.[4]

  • Concentration: Reaction concentration can affect the catalyst's resting state and turnover frequency. Both high dilution and higher concentrations should be explored.

  • Additives: In many catalytic systems, additives play a crucial role. For example, LiCl is often essential in chiral lithium amide deprotonations to break up aggregates and form a well-defined reactive species.[3] Protic additives like diphenyl phosphine (DPP) can be critical in certain organocatalyzed cycloadditions.[4]

Problem 3: Post-Reaction Epimerization or Racemization

Question: I have successfully synthesized my target 8-azabicyclo[3.2.1]octane derivative with high stereopurity, but I am observing a loss of isomeric purity during workup or silica gel chromatography. What is causing this?

Answer: Epimerization, particularly at carbons alpha to a carbonyl group (C-2 or C-4 in a tropinone system), is a common issue. This occurs via the formation of a planar enol or enolate intermediate, which can be re-protonated from either face, leading to a mixture of diastereomers.

  • Harsh pH during Workup: Both strongly acidic and strongly basic conditions can catalyze enolization.

    • Solution: Perform aqueous workups using buffered solutions (e.g., saturated aq. NH4Cl for quenching organometallics, or saturated aq. NaHCO3 for neutralizing acid). Aim to keep the pH as close to neutral (pH 7-8) as possible.

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and can be a potent catalyst for epimerization of sensitive compounds on the column.

    • Solution 1: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), and then packing the column with this mixture.

    • Solution 2: Use an alternative stationary phase. Alumina (basic or neutral) or treated silica (e.g., C18 reverse-phase) can be effective alternatives for purifying base-sensitive compounds.

  • Thermal Instability: Prolonged heating can sometimes provide enough energy to overcome the barrier to epimerization.

    • Solution: Concentrate fractions at reduced pressure without excessive heating (e.g., use a water bath at <30-40 °C). Store purified compounds at low temperatures.

Exemplary Protocol: Asymmetric Intramolecular Mannich Reaction

This protocol is a representative example based on established methodologies for the stereocontrolled synthesis of tropinone derivatives using a chiral auxiliary.[2][10]

Objective: To synthesize an enantioenriched 8-azabicyclo[3.2.1]octan-3-one via diastereoselective intramolecular Mannich cyclization of an N-sulfinyl β-amino ketone.

Step-by-Step Methodology:

  • Pre-reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the acyclic N-sulfinyl β-amino ketone precursor (1.0 eq) and anhydrous THF (to 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation and subsequent cyclization.

  • Reaction Quench: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on neutralized silica gel to afford the desired tropinone derivative.

  • Auxiliary Cleavage: The N-sulfinyl group can be readily cleaved under mild acidic conditions (e.g., HCl in methanol) to yield the free secondary amine.

References
  • Benchchem Application Notes. Enantioselective Synthesis of Tropane Alkaloids.
  • Majewski, M., & Lazny, R. (1995). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry. [Link]
  • ResearchGate. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. [Link]
  • ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
  • Royal Society of Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
  • PubMed. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. [Link]
  • ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. [Link]
  • Ingenta Connect. Synthesis and nicotinic binding studies on enantiopure pinnamine variants with an 8-azabicyclo[3.2.1]octane moiety. [Link]
  • Sygnature Discovery. Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions. [Link]
  • PubMed. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. [Link]
  • PubMed.
  • Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Bohrium. Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa. [Link]
  • MDPI.
  • ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
  • Reddit. Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. [Link]
  • ResearchGate.

Sources

troubleshooting guide for the synthesis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is a member of the tropane alkaloid family, a class of compounds known for their significant biological activities and as core scaffolds in numerous pharmaceuticals.[1][2] The synthesis of this target molecule, also known as Veratroyltropine or Convolvamine, is a critical process for researchers in pharmacology and drug development.[3] It is typically achieved via the esterification of an 8-azabicyclo(3.2.1)octan-3-ol derivative with 3,4-dimethoxybenzoic acid (veratric acid).[3][4]

A key consideration at the outset is the nature of the bicyclic alcohol. The parent structure, 8-azabicyclo[3.2.1]octan-3-ol, is known as nortropine (N-H), while its N-methylated counterpart is tropine (N-CH₃).[4][5] This guide will primarily address the synthesis from tropine, as it is a common precursor, but the principles discussed are readily adaptable for nortropine.

This document serves as a specialized troubleshooting guide, structured in a question-and-answer format to directly address common challenges encountered during the synthesis, from reaction failure to purification hurdles.

General Synthesis Workflow

The overall synthetic strategy involves the coupling of the alcohol and carboxylic acid moieties, followed by purification. The choice of coupling method is critical and dictates the specific challenges that may arise.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Esterification cluster_purification Purification Tropine 8-Azabicyclo(3.2.1) octan-3-ol (Tropine) Esterification Coupling Reaction (e.g., Steglich, Mitsunobu) Tropine->Esterification VeratricAcid 3,4-Dimethoxybenzoic Acid (Veratric Acid) VeratricAcid->Esterification Workup Aqueous Workup Esterification->Workup Crude Product Problem Low Yield or Impure Product Esterification->Problem Chromatography Column Chromatography Workup->Chromatography Workup->Problem Product Pure Product Chromatography->Product Chromatography->Problem

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My reaction has stalled; TLC analysis shows only starting materials after several hours. What are the potential causes?

Answer: Failure to form the product points to fundamental issues with reaction conditions or reagent quality. Several factors should be investigated:

  • Purity of Starting Materials: Both 8-azabicyclo(3.2.1)octan-3-ol (tropine) and 3,4-dimethoxybenzoic acid must be pure and, crucially, anhydrous. Water is a competing nucleophile that can hydrolyze activated intermediates, quenching the reaction. Verify the purity of your reagents and dry them under vacuum if necessary.

  • Ineffective Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid must be converted into a better leaving group for esterification to occur. If you are using a carbodiimide-based method like the Steglich esterification, the coupling agent (e.g., DCC, EDC) may have degraded upon storage.[6] For methods involving conversion to an acid chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) has gone to completion.

  • Sub-stoichiometric Reagents: Ensure you are using the correct stoichiometry. For carbodiimide couplings, at least 1.1 equivalents of the carboxylic acid and 1.1 equivalents of the coupling agent relative to the alcohol are recommended to drive the reaction to completion.

  • Inappropriate Temperature: Most esterification reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[7] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but this must be balanced against the risk of side reactions.

FAQ 2: I am attempting a Steglich esterification using DCC and DMAP, but my yield is low and I'm isolating a significant amount of a white, insoluble byproduct. What is this and how can I prevent it?

Answer: This is a classic issue in Steglich esterifications. The byproduct is almost certainly N-acylurea, formed from an irreversible intramolecular rearrangement of the key O-acylisourea intermediate.[6]

Causality: The reaction proceeds via the activation of the carboxylic acid by dicyclohexylcarbodiimide (DCC) to form the highly reactive O-acylisourea intermediate. While this intermediate can be attacked by the desired alcohol, it can also undergo a competing, non-productive acyl migration to form the stable N-acylurea. This side reaction is particularly problematic with sterically hindered alcohols or when the alcohol concentration is low.

The role of 4-dimethylaminopyridine (DMAP) is critical here. DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea to form a DMAP-acylpyridinium salt. This new intermediate is a highly efficient acylating agent ("active ester") that does not undergo the rearrangement to N-acylurea and reacts readily with the alcohol.[6]

Steglich_Mechanism RCOOH R-COOH (Veratric Acid) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl Ester Desired Ester O_Acyl->Ester Slow, desired path (with Tropine-OH) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Irreversible side reaction (Acyl Migration) ActiveEster DMAP-Acylpyridinium (Active Ester) O_Acyl->ActiveEster Fast, catalyzed path Tropine Tropine-OH DCU DCU (Precipitate) DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->Ester Fast acylation (with Tropine-OH)

Caption: Role of DMAP in minimizing N-acylurea formation.

Troubleshooting Steps:

  • Ensure DMAP is Present: Do not omit DMAP. A catalytic amount (5-10 mol%) is essential for an efficient reaction.

  • Use a Water-Soluble Carbodiimide (EDC): Consider replacing DCC with EDC (or EDC·HCl).[8] The resulting urea byproduct is water-soluble, which vastly simplifies the workup procedure as it can be removed with an aqueous wash rather than filtration. If using EDC·HCl, an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) may be needed to neutralize the hydrochloride.[8]

  • Solvent Choice: Perform the reaction in an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

FAQ 3: My Mitsunobu reaction is messy and gives a low yield. What are the key parameters to control for this reaction?

Answer: The Mitsunobu reaction is powerful but sensitive. It converts an alcohol to various functional groups, including esters, with a characteristic inversion of stereochemistry.[9][10] Success hinges on several factors:

Causality: The reaction involves the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. This activates the alcohol, which is then displaced via an Sₙ2 reaction by the nucleophile (the carboxylate anion of veratric acid).[11]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt (Betaine) PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium [Tropine-O-PPh₃]⁺ (Activated Alcohol) Betaine->Alkoxyphosphonium + Tropine-OH, H⁺ transfer RCOOH R-COOH RCOO_anion R-COO⁻ RCOOH->RCOO_anion Deprotonation Alcohol Tropine-OH Product Ester Product Alkoxyphosphonium->Product RCOO_anion->Product Sₙ2 Attack Byproducts PPh₃=O + DEAD-H₂

Caption: Simplified overview of the Mitsunobu reaction pathway.

Troubleshooting Steps:

  • Acid pKa: The Mitsunobu reaction generally works best for nucleophiles with a pKa < 13.[9] 3,4-Dimethoxybenzoic acid has a pKa of approximately 4.4, which is well within the ideal range.

  • Order of Addition: The order in which reagents are added can be critical. The standard protocol involves dissolving the alcohol, carboxylic acid, and PPh₃ in THF, cooling to 0 °C, and then adding the DEAD/DIAD dropwise.[9] If this fails, pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol, and finally the acid, may improve results.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all reagents and the solvent (typically THF or DCM) are scrupulously dry.

  • Workup and Purification: A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. TPPO can sometimes be precipitated from a nonpolar solvent (like diethyl ether or hexanes) or removed via column chromatography. Using polymer-bound PPh₃ can simplify purification, as the resulting oxide can be removed by filtration.[9]

FAQ 4: I've formed my product, but the purification is problematic. I'm struggling with emulsions during workup and poor separation on silica gel.

Answer: Purification of tropane alkaloids requires special consideration due to the basic tertiary amine in the bicyclic core.

Troubleshooting Steps:

  • Breaking Emulsions: Emulsions during aqueous extraction are common, especially if saponification has occurred, creating soap-like molecules.[12]

    • Add Brine: After your basic or acidic washes, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Gentle Agitation: Do not shake the separatory funnel vigorously. Use gentle, repeated inversions to mix the layers.

    • Filtration: Passing the emulsified mixture through a pad of Celite can sometimes help break up the emulsion.

  • Column Chromatography Strategy: The basic nitrogen of the tropane skeleton can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation.

    • Basified Silica: Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% of a base like triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, leading to much sharper peaks.

    • Switch to Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds.

    • Solvent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing the methanol concentration to 5-10%. The addition of ~0.5% triethylamine or ammonia to the eluent can also dramatically improve the chromatography.

Reference Protocols & Data

The following tables and protocols provide a starting point for laboratory synthesis. Optimization will likely be required based on specific laboratory conditions and reagent batches.

Table 1: Summary of Typical Reaction Parameters
ParameterSteglich EsterificationMitsunobu Reaction
Alcohol 8-Azabicyclo(3.2.1)octan-3-ol1.0 eq
Carboxylic Acid 3,4-Dimethoxybenzoic Acid1.1 - 1.2 eq
Coupling Agent DCC or EDC1.1 - 1.2 eq
Activator/Reductant -Triphenylphosphine (PPh₃)
Activator/Oxidant -DEAD or DIAD
Catalyst DMAP0.05 - 0.1 eq
Solvent Anhydrous DCM or THFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 12 - 24 hours4 - 12 hours
Protocol 1: Steglich Esterification using EDC
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 8-azabicyclo(3.2.1)octan-3-ol (1.0 eq), 3,4-dimethoxybenzoic acid (1.1 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM via syringe and stir the mixture to dissolve the solids.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve EDC·HCl (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the EDC solution dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% NH₄OH).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via column chromatography (basic alumina or basified silica, eluting with a DCM/MeOH gradient).

Protocol 2: Mitsunobu Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add 8-azabicyclo(3.2.1)octan-3-ol (1.0 eq), 3,4-dimethoxybenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq).

  • Add anhydrous THF via syringe and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly, add DIAD (1.2 eq) dropwise via syringe over 30 minutes. A color change and/or formation of a white precipitate (the betaine intermediate) may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue, which may cause the triphenylphosphine oxide byproduct to precipitate. Cool and filter if necessary.

  • Dissolve the filtrate in a minimal amount of DCM and purify directly by column chromatography as described in the Steglich protocol.

References

  • Kohn, B. J., & Olson, D. E. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI.
  • Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. The Alkaloids: Chemistry and Biology.
  • Kohn, B. J., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
  • Kohn, B. J., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC - NIH.
  • Quddus, A. H. (2012). Molecule of the Month – Tropane. Shahjalal University of Science & Technology.
  • Unknown Author. (2024). Tropane alkaloids. SlideShare.
  • Kardell, M., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Reddit user discussion. (2024). Trouble with Steglich Esterification. r/Chempros.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Reddit user discussion. (2024). Steglich Esterification with EDC. r/OrganicChemistry.

Sources

stability issues of intermediates in tropane alkaloid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tropane alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs to address common stability issues encountered with synthetic intermediates. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to ensure the integrity and success of your synthetic routes.

Part 1: Troubleshooting Guide for Intermediate Instability

This section addresses specific, recurring problems in a question-and-answer format, focusing on the causality of the instability and providing step-by-step protocols for mitigation.

Question 1: My Robinson-Schöpf synthesis of tropinone is giving extremely low yields and multiple side products. What is causing this instability?

Answer: The low yield in the Robinson-Schöpf synthesis, a classic "double Mannich" reaction, is almost always traced back to the instability of the key intermediates under suboptimal pH conditions.[1][2] The reaction involves the delicate interplay of succinaldehyde, methylamine, and an acetone dicarboxylic acid equivalent.

Causality of Instability:

The core of the issue lies in the management of the iminium cation intermediate. The reaction proceeds through several stages, including the formation of an imine, an intramolecular cyclization to form a pyrrolidine ring, and two intermolecular Mannich reactions.[2][3] A theoretical study suggests that an amino alcohol intermediate is more stable than the corresponding imine in the initial phase.[1] However, the crucial cyclization steps require the formation of an electrophilic iminium cation.

  • If the pH is too low (strongly acidic): Acid-catalyzed polymerization of succinaldehyde can occur. Furthermore, while the iminium ion is readily formed, the necessary enolate formation from acetone dicarboxylic acid is suppressed, stalling the Mannich reaction.

  • If the pH is too high (basic): The concentration of the required iminium cation is reduced. More critically, succinaldehyde can undergo base-catalyzed self-condensation (aldol reactions), and the enolate of acetone dicarboxylic acid can participate in undesired side reactions.

The classic synthesis uses a buffer, such as a calcium salt, to maintain a "physiological pH" which is crucial for balancing these competing reaction pathways.[2]

Troubleshooting Protocol:

  • Strict pH Control:

    • Objective: Maintain the reaction pH between 4-7.

    • Procedure: Prepare a robust buffer system (e.g., citrate-phosphate or acetate buffer) for your reaction medium. Do not rely on the reactants alone to buffer the solution. Monitor the pH throughout the initial phase of the reaction.

  • Order of Addition:

    • Objective: Favor the formation of the N-methyl-Δ¹-pyrrolinium cation before introducing the enolate precursor.

    • Procedure: First, react methylamine with succinaldehyde in your buffered solution at a controlled temperature (0-5 °C) for a short period (30-60 minutes) to facilitate the formation of the pyrrolidine intermediate. Then, add the acetonedicarboxylic acid to initiate the Mannich cyclization.

  • Use of Activating Groups:

    • Objective: Enhance the acidity of the acetone equivalent to facilitate enolate formation under milder conditions.

    • Procedure: Acetonedicarboxylic acid is used precisely for this reason; its carboxyl groups activate the methylene protons.[2] Ensure your acetonedicarboxylic acid is of high purity and has not decarboxylated upon storage. The final step involves the removal of these carboxyl groups via hydrolysis and decarboxylation.

Question 2: I am observing significant hydrolysis of my tropane ester intermediate (e.g., a cocaine or hyoscyamine analog). How can I prevent this?

Answer: The ester functional group in many tropane alkaloids is highly susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[4][5] This is a well-documented stability issue for compounds like cocaine, which hydrolyzes to benzoylecgonine and ecgonine methyl ester, and for synthetic precursors.[6][7]

Causality of Instability:

The hydrolysis is a standard ester cleavage reaction catalyzed by acid or, more commonly and rapidly, by base. The proximity of the basic nitrogen atom in the tropane ring can sometimes influence the local chemical environment, but the primary factor is the external pH. For instance, studies on homatropine show a direct correlation between hydroxyl ion concentration and the rate of hydrolysis.[8]

Troubleshooting Protocol & Stability Recommendations:

  • Maintain Neutral to Slightly Acidic pH:

    • Objective: Minimize the concentration of hydroxide ions, the primary nucleophile in base-catalyzed hydrolysis.

    • Procedure: During workup and purification, use buffers or solutions with a pH range of 4-6. Avoid using strong bases like NaOH or KOH for extractions. Instead, use a milder base like sodium bicarbonate in a biphasic extraction and work quickly.

  • Temperature Control:

    • Objective: Reduce the rate of hydrolysis, as it is temperature-dependent.

    • Procedure: Store all solutions containing the ester intermediate at low temperatures (0-4 °C). If possible, perform aqueous extractions using pre-chilled solutions. Studies on cocaine metabolites clearly show that degradation increases with temperature.[9]

  • Solvent Choice:

    • Objective: Avoid protic solvents that can participate in solvolysis.

    • Procedure: For storage and chromatography, use aprotic solvents (e.g., dichloromethane, ethyl acetate, toluene). If a protic solvent like methanol or ethanol is necessary for a reaction, remove it as quickly as possible under reduced pressure at low temperatures once the reaction is complete.

  • Use of Protecting Groups:

    • Objective: If the synthesis allows, protect the ester functionality during steps that require harsh conditions.

    • Procedure: This is less common for late-stage intermediates but can be a strategy in a multi-step synthesis. However, the deprotection conditions must be mild enough not to affect other parts of the molecule.

Data Summary: Stability of Tropane Ester Intermediates

Parameter Condition to Avoid Recommended Condition Rationale
pH > 8 (Basic) 4.0 - 6.5 Minimizes base-catalyzed hydrolysis.[6][8]
Temperature > 25 °C (Room Temp) < 4 °C Decreases the kinetic rate of hydrolysis.[9]
Solvents Protic (Methanol, Water) Aprotic (DCM, Ethyl Acetate) Prevents solvolysis and provides a non-reactive medium.

| Storage | Long-term in solution | Store neat, dry, under inert gas | Limits exposure to residual water and oxygen. |

Question 3: My optically active (-)-hyoscyamine intermediate is racemizing to atropine. Why is this happening and how can I stop it?

Answer: The racemization of (-)-hyoscyamine to its racemic form, atropine, is a common and often unavoidable issue during synthesis and extraction.[5][10] Only the (-)-enantiomer possesses the desired potent anticholinergic activity, making the prevention of racemization critical.[11][12]

Causality of Instability:

The chiral center is the carbon atom of the tropic acid moiety that is alpha to both the carbonyl group of the ester and the phenyl ring.

  • Enolization Mechanism: Under basic conditions, the proton at this chiral center is acidic and can be abstracted. This forms a planar enolate intermediate.

  • Reprotonation: When this planar enolate is reprotonated, the proton can add from either face with roughly equal probability, leading to a mixture of the (S)- and (R)-enantiomers, resulting in the racemic mixture known as atropine.[4][13]

This process is significantly accelerated by heat and basic conditions, which are often employed during isolation from natural sources or in synthetic workups.[10]

Workflow: Minimizing Hyoscyamine Racemization

G cluster_synthesis Synthesis/Workup cluster_storage Storage start (-)-Hyoscyamine Intermediate in Organic Solvent wash Aqueous Wash / Extraction start->wash Use Mild Acidic Buffer (pH 4-5) AVOID NaOH, K₂CO₃ dry Drying & Solvent Removal wash->dry Use Anhydrous Na₂SO₄ Low Temp Evaporation racemization Racemization to Atropine wash->racemization High pH Heat storage Store as Salt (e.g., HBr salt) dry->storage Convert to salt for long-term stability

Caption: Workflow to prevent hyoscyamine racemization.

Troubleshooting Protocol:

  • Avoid Strong Bases: Never use strong bases (e.g., NaOH, KOH) during the workup of (-)-hyoscyamine or its derivatives. For extractions, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Use Acidic Conditions for Stability: The protonated form of the tropane nitrogen makes the molecule more stable in aqueous solutions. If possible, handle the intermediate in slightly acidic solutions (pH 4-5).

  • Isolate as a Salt: For long-term storage, it is highly advisable to convert the freebase to a salt (e.g., hydrobromide or sulfate). The salt form is crystalline, less susceptible to atmospheric oxidation, and the acidic nature of the salt prevents base-catalyzed racemization.

  • Temperature Control: Perform all extractions and solvent removal steps at the lowest practical temperature to minimize the rate of enolization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are common side products during N-demethylation of tropane alkaloids, and how do they relate to intermediate stability?

A1: N-demethylation is a key step for producing valuable nortropane derivatives like noratropine or norscopolamine.[14] However, the reaction can generate several side products due to the reactivity of the intermediates. Common methods, including oxidative demethylation, can lead to:

  • N-oxides: Over-oxidation of the tertiary amine can form the corresponding N-oxide. This is often an intermediate in certain multi-step demethylation processes but can be an undesired final product if the reaction is not controlled.[15]

  • N-formyl derivatives: Further oxidation of the N-methyl group can occur, leading to the formation of an N-formyl-nortropane derivative.[16][17]

  • Iminium Ion Intermediates: Many N-demethylation reactions proceed through an iminium ion intermediate.[14][15] While this is a necessary step, this electrophilic species can be trapped by nucleophiles other than water, leading to dimers or other adducts if not properly controlled.[15]

The choice of oxidant and reaction conditions is critical. For example, using H₂O₂ with a FeIII-TAML catalyst can produce noratropine, but also N-formyl-noratropine and other hydroxylated species as by-products.[17][18] Electrochemical methods offer a cleaner alternative by avoiding harsh chemical oxidants.[14]

Q2: My synthesis involves an ecgonine derivative. What are the primary stability concerns?

A2: Ecgonine and its esters, like ecgonine methyl ester (EME), are key intermediates in the synthesis of cocaine and its analogs. Their stability is primarily dictated by the two ester functionalities and the carboxylic acid.

  • Hydrolysis: Like other tropane esters, EME is susceptible to hydrolysis. It can be hydrolyzed to ecgonine. This process is accelerated by increasing temperature and pH.[9][19]

  • Stability of Ecgonine: Ecgonine itself is comparatively stable, especially at cooler temperatures (4°C to 20°C).[9]

  • Storage: For long-term stability, it is recommended to store ecgonine derivatives in acidic conditions (pH ~5) and at low temperatures (≤ 4°C).[6][20]

Q3: What role do protecting groups play in managing intermediate stability?

A3: Protecting groups are essential tools for managing the stability of reactive functional groups during a multi-step synthesis. In tropane alkaloid synthesis, they can be used to:

  • Protect the N8-Nitrogen: The tertiary amine is nucleophilic and basic, and can be readily oxidized. Protecting it (e.g., as a carbamate like Boc or Cbz) allows for transformations on other parts of the molecule that would be incompatible with a free amine. Modern synthetic strategies often rely on an N-protected nortropene core to allow for late-stage diversification.[21][22]

  • Protect Hydroxyl Groups: The C3-hydroxyl group is often the site of esterification. Protecting it as an ether (e.g., silyl ether) or another suitable group allows for modifications at other positions, such as the C6/C7 carbons, without interference. The choice of protecting group is critical, as the deprotection conditions must be mild enough to not cause degradation, hydrolysis, or racemization of the final product.

Diagram: Key Instability Hotspots in the Tropane Skeleton

Sources

Technical Support Center: Separation of 8-Azabicyclo[3.2.1]octan-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 8-Azabicyclo[3.2.1]octan-3-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the separation of these critical chiral building blocks.

This compound, also known as nortropine or tropigenine, possesses a rigid bicyclic structure with multiple stereocenters, making the separation of its stereoisomers a crucial yet challenging step in the synthesis of tropane alkaloids and their analogues.[1][2][3] This guide will focus on the three primary methods for resolving these stereoisomers: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility.[4][5]

Issue 1: No Precipitation or "Oiling Out" of the Diastereomeric Salt

Symptoms:

  • The solution remains clear even after cooling or adding an anti-solvent.

  • An oily, immiscible layer forms instead of solid crystals.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Solvent System The diastereomeric salt is too soluble in the chosen solvent, or the solvent polarity is not optimal for inducing crystallization.1. Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). 2. Anti-Solvent Addition: Slowly add a non-solvent in which the salt is insoluble (e.g., hexane, diethyl ether) to a solution of the salt in a good solvent to induce precipitation.[6] 3. Concentration Adjustment: Increase the concentration of the solution by carefully evaporating the solvent.
High Supersaturation The concentration of the salt is too high, leading to the formation of an amorphous oil instead of an ordered crystal lattice.[6]1. Dilute the Solution: Use a more dilute solution to slow down the rate of precipitation.[6] 2. Controlled Cooling: Employ a slower cooling rate to allow for gradual crystal formation.
Incorrect Stoichiometry An excess of either the racemic compound or the resolving agent can alter the solubility properties of the system.1. Verify Stoichiometry: Ensure a 1:1 molar ratio of the racemic base to the chiral acid resolving agent. In some cases, using a sub-stoichiometric amount of the resolving agent can be beneficial.[7]
Issue 2: Poor Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) After Recrystallization

Symptoms:

  • Repeated recrystallizations do not significantly improve the diastereomeric or enantiomeric purity of the product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of a Solid Solution The crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, resulting in a single solid phase containing both diastereomers.[6]1. Change the Resolving Agent: Use a structurally different chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid derivatives) to alter the crystal packing and prevent solid solution formation.[6][8] 2. Solvent System Optimization: Varying the solvent can sometimes disrupt the formation of a solid solution by altering solute-solvent interactions.[6]
Thermodynamic vs. Kinetic Control The crystallization process may be under thermodynamic control, where the ratio of diastereomers in the solid reflects their equilibrium solubility, which may not favor high purity.[7]1. Rapid Crystallization and Filtration: In some systems, the desired diastereomer crystallizes faster (kinetic control). In such cases, shorter crystallization times followed by rapid filtration can yield higher d.e.[7] 2. Temperature Cycling (Annealing): Subjecting the solid to temperature cycles can promote phase separation and favor the crystallization of the more stable, pure diastereomer.[6]
Incomplete Resolution The difference in solubility between the two diastereomeric salts is not large enough in the chosen solvent system.1. Systematic Solvent Screening: A thorough screening of solvents is crucial to find a system that maximizes the solubility difference.[9] 2. Temperature Optimization: Investigate the effect of temperature on solubility. Cooling crystallization is effective when there is a significant difference in the temperature-based solubility curves of the diastereomers.[9]
Enzymatic Kinetic Resolution

This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[10]

Issue 1: Low Conversion and/or Low Enantioselectivity (E-value)

Symptoms:

  • The reaction does not proceed to ~50% conversion, or the enantiomeric excess of the product and remaining starting material is low.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal Enzyme Choice The selected enzyme may not have high activity or selectivity for the this compound substrate.1. Enzyme Screening: Test a variety of commercially available lipases (e.g., Candida antarctica Lipase B (CALB, Novozym 435), Pseudomonas cepacia lipase).[11] 2. Consult Literature: Review literature for successful resolutions of similar bicyclic secondary alcohols.
Inappropriate Acyl Donor The structure of the acyl donor can significantly impact the reaction rate and enantioselectivity.1. Vary the Acyl Donor: Screen different acyl donors such as vinyl acetate, vinyl butanoate, or isopropenyl acetate.
Unsuitable Solvent The solvent can affect the enzyme's conformation and activity.1. Solvent Screening: Evaluate a range of organic solvents, typically non-polar solvents like hexane, heptane, or methyl tert-butyl ether (MTBE).[12][13]
Presence of Water Trace amounts of water can lead to hydrolysis of the acyl donor and the product, reducing the overall efficiency.1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and consider adding molecular sieves to the reaction mixture.
Chiral HPLC

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[14]

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The chosen CSP does not provide sufficient chiral recognition for the analyte.1. CSP Screening: Screen a variety of CSPs based on different chiral selectors, such as polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), Pirkle-type (π-acid/π-base), or ligand-exchange columns.[15][16]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving enantioseparation.1. Mobile Phase Optimization (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[17] 2. Mobile Phase Optimization (Reversed-Phase): Adjust the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol). 3. Additive Screening: For basic analytes like this compound, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.[15]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.1. Temperature Optimization: Generally, lower temperatures enhance chiral selectivity. Systematically decrease the column temperature (e.g., in 5°C increments) to see if resolution improves.[15]
Issue 2: Peak Tailing or Broadening

Symptoms:

  • Asymmetric peaks with a pronounced "tail" or broad, inefficient peaks, leading to poor resolution and integration.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary Interactions The basic nitrogen atom of the analyte can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing.1. Use a Basic Additive: Add a small percentage (e.g., 0.1%) of a basic modifier like DEA to the mobile phase to block the active silanol sites.[15]
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.1. Dilute the Sample: Prepare and inject a more dilute sample to check for overload effects.[15]
Column Contamination or Degradation The column may be contaminated with strongly adsorbed compounds from previous injections, or the stationary phase may be damaged.1. Column Washing: Follow the manufacturer's instructions for column washing and regeneration. For immobilized polysaccharide columns, flushing with a strong solvent like DMF or THF may be possible.[18][19]

II. Frequently Asked Questions (FAQs)

Q1: Which separation method is best for large-scale production?

A1: For large-scale (multi-kilogram) production, diastereomeric salt crystallization is often the most cost-effective and practical method due to its simplicity and the use of standard chemical processing equipment.[20] Enzymatic resolution can also be scalable, particularly with immobilized enzymes that can be recycled.[11] Preparative chiral HPLC is typically reserved for smaller quantities or high-value compounds due to the high cost of the stationary phases and solvents.

Q2: How do I determine the absolute configuration of the separated enantiomers?

A2: The absolute configuration cannot be determined from the separation process itself.[4] It must be established using other techniques such as:

  • X-ray Crystallography: This is the most definitive method if a suitable single crystal can be obtained.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration in solution.

  • Comparison to a Standard: If an enantiomerically pure standard of known configuration is available, its retention time (in chiral HPLC) or specific rotation can be compared.

  • Chemical Correlation: The separated enantiomer can be converted to a known compound without affecting the stereocenter, thereby relating its configuration to the known compound.

  • NMR with Chiral Derivatizing Agents: Using agents like Mosher's acid (MTPA-Cl) can help determine the absolute configuration of alcohols.[1][2][21]

Q3: Can I use the same chiral HPLC column for both normal-phase and reversed-phase modes?

A3: This depends entirely on the specific type of chiral column. Polysaccharide-based CSPs are often available in two versions: coated and immobilized.

  • Coated CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are sensitive to certain solvents, and switching between normal and reversed-phase is generally not recommended as it can irreversibly damage the column.[19]

  • Immobilized CSPs (e.g., Chiralpak IA, IB, IC) are more robust and can be used with a wider range of solvents, often allowing for switching between different modes after proper flushing procedures. Always consult the column manufacturer's instructions.[18]

Q4: In diastereomeric crystallization, what should I do if both diastereomers co-crystallize?

A4: This is a common challenge, often related to the formation of a solid solution or a eutectic mixture.[6] The first and most effective step is to screen for a different chiral resolving agent.[6] A structurally different resolving agent will form diastereomeric salts with different crystal packing properties, which may prevent co-crystallization. Additionally, a thorough screening of different solvents and crystallization temperatures is essential.

Q5: What is a "memory effect" in chiral HPLC and how can I avoid it?

A5: A memory effect occurs when additives from a previous mobile phase, particularly acidic or basic modifiers, adsorb onto the stationary phase and affect subsequent separations, even after the mobile phase has been changed.[18][22] This is more common with isocratic separations on sensitive chiral columns.[22] To avoid this, it is best to dedicate a column to a specific method or mobile phase system. If a column must be used for different methods, a rigorous flushing protocol is required to "reset" the stationary phase.[18]

III. Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of (±)-8-Azabicyclo[3.2.1]octan-3-ol using (+)-O,O'-Dibenzoyl-D-tartaric acid as the resolving agent.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 1.0 equivalent of (+)-O,O'-Dibenzoyl-D-tartaric acid in the same solvent.

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Crystallization:

    • Gently heat the combined solution to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

    • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the diastereomeric purity of the crystalline salt (e.g., by HPLC or NMR).

    • If necessary, recrystallize the salt from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a base (e.g., NaOH, K₂CO₃) to a pH > 10.

    • Extract the liberated enantiomerically enriched free base with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the resolved enantiomer.

Visualization: Diastereomeric Salt Crystallization Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation racemate Racemic (±)-Amine in Solvent mix Mix & Stir racemate->mix resolver Chiral Resolving Agent in Solvent resolver->mix solution Solution of Diastereomeric Salts mix->solution cool Slow Cooling & Crystallization solution->cool slurry Crystal Slurry cool->slurry filtration Vacuum Filtration slurry->filtration crystals Less Soluble Diastereomer (Solid) filtration->crystals Collect filtrate More Soluble Diastereomer (Solution) filtration->filtrate Separate pure_salt Purified Salt liberation Basify (e.g., NaOH) & Extract pure_salt->liberation enantiomer Enantiomerically Pure Amine liberation->enantiomer

Caption: Workflow for diastereomeric salt resolution.

IV. References

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  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available from:

  • tropine 8-azabicyclo(3.2.1)octan-3-ol, 8-methyl-, endo- (9CI). The Good Scents Company. Available from:

  • This compound, 8-methyl-, endo-. the NIST WebBook. Available from:

  • This compound, 8-methyl-, endo- - Optional[MS (GC)] - Spectrum. Unknown Source. Available from:

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Technical Support Center: Characterization of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 8-azabicyclo[3.2.1]octan-3-ol derivatives, commonly known as tropane alkaloids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the structural elucidation and analysis of this important class of compounds. The unique bicyclic structure, stereochemical complexity, and physicochemical properties of these molecules often present significant analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure accurate and reliable characterization of your tropane alkaloid derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work, offering explanations for the underlying causes and providing step-by-step solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: My ¹H NMR spectrum shows broad, poorly resolved signals, especially for the bridgehead protons and those near the nitrogen.

  • Possible Cause 1: Conformational Exchange. The 8-azabicyclo[3.2.1]octane ring system can undergo conformational exchange, particularly chair-boat interconversion of the six-membered ring and nitrogen inversion. This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to broadened signals.

  • Solution 1: Variable Temperature (VT) NMR. Acquiring NMR spectra at different temperatures can help to resolve this issue.

    • Lowering the temperature can slow down the conformational exchange, "freezing out" individual conformers and resulting in sharper signals for each.

    • Increasing the temperature can accelerate the exchange, leading to a time-averaged spectrum with sharper, averaged signals.

  • Possible Cause 2: Presence of Rotamers. If your derivative has bulky substituents on the nitrogen or at other positions, you may have a mixture of stable rotamers, each with its own set of NMR signals.

  • Solution 2: 2D NMR Spectroscopy. Two-dimensional NMR techniques can be invaluable in these situations.

    • COSY (Correlation Spectroscopy) will help identify coupled protons within each rotamer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space correlations, aiding in the assignment of stereochemistry and the identification of distinct rotameric forms.[1]

Problem 2: I'm struggling to definitively assign the endo vs. exo stereochemistry of the 3-hydroxyl group.

  • Possible Cause: The chemical shifts of the protons on the bicyclic scaffold can be similar for both isomers, making a definitive assignment based on ¹H NMR alone challenging.

  • Solution: NOESY/ROESY Experiments. This is the most reliable method for assigning the stereochemistry of the 3-hydroxyl group.

    • In the endo isomer , the proton at C-3 (H-3) is in a pseudo-axial position and will show a NOE correlation to the syn-protons at C-6 and C-7.

    • In the exo isomer , the H-3 proton is in a pseudo-equatorial position and will show a NOE to the bridgehead protons (H-1 and H-5) and the anti-protons at C-2 and C-4.

Experimental Protocol: Distinguishing endo and exo Isomers using NOESY

  • Sample Preparation: Prepare a solution of your purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) at a concentration of 5-10 mg/mL.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.

  • Processing and Analysis:

    • Process the 2D NOESY data and carefully analyze the cross-peaks.

    • Identify the cross-peaks involving the H-3 proton.

    • Based on the observed correlations (as described above), assign the endo or exo stereochemistry.

Mass Spectrometry (MS)

Problem 3: I am observing unexpected peaks in my GC-MS analysis, and the molecular ion is weak or absent.

  • Possible Cause: Thermal Degradation. Many tropane alkaloids are thermally labile and can degrade in the hot GC inlet.[2] Common degradation pathways include dehydration (loss of H₂O from the 3-ol) and cleavage of ester groups, if present.[3]

  • Solution 1: Use a Lower Inlet Temperature. Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation.[4]

  • Solution 2: Derivatization. Convert the hydroxyl and amine functionalities to more thermally stable derivatives, such as trimethylsilyl (TMS) or acetyl esters.[5] This will also improve the chromatographic peak shape.

  • Solution 3: Use LC-MS. Liquid chromatography-mass spectrometry is the preferred method for analyzing thermally unstable compounds as it avoids high temperatures during sample introduction.[6]

Problem 4: My ESI-MS spectrum is complex, with multiple adducts, making it difficult to identify the protonated molecule.

  • Possible Cause 1: Salt Formation. Tropane alkaloids are basic and readily form salts. If your sample contains residual acids from purification or is intentionally in a salt form, you may observe adducts with the counter-ion. The presence of alkali metal salts (e.g., Na⁺, K⁺) in the solvent or on glassware can also lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts.[7]

  • Solution 1: Optimize Sample Preparation.

    • If possible, analyze the compound in its free base form.

    • Use high-purity solvents and meticulously clean all glassware to minimize salt contamination.

    • The use of volatile buffers like ammonium formate or ammonium acetate can sometimes help in producing a cleaner spectrum.[8]

  • Possible Cause 2: In-source Fragmentation. Even with soft ionization techniques like ESI, some fragmentation can occur in the ion source, especially at higher cone voltages.

  • Solution 2: Optimize MS Parameters.

    • Reduce the cone or fragmentor voltage to minimize in-source fragmentation.

    • Acquire data over a range of cone voltages to identify the molecular ion and its fragments.

Chromatography

Problem 5: I am unable to achieve baseline separation of my enantiomers using chiral HPLC.

  • Possible Cause: The choice of chiral stationary phase (CSP) and mobile phase is critical and highly specific for each compound.

  • Solution: Systematic Method Development. A systematic approach to chiral method development is essential.

    • Column Screening: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for tropane alkaloids.[9]

    • Mobile Phase Screening: For each column, screen different mobile phases.

      • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.

      • Polar Organic Mode: Acetonitrile or methanol with additives.

      • Reversed Phase: Acetonitrile/water or methanol/water with buffers.

    • Additive Optimization: For basic compounds like tropane alkaloids, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase mode can significantly improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) may be necessary.[10]

    • Temperature and Flow Rate Optimization: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate. Lower temperatures often improve chiral selectivity.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features I should look for to confirm the presence of the 8-azabicyclo[3.2.1]octane scaffold?

A1:

  • ¹H NMR: Look for two characteristic, broad signals corresponding to the two bridgehead protons (H-1 and H-5). The N-methyl group, if present, will typically appear as a singlet around 2.2-2.8 ppm. The protons on the bicyclic rings will appear as complex multiplets.

  • ¹³C NMR: The bridgehead carbons (C-1 and C-5) typically resonate around 60-65 ppm. The N-methyl carbon appears around 40-45 ppm. The remaining carbons of the scaffold will have distinct chemical shifts depending on their substitution pattern.[12]

  • Mass Spectrometry (EI): A common fragmentation pathway involves the cleavage of the C1-C2 and C4-C5 bonds, leading to a characteristic base peak at m/z 96 or 82, corresponding to the N-methylated piperidine fragment.

Q2: My compound is highly hygroscopic. How can I handle it to get reliable analytical data?

A2: Hygroscopicity can significantly affect weighing accuracy and may lead to broadened NMR peaks or issues with crystallization.

  • Handling: Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).[13]

  • Storage: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Sample Preparation: For analysis, weigh the sample quickly and in a low-humidity environment. For NMR, using a deuterated solvent that has been dried over molecular sieves can be beneficial. Consider using a sealed NMR tube.

  • Formulation Strategies: If developing a pharmaceutical, consider co-crystallization or the use of non-hygroscopic excipients to improve stability.[14]

Q3: I am having difficulty obtaining single crystals of my tropane derivative for X-ray crystallography. What can I do?

A3: Crystallization of tropane derivatives can be challenging due to their conformational flexibility and often high solubility in common organic solvents.

  • Purity is Key: Ensure your compound is of the highest possible purity. Even small amounts of impurities can inhibit crystallization.[15]

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and solvent layering are commonly used.[16]

  • Vapor Diffusion: This is a highly successful technique for small molecules. Dissolve your compound in a good solvent and allow a less polar "anti-solvent" to slowly diffuse into the solution.[16]

  • Salt Formation: Converting the basic tropane derivative to a salt (e.g., hydrochloride, tartrate) can sometimes improve crystallinity by introducing strong ionic interactions that favor crystal lattice formation.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.[17]

Q4: Can polymorphism affect the characterization of my this compound derivative?

A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including melting point, solubility, and stability. Different polymorphs will produce different X-ray powder diffraction (XRPD) patterns and may have different solid-state NMR spectra. It is crucial to identify and control the polymorphic form, especially in pharmaceutical development, as different forms can have different bioavailabilities. Techniques like XRPD, differential scanning calorimetry (DSC), and solid-state NMR are used to characterize polymorphs.

Visualizations

Troubleshooting_Workflow cluster_NMR NMR Issues cluster_MS Mass Spec Issues cluster_Chiral Chiral HPLC Issues cluster_Solutions Solutions Broad_Signals Broad/Poorly Resolved Signals VT_NMR Variable Temperature NMR Broad_Signals->VT_NMR Conformational Exchange TwoD_NMR 2D NMR (COSY, NOESY) Broad_Signals->TwoD_NMR Rotamers Stereochem_Ambiguity Endo/Exo Ambiguity Stereochem_Ambiguity->TwoD_NMR NOESY/ROESY Degradation Thermal Degradation (GC-MS) Lower_Inlet_T Lower GC Inlet Temperature Degradation->Lower_Inlet_T Derivatization Derivatization Degradation->Derivatization LC_MS Use LC-MS Degradation->LC_MS Complex_Spectra Complex Spectra (ESI-MS) Optimize_MS Optimize MS Parameters Complex_Spectra->Optimize_MS No_Separation No Enantiomeric Separation Method_Dev Systematic Method Development No_Separation->Method_Dev

Caption: A troubleshooting workflow for common analytical issues.

Endo_Exo_NOESY cluster_endo Endo Isomer cluster_exo Exo Isomer node_endo H-3 (axial) H-6/7 (syn) node_endo:f0->node_endo:f1 node_exo H-3 (equatorial) H-1/5 (bridgehead) H-2/4 (anti) node_exo:f0->node_exo:f1 node_exo:f0->node_exo:f2

Caption: Key NOE correlations for endo/exo isomer determination.

References

  • Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241–248. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
  • ResearchGate. (n.d.).
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  • Semantic Scholar. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
  • Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
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  • National Center for Biotechnology Information. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. [Link]
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). This compound, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. [Link]
  • National Center for Biotechnology Information. (1991).
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  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
  • University of Florida. (n.d.).
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  • SpectraBase. (n.d.). This compound, 8-methyl-, endo-. [Link]
  • ResearchGate. (n.d.). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. [Link]
  • Royal Society of Chemistry. (n.d.). The synthesis, conformation and antimuscarinic properties of ketone analogues of tropane esters. [Link]
  • ResearchGate. (n.d.).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes. [Link]
  • Humiscope. (2021). Perfect Climate for Pharmaceutical Manufacturing. [Link]
  • Phenomenex. (n.d.).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
  • University of Florida. (2015). Crystal Growing Tips. [Link]
  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules. [Link]
  • ResearchGate. (n.d.).
  • University of Tokyo. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
  • National Center for Biotechnology Information. (2009).
  • National Center for Biotechnology Information. (n.d.).
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  • Office of Scientific and Technical Information. (2018).
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Validation & Comparative

Stereoselectivity in Action: A Comparative Guide to the Biological Activity of 8-Azabicyclo[3.2.1]octan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The orientation of the hydroxyl group at the C-3 position results in two diastereomers: tropine (endo, 3α-ol) and pseudotropine (exo, 3β-ol). The stereochemistry of this hydroxyl group, along with the chirality at C-1 and C-5, dictates the three-dimensional shape of the molecule, which in turn governs its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of the enantiomers of 8-Azabicyclo[3.2.1]octan-3-ol, synthesizing data from the literature to highlight the profound impact of stereochemistry on pharmacological function.

The Decisive Role of Stereochemistry

The pharmacological actions of tropane alkaloids are highly stereoselective. This is due to the specific interactions between the enantiomers and their respective binding sites on biological macromolecules, such as receptors and transporters.[1] Even subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in binding affinity and efficacy.

Tropine and pseudotropine serve as foundational precursors for distinct classes of bioactive compounds. Tropine is the precursor to potent anticholinergic agents like atropine and scopolamine, which act on muscarinic acetylcholine receptors.[1][2] In contrast, pseudotropine is the biosynthetic precursor to calystegines, a group of polyhydroxylated nortropane alkaloids known for their glycosidase inhibitory activity.[2] This bifurcation in biosynthetic pathways underscores the critical role of the C-3 hydroxyl orientation in determining the ultimate biological activity of the resulting natural products.

dot

Caption: Biosynthetic pathways of tropine and pseudotropine from tropinone.

Comparative Biological Activities

While much of the research has focused on the more complex derivatives, the fundamental tropane scaffold itself exhibits important biological interactions. The following sections compare the activities of the parent enantiomers at key pharmacological targets.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Tropane alkaloids are well-known for their interaction with these receptors, often acting as antagonists.

While specific binding data for the un-esterified enantiomers of tropine and pseudotropine is sparse in the literature, the activity of their derivatives provides strong evidence for stereoselective binding. For instance, atropine, the racemic mixture of (R)- and (S)-hyoscyamine (an ester of tropine), is a potent, non-selective muscarinic antagonist. The levorotatory isomer, (S)-hyoscyamine, is significantly more potent than the dextrorotatory (R)-isomer, highlighting the stereochemical sensitivity of the muscarinic receptor binding pocket.

CompoundReceptor SubtypeKi (nM)
ScopolamineM10.83
M25.3
M30.34
M40.38
M50.34
AtropineM11.27
M23.24
M32.21
Note: Ki values for scopolamine and atropine at human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. Data compiled from various sources and experimental conditions may vary.

The data for scopolamine and atropine, which contain the tropane core, illustrate that subtle structural differences significantly impact binding affinity across muscarinic receptor subtypes.

Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are also activated by acetylcholine. While the affinity of simple tropane alkaloids for nAChRs is generally lower than for mAChRs, they are known to interact with these receptors. The binding of ligands to nAChRs is known to be stereoselective. For example, nicotine, a structurally related alkaloid, has a higher affinity for the α4β2 nAChR subtype than for the α7 subtype.[3] The rigid bicyclic structure of the tropane nucleus can be seen as a constrained analog of acetylcholine, suggesting that its stereoisomers would also exhibit differential binding to nAChRs.

Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse. Cocaine, a tropane alkaloid, famously inhibits these transporters, leading to its stimulant effects. The stereochemistry of cocaine and its analogs is a key determinant of their potency and selectivity for these transporters.

Structure-activity relationship studies on a wide range of tropane analogs have demonstrated that the orientation of substituents on the tropane ring profoundly influences their interaction with monoamine transporters. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 2β,3β-isomers consistently showed the highest affinity for DAT.[4] While these are more complex molecules than the parent this compound, these findings underscore the principle that the stereochemical arrangement of the core scaffold is fundamental to its interaction with these transporter proteins.

dot

Caption: A generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

To experimentally determine the binding affinities of the this compound enantiomers, a competitive radioligand binding assay is the standard method.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
  • Membrane Preparation:

    • Homogenize tissue known to express the target muscarinic receptor subtype (e.g., rat brain cortex for M1, heart for M2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine).

      • Varying concentrations of the unlabeled test compound (e.g., (R)-tropine or (S)-tropine).

      • Membrane preparation to initiate the binding reaction.

    • For non-specific binding determination, include a high concentration of a known muscarinic antagonist (e.g., atropine) in a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The stereochemistry of the 8-azabicyclo[3.2.1]octane skeleton is a critical determinant of its biological activity. The orientation of the hydroxyl group at the C-3 position in tropine and pseudotropine directs their biosynthetic fate and fundamentally influences their interactions with pharmacological targets. While direct comparative binding data for the parent, un-esterified enantiomers is not extensively available, the pronounced stereoselectivity of their derivatives at muscarinic receptors and monoamine transporters provides compelling evidence for the importance of their three-dimensional structure. Further investigation into the specific pharmacological profiles of the individual enantiomers of tropine, pseudotropine, and their N-demethylated analogs (nortropine and norpseudotropine) would provide a more complete understanding of the structure-activity relationships of this important scaffold and could guide the development of novel, stereochemically pure therapeutics with improved potency and selectivity.

References

  • Majewski, M., & Lazny, R. (Year). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry. [Link]
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  • Zou, M. F., et al. (2002). Further studies on conformationally constrained tricyclic tropane analogues and their uptake inhibition at monoamine transporter sites: synthesis of (Z)-9-(substituted arylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes as a novel class of serotonin transporter inhibitors. Journal of Medicinal Chemistry, 45(9), 1930-1941. [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 8-Azabicyclo[3.2.1]octan-3-ol (Tropine)

This compound, commonly known as tropine, is a foundational bicyclic organic compound.[1][2][3] It serves as the core structure for a class of secondary metabolites known as tropane alkaloids, which includes pharmacologically significant agents like atropine and scopolamine.[4][5] The accurate and precise quantification of tropine is critical in pharmaceutical development and manufacturing, where it may be a key starting material, an intermediate, or a degradation product.[6] Furthermore, in toxicological and food safety contexts, monitoring tropane alkaloid levels is essential to mitigate health risks.[7][8]

This guide provides an in-depth, objective comparison of the primary analytical techniques used for the quantification of tropine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and validation, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Pillar 1: Understanding the Analytical Landscape

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, matrix complexity). Tropine is a relatively small, polar molecule with a tertiary amine, making it amenable to various analytical strategies.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. While many tropane alkaloids are sufficiently volatile for direct GC analysis, tropine's polarity often necessitates a derivatization step (e.g., silylation) to increase its volatility and improve peak shape.[5] GC-MS offers excellent separation efficiency and provides definitive structural information through mass spectral fragmentation patterns.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is arguably the most powerful and versatile technique for this application. It separates compounds in the liquid phase, making it ideal for polar, non-volatile, and thermally labile molecules, thus eliminating the need for derivatization.[5] Coupling liquid chromatography with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for quantification at very low levels even in complex biological matrices.[7][12][13][14]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely accessible and robust technique.[9] However, the tropane alkaloid structure lacks a strong chromophore, leading to limited sensitivity with UV detection.[9] Analysis is typically performed at low UV wavelengths (around 210-215 nm), which can be prone to interference.[15][16] While less sensitive than MS-based methods, HPLC-UV can be a cost-effective option for analyzing higher concentration samples, such as in pharmaceutical formulations.[6][17]

Pillar 2: The Framework of Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be rigorously validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[18][19][20][21][22]

The following diagram illustrates the typical workflow for analytical method validation, a systematic process ensuring the reliability and accuracy of quantitative data.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization Dev Develop Initial Method Parameters Opt Optimize Critical Parameters (e.g., Mobile Phase, Temp) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Final SOP Robustness->Report

Caption: Workflow for Analytical Method Validation.

The core validation parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[1][22]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Pillar 3: Comparative Performance and Experimental Data

The following table summarizes typical validation performance data for the quantification of tropine and related alkaloids, synthesized from various scientific studies. This allows for an objective comparison of the methods' capabilities.

Validation Parameter LC-MS/MS GC-MS HPLC-UV
Specificity Very High (Mass-based)High (Mass-based)Moderate to Low
Linearity (R²) > 0.99[13]> 0.99[10]> 0.99[15][16]
Accuracy (% Recovery) 82 - 114%[7][8]55 - 61% (in complex matrix)[23]93.9 - 108.8%[15]
Precision (RSD%) < 15%[7][8][14]< 15%[23]< 2%[6]
LOD 0.02 - 0.7 ng/mL[7][13]< 0.5 ng/g[23]32 µg/mL[15]
LOQ 0.1 - 2.3 ng/mL[7][8]< 0.5 ng/g[23]98 µg/mL[15]
Derivatization Required? No[5]Often Yes[5]No

Expert Insights:

  • LC-MS/MS is the superior choice for bioanalysis and trace-level quantification. Its unparalleled sensitivity (LOQ in the low ng/mL or even pg/mL range) and specificity make it the gold standard for measuring tropine in complex matrices like plasma, urine, or food products.[7][8][13]

  • GC-MS offers a robust alternative, particularly for purity testing of raw materials. When high sensitivity is not the primary driver, GC-MS provides excellent chromatographic resolution and definitive identification. The main drawback is the potential need for derivatization, which adds a step to sample preparation and can introduce variability.[5][23]

  • HPLC-UV is a practical and economical option for quality control of finished products. When analyzing samples with higher concentrations of tropine (in the µg/mL range or higher), the robustness and simplicity of an HPLC-UV method can be advantageous.[15][17] However, its low sensitivity and potential for interference make it unsuitable for trace analysis.[6]

The logical process for selecting the appropriate analytical technique based on application requirements is depicted below.

Method_Selection_Logic Start Define Analytical Goal Matrix_Check Complex Matrix? (e.g., Plasma, Food) Start->Matrix_Check Concentration_Check Trace Level Conc.? (< 1 µg/mL) Matrix_Check->Concentration_Check Yes QC_Check High Conc. QC? (e.g., Drug Product) Matrix_Check->QC_Check No LCMS_Method Select LC-MS/MS Concentration_Check->LCMS_Method Yes GCMS_Method Select GC-MS (Consider Derivatization) Concentration_Check->GCMS_Method No QC_Check->GCMS_Method No HPLC_Method Select HPLC-UV QC_Check->HPLC_Method Yes

Caption: Logic Flow for Analytical Method Selection.

Detailed Experimental Protocols

The following sections provide foundational, step-by-step protocols. These should be considered as starting points, as optimization and full validation are required for any specific application.

Protocol 1: LC-MS/MS Quantification in a Biological Matrix

This protocol is based on principles for analyzing tropane alkaloids in plasma or similar matrices.[12][13][14]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing a suitable internal standard (e.g., atropine-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor precursor-to-product ion transitions specific for tropine and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Use a weighted (1/x²) linear regression to determine the concentration of the analyte in unknown samples.

Protocol 2: GC-MS Quantification with Derivatization

This protocol is suitable for purity analysis of a drug substance.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable organic solvent (e.g., pyridine).

    • Create calibration standards by diluting the stock solution.

  • Sample Preparation (Silylation):

    • Evaporate 100 µL of each standard and sample to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[23]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[23]

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 80°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Single Quadrupole or Triple Quadrupole.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Generate a calibration curve based on the peak area of the derivatized analyte.

    • Calculate the concentration in unknown samples using the regression equation.

Conclusion and Recommendations

The validation of analytical methods for the quantification of this compound is a critical exercise that underpins data integrity in research, development, and quality control. This guide has demonstrated that while HPLC-UV, GC-MS, and LC-MS/MS are all viable techniques, their suitability is highly dependent on the specific analytical challenge.

  • For high-sensitivity bioanalysis or trace contaminant detection , the specificity and low detection limits of LC-MS/MS make it the unequivocal method of choice.

  • For purity testing and identification of raw materials , GC-MS provides a robust and reliable platform.

  • For routine quality control of high-concentration formulations , HPLC-UV offers a simple, cost-effective, and reproducible solution.

Ultimately, a thorough understanding of the principles of method validation, guided by ICH Q2(R1), combined with a clear definition of the analytical requirements, will lead to the selection and implementation of a scientifically sound method that delivers trustworthy and accurate results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.gmp-navigator.com/files/guiduhtr/ICH_Q2_R1_Step4.pdf
  • Grynkiewicz, G. & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
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  • 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol SDS. Muby Chemicals. Available at: https://www.mubychem.com/sds-msds/8-propan-2-yl-8-azabicyclo-3-2-1-octan-3-ol.htm
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  • Papp, N., et al. (2014). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species.
  • Romero-González, R., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(4), 849.
  • This compound, 8-methyl-, endo- Chemical Properties. Cheméo. Available at: https://www.chemeo.com/cid/43-288-5/8-Azabicyclo-3-2-1-octan-3-ol-8-methyl-endo-.html
  • A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis. BenchChem. Available at: https://www.benchchem.com/application-note/lc-ms-vs-gc-ms-for-tropane-alkaloid-analysis
  • Holzgrabe, U., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 321-329.
  • 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo-. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Tropacocaine
  • Ribeiro, C., et al. (2022). Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Food Additives & Contaminants: Part A, 39(8), 1435-1447.
  • Dräger, B. (2002). Analysis of tropane and related alkaloids.
  • Al-Bayati, M. A. & Al-Mamoori, F. (2020).
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  • Patel, P., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATROPINE SULFATE AND DEXAMETHASONE. Journal of Advance Research in Pharmacy and Biological Science, 2(3), 1-10.
  • Koman, A., et al. (2023). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 28(23), 7794.
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A Comparative Analysis of Ligand-Transporter Interactions: 8-Azabicyclo[3.2.1]octan-3-ol vs. Cocaine at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and the primary molecular target for the psychostimulant effects of cocaine.[1][2] Understanding the structure-activity relationships that govern ligand binding to DAT is paramount for the development of novel therapeutics, including potential treatments for cocaine addiction. This guide provides a detailed comparative analysis of the binding affinities of cocaine and its foundational scaffold, 8-azabicyclo[3.2.1]octan-3-ol (also known as tropine), at the dopamine transporter. We delve into the structural determinants of binding, present quantitative affinity data, and provide a comprehensive, field-proven protocol for conducting in vitro competitive radioligand binding assays to empirically determine these values.

Introduction to the Dopamine Transporter (DAT)

Function and Physiological Role

The dopamine transporter is a sodium- and chloride-dependent transmembrane protein belonging to the solute carrier 6 (SLC6) family.[3] Located on the presynaptic membrane of dopaminergic neurons, its primary function is the rapid reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][4] This action terminates dopaminergic signaling and maintains dopamine homeostasis, making DAT a crucial regulator of mood, motivation, and motor control. The reuptake process is essential for recycling dopamine for subsequent vesicular release and preventing overstimulation of postsynaptic dopamine receptors.[4]

DAT as a Therapeutic and Psychoactive Target

As a key control point in the dopamine system, DAT is a major target for a variety of pharmacological agents. Clinically, DAT inhibitors like methylphenidate are used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). However, DAT is more widely known as the primary target for illicit drugs of abuse, most notably cocaine.[1][2] By blocking the reuptake of dopamine, cocaine causes a surge in extracellular dopamine concentrations, leading to the intense euphoria and reinforcing effects that drive its abuse and addiction.[2][4] Therefore, elucidating how different ligands interact with the DAT binding site is a cornerstone of neuropharmacology and addiction research.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) dopamine Dopamine vesicle->dopamine Release dopamine->dat Reuptake receptor Dopamine Receptors dopamine->receptor Binding cocaine Cocaine / 8-Azabicyclo... cocaine->dat Blockade

Caption: Dopaminergic synapse showing DAT-mediated reuptake and its blockade by inhibitors.

Ligand Profiles: A Tale of Two Tropanes

The 8-azabicyclo[3.2.1]octane ring system, commonly known as a tropane, forms the structural backbone of both cocaine and this compound. This rigid scaffold is crucial for orienting functional groups for interaction with the DAT binding pocket.[5]

Cocaine: The Archetypal DAT Inhibitor

Cocaine is a tropane alkaloid featuring two key ester functional groups: a methyl ester at the C-2 position and a benzoyl ester at the C-3 position. These additions to the tropane core are not mere decorations; they are fundamental to its high-affinity binding to the dopamine transporter. Molecular modeling and mutagenesis studies have shown that the benzoyl and methyl ester groups of cocaine form critical hydrophobic and polar interactions within a binding pocket formed by transmembrane helices 1, 3, 6, and 8 of DAT.[1][2][6]

This compound (Tropine): The Unadorned Scaffold

This compound, or tropine, is the parent alcohol of cocaine's tropane core. It possesses the same bicyclic structure but lacks the critical ester functionalities found in cocaine. It features a simple hydroxyl (-OH) group at the C-3 position. This structural simplicity makes it an ideal control compound to demonstrate the principle of structure-activity relationships (SAR). By comparing its binding affinity to that of cocaine, researchers can directly infer the contribution of the C-2 and C-3 ester groups to high-affinity DAT engagement.

cluster_cocaine Cocaine cluster_tropine This compound (Tropine) cocaine_img tropine_img

Caption: Chemical structures of Cocaine and its core scaffold, this compound.

Comparative Analysis of Binding Affinity

Defining and Measuring Binding Affinity

Binding affinity describes the strength of the interaction between a ligand and its receptor. In pharmacology, it is commonly quantified by the inhibition constant (Kᵢ). The Kᵢ represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.[7] A lower Kᵢ value signifies a higher binding affinity.

Experimentally, Kᵢ is often derived from the IC₅₀ value, which is the concentration of a competing ligand that displaces 50% of a specific radioligand from its target.[7] The IC₅₀ is assay-dependent, influenced by the concentration and affinity of the radioligand used. The Cheng-Prusoff equation is used to convert the experimental IC₅₀ to the more absolute Kᵢ value, allowing for standardized comparison across different experiments.[7][8]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

  • IC₅₀ is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Comparison: A Data-Driven Analysis

The profound difference in binding affinity between cocaine and its basic scaffold is a classic example of SAR. While this compound can interact with DAT, its affinity is orders of magnitude lower than that of cocaine.

CompoundTargetKᵢ (nM)Rationale for Affinity Difference
Cocaine Dopamine Transporter (DAT)~100 - 600The methyl ester and benzoyl ester groups form extensive hydrophobic and polar contacts within the DAT binding pocket, significantly increasing binding energy.[1]
This compound Dopamine Transporter (DAT)>100,000 (very low affinity)Lacks the key ester functionalities required for high-affinity interaction. The tropane core alone does not provide sufficient binding energy for potent inhibition.

Note: Specific Kᵢ values can vary between studies depending on experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative ranges from scientific literature.

Structural Determinants of Differential Affinity

The dramatic drop in affinity from cocaine to this compound is directly attributable to the absence of the C-2 carbomethoxy and C-3 benzoyloxy groups. Studies have demonstrated that the binding site for cocaine within DAT is a deeply buried pocket.[2][6] The phenyl ring of the benzoyl group engages in hydrophobic interactions with residues such as Tyr156, while the ester moieties also form critical contacts.[1] Without these groups, this compound loses the key anchor points that secure cocaine tightly within the transporter, resulting in a weak and transient interaction with drastically reduced affinity. This underscores that while the tropane skeleton provides the correct orientation, the specific substituents dictate the potency of DAT inhibition.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for DAT

This protocol describes a robust, self-validating method for determining the Kᵢ of test compounds at the dopamine transporter using membranes prepared from rat striatum, a brain region with high DAT expression.

Principle of the Assay

This is a competitive binding assay where an unlabeled test compound (e.g., cocaine or this compound) competes with a known, high-affinity radioligand for binding to DAT.[9][10] The radioligand used here is [³H]WIN 35,428, a high-affinity cocaine analog.[11] By measuring the concentration-dependent displacement of [³H]WIN 35,428 by the test compound, we can calculate the test compound's IC₅₀ and subsequently its Kᵢ.

Materials and Reagents
  • Tissue: Fresh or frozen rat striatum.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent DAT inhibitor like GBR 12909 or unlabeled cocaine.

  • Equipment:

    • Glass-Teflon homogenizer.

    • High-speed refrigerated centrifuge.

    • 96-well microplates.

    • Glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethylenimine (PEI).

    • Cell harvester for 96-well plates.

    • Liquid scintillation counter and scintillation cocktail.

Step-by-Step Procedure

Part A: Membrane Preparation

  • Homogenization: Homogenize rat striatal tissue in 20 volumes of ice-cold Homogenization Buffer using a motor-driven Teflon-glass homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and centrifuge again under the same conditions. This step is crucial for removing endogenous dopamine and other interfering substances.

  • Final Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., BCA or Bradford).

Part B: Binding Assay

  • Plate Setup: Set up a 96-well plate with triplicate wells for each condition: Total Binding, Non-specific Binding, and each concentration of the test compound.

  • Component Addition: To each well, add the components in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of non-specific control (for Non-specific Binding) OR 50 µL of test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 diluted in Assay Buffer (final concentration ~1-2 nM).

    • 150 µL of the prepared membrane homogenate.

    • The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach equilibrium.

Part C: Separation and Counting

  • Harvesting: Rapidly terminate the incubation by filtering the contents of the plate through the PEI-soaked glass fiber filter mat using a cell harvester. The PEI pre-soak reduces non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ.[7][12]

Caption: Workflow for the competitive radioligand binding assay for the dopamine transporter.

Conclusion and Future Directions

The comparison between cocaine and this compound provides a clear and compelling illustration of the principles of structure-activity relationships at the dopamine transporter. The high affinity of cocaine is not derived from its tropane core alone, but from the crucial interactions mediated by its ester functional groups. The extremely low affinity of the unadorned scaffold confirms this principle.

This fundamental understanding guides modern drug discovery efforts. Researchers are now developing novel tropane-based analogs that retain high affinity for DAT but exhibit different binding kinetics or stabilize distinct transporter conformations.[13][14] The goal is to create "atypical" DAT inhibitors that may serve as effective treatments for cocaine addiction by occupying the transporter without producing cocaine-like reinforcing effects.[14] The experimental methods detailed herein remain the gold standard for evaluating the binding affinity of these next-generation compounds, continuing to drive progress in the field of addiction pharmacotherapy.

References

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  • ResearchGate. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ResearchGate Scientific Publication Database.
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  • ResearchGate. Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate Scientific Publication Database.
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The 8-Azabicyclo[3.2.1]octan-3-ol Scaffold: A Privileged Platform for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including cocaine and atropine.[1] This rigid bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal scaffold for the design of ligands targeting various central nervous system (CNS) receptors and transporters. This guide will provide a comparative analysis of the structure-activity relationships (SAR) of N-substituted 8-azabicyclo[3.2.1]octan-3-ol analogs, with a focus on their interactions with dopamine D2-like receptors, the serotonin transporter (SERT), and the nociceptin opioid peptide (NOP) receptor. We will delve into the experimental data that elucidates how modifications at the nitrogen atom (N-8) profoundly influence the potency and selectivity of these analogs, offering insights for researchers and drug development professionals.

Decoding the N-Substituent's Role in Receptor and Transporter Affinity

The nitrogen atom of the 8-azabicyclo[3.2.1]octane core is a critical pharmacophoric element, and its substitution pattern is a key determinant of biological activity. The size, sterics, and electronic properties of the N-substituent can dramatically alter a compound's affinity and selectivity for its molecular target.

Dopamine D2-Like Receptor Antagonism

The dopamine D2-like receptors (D2R, D3R, and D4R) are crucial targets for the treatment of various neuropsychiatric disorders. Research has shown that N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs can be potent D2-like receptor ligands.[2][3] A notable study by Paul et al. (2008) explored a series of these compounds, revealing that the N-substituent plays a pivotal role in modulating affinity and selectivity between D2R and D3R.[3]

For instance, replacement of a piperidine ring in a lead compound with a tropane ring reversed the selectivity from D2R-preferring to D3R-preferring.[2] Further exploration of N-substituents on the 3-aryl-tropane scaffold demonstrated that bulky aromatic moieties can significantly enhance affinity. Notably, the introduction of a 3-benzofurylmethyl group at the nitrogen atom resulted in compounds with low nanomolar to sub-nanomolar affinities for both D2 and D3 receptors.[3] This suggests that the N-substituent likely engages with a specific sub-pocket within the receptor binding site.

Table 1: Structure-Activity Relationship of N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogs at Dopamine D2 and D3 Receptors [3]

CompoundN-SubstituentD2R Kᵢ (nM)D3R Kᵢ (nM)D3R/D2R Selectivity
31 Indol-3-ylmethyl33.415.52.15
32 3,4-Dichlorophenyl35.36.355.56
44 2-Benzofurylmethyl1.060.711.49
45 3-Benzofurylmethyl1.70.345.0

The data clearly indicates that aromatic N-substituents, particularly those with extended heterocyclic systems like benzofuran, are well-tolerated and can lead to a significant increase in binding affinity at both D2 and D3 receptors.[3] The improved affinity of the 3-benzofurylmethyl analog (45) at the D3 receptor was particularly noteworthy, showing a 470-fold improvement compared to the parent ligand.[3]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a primary target for antidepressants, and tropane analogs have been extensively studied as SERT inhibitors. The N-substituent on the 8-azabicyclo[3.2.1]octane core is a key determinant of both potency and selectivity for SERT over other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Generally, smaller N-substituents, such as a methyl group, are favored for potent SERT inhibition.[1] Larger N-substituents, like phenethyl or benzyl groups, tend to decrease SERT affinity.[1] This suggests that the N-substituent binding pocket on SERT may be more sterically constrained compared to that of the dopamine receptors. N-demethylation of tropane analogs, resulting in a secondary amine, has been shown to improve affinity and specificity for the SERT.[4]

Table 2: Influence of N-Substitution on SERT Affinity of Tropane Analogs

CompoundN-SubstituentSERT IC₅₀ (nM)
Phenyltropane Derivative-CH₃1.31[5]
Phenyltropane Derivative-HImproved affinity and specificity[4]
Tropane AnalogPhenethylDecreased affinity[1]
Tropane AnalogBenzylDecreased affinity[1]

These findings underscore the importance of optimizing the N-substituent to achieve potent and selective SERT inhibition. The general trend suggests that smaller, less sterically demanding groups at the nitrogen atom are preferable for high-affinity binding to the serotonin transporter.

Nociceptin Opioid Peptide (NOP) Receptor Agonism

The NOP receptor, also known as the orphanin FQ receptor, is implicated in a range of physiological processes, including pain, anxiety, and cough.[6] The this compound scaffold has emerged as a promising template for the development of potent and selective NOP receptor agonists.

In this class of compounds, bulky N-substituents are not only well-tolerated but are often required for high affinity. For example, N-benzhydryl and substituted N-benzyl moieties have been shown to confer potent NOP agonism. A notable example is SCH 221510, which incorporates a bis(2-methylphenyl)methyl group at the nitrogen and exhibits potent and selective NOP agonism with an EC₅₀ of 12 nM and a Kᵢ of 0.3 nM. This compound has demonstrated anxiolytic-like effects in vivo.

Table 3: N-Substituted this compound Analogs as NOP Receptor Agonists

CompoundN-SubstituentNOP EC₅₀ (nM)NOP Kᵢ (nM)
SCH 221510-CH(2-methylphenyl)₂120.3
Analog from patent-CH(2-chlorophenyl)₂--

The structure-activity relationship for NOP receptor agonists based on this scaffold highlights a preference for large, lipophilic N-substituents, which likely interact with a hydrophobic pocket in the receptor.

Experimental Protocols

To provide a practical context for the SAR data presented, this section outlines representative experimental procedures for the synthesis of N-substituted this compound analogs and their evaluation in key biological assays.

Synthesis of N-Substituted this compound Analogs

A common synthetic route to N-substituted 8-azabicyclo[3.2.1]octan-3-ols involves the N-alkylation of nortropinone, followed by reduction of the ketone at the 3-position.

Step 1: N-Alkylation of Nortropinone

  • To a solution of nortropinone hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., K₂CO₃, 2-3 eq).

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted tropinone.

Step 2: Reduction of the C-3 Ketone

  • Dissolve the N-substituted tropinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound.

Biological Evaluation

Radioligand Binding Assay for Dopamine D2 Receptors [7]

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 receptor.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human D2 receptor.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]Spiperone (at a final concentration close to its K_d).

    • Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay [5][8]

This assay measures the ability of test compounds to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

  • Cell Culture: Use HEK293 cells stably expressing the human serotonin transporter (hSERT).[8]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Procedure:

    • Plate the hSERT-HEK293 cells in a 96-well plate and grow to confluency.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes at 37 °C.

    • Initiate uptake by adding [³H]5-HT (at a final concentration close to its K_m).

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

    • Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]5-HT uptake.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and experimental workflows discussed in this guide.

SAR_Summary cluster_scaffold This compound Core cluster_targets Biological Targets cluster_substituents N-Substituent Effects Scaffold Privileged Scaffold Rigid Conformation D2R Dopamine D2-like Receptors Scaffold->D2R Targets SERT Serotonin Transporter Scaffold->SERT Targets NOPR NOP Receptor Scaffold->NOPR Targets BulkyAromatic Bulky Aromatic (e.g., Benzofurylmethyl) High Affinity at D2/D3R D2R->BulkyAromatic Favors SmallAlkyl Small Alkyl (e.g., Methyl) Potent SERT Inhibition SERT->SmallAlkyl Favors LargeLipophilic Large Lipophilic (e.g., Benzhydryl) Potent NOP Agonism NOPR->LargeLipophilic Favors

Caption: Key SAR trends for N-substituted this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Nortropinone Alkylation N-Alkylation Start->Alkylation Reduction C3-Ketone Reduction Alkylation->Reduction Product N-Substituted This compound Reduction->Product BindingAssay Radioligand Binding Assay (Affinity - Ki) Product->BindingAssay Testing UptakeAssay Neurotransmitter Uptake Assay (Potency - IC50) Product->UptakeAssay Testing

Caption: Generalized experimental workflow for the synthesis and evaluation.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of CNS-active compounds. The structure-activity relationships discussed in this guide demonstrate that the N-substituent is a critical determinant of biological activity, allowing for the fine-tuning of potency and selectivity for a range of important targets, including dopamine D2-like receptors, the serotonin transporter, and the NOP receptor. A thorough understanding of these SAR principles, coupled with robust synthetic and pharmacological evaluation methods, will continue to drive the discovery of novel therapeutics based on this privileged structural framework.

References

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  • Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095–6109. [Link][3]
  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]
  • ACS Publications. (2008). Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095–6109. [Link][9]
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  • ACS Publications. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. [Link][1]
  • Zheng, G., et al. (2014). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 57(21), 8834-8846. [Link][10]
  • National Center for Biotechnology Information. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link][5][8]
  • Google Patents. (n.d.). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. [6]
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  • SpringerLink. (2021). Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct. [Link]
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  • ResearchGate. (n.d.). Synthesis of Tropane and Nortropane Analogues with Phenyl Substitutions as Serotonin Transporter Ligands. [Link]
  • BioCrick. (n.d.). 8-Azabicyclo-3.2.1-octan-3-ol | CAS:501-33-7. [Link]
  • PubMed. (2010). SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. [Link][11]
  • PubMed. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. [Link][12]
  • ResearchGate. (n.d.). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
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  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13502–13524. [Link][13]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, represents a scaffold of paramount importance. The stereochemistry of the hydroxyl group at the C-3 position is a critical determinant of the biological activity of numerous therapeutic agents. Consequently, the efficient and stereoselective synthesis of 8-Azabicyclo[3.2.1]octan-3-ol and its stereoisomers is a subject of intense research. This guide provides a comparative analysis of the efficacy of various catalytic systems for the synthesis of this pivotal molecule, with a focus on providing actionable experimental data for researchers, scientists, and drug development professionals.

Introduction to the Catalytic Landscape

The primary route to this compound involves the reduction of the corresponding ketone, 8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone. The choice of catalyst for this reduction is the most critical parameter, dictating the yield, and more importantly, the stereochemical outcome of the reaction, leading to either the endo (tropine) or exo (pseudotropine) isomer. This guide will explore and compare the performance of both biocatalytic and chemocatalytic approaches.

Biocatalytic Approach: The Precision of Nature's Catalysts

Enzymes, particularly tropinone reductases (TRs), have emerged as exceptionally efficient and highly stereoselective catalysts for the synthesis of this compound. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, offer unparalleled precision in controlling the stereochemistry of the C-3 hydroxyl group.

Two distinct tropinone reductases, TR-I and TR-II, have been isolated from various plant species, including Datura stramonium and Hyoscyamus niger.[1][2] These enzymes exhibit opposite stereospecificities in the reduction of tropinone:

  • Tropinone Reductase I (TR-I) : Catalyzes the reduction of tropinone to tropine (the 3α-ol, endo isomer) with high fidelity.[3]

  • Tropinone Reductase II (TR-II) : Stereospecifically reduces tropinone to pseudotropine (the 3β-ol, exo isomer).[3]

The remarkable specificity of these enzymes stems from the distinct architecture of their substrate-binding sites, which orients the tropinone molecule for hydride attack from a specific face.[4]

Performance Data for Tropinone Reductases
EnzymeSource OrganismProductDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee%)Key Kinetic Parameters (for Tropinone)
TR-I Datura stramoniumTropine (3α-ol)>99:1Not applicable (meso product)Km = 1.30 mM
TR-II Datura stramoniumPseudotropine (3β-ol)1:>99Not applicable (meso product)Km = 0.11 mM
TR-I Hyoscyamus nigerTropine (3α-ol)>99:1Not applicable (meso product)-
TR-II Hyoscyamus nigerPseudotropine (3β-ol)1:>99Not applicable (meso product)-

Data compiled from literature sources.[1][4]

The high stereoselectivity and mild reaction conditions (typically aqueous buffer at near-neutral pH and room temperature) make enzymatic reduction an attractive and green option for the synthesis of specific stereoisomers of this compound.

Chemocatalytic Approaches: Versatility and Scalability

While biocatalysis offers surgical precision, chemocatalysis provides a broader toolkit with potential advantages in scalability and catalyst availability. The reduction of the prochiral ketone in tropinone can be achieved through various metal-catalyzed hydrogenation and transfer hydrogenation reactions.

Nickel-Catalyzed Hydrogenation

A well-established method for the synthesis of tropine is the catalytic hydrogenation of tropinone using a nickel catalyst, particularly Raney Nickel. This method is noted for its high conversion and selectivity for the thermodynamically more stable endo isomer, tropine.

A key advantage of this approach is the cost-effectiveness and ready availability of the catalyst. Historical patent literature suggests that this method can achieve "substantially quantitative" yields of tropine with minimal formation of the pseudotropine isomer.[5]

Performance Data for Nickel-Catalyzed Hydrogenation
CatalystSubstrateProductDiastereomeric Ratio (endo:exo)YieldReaction Conditions
Raney NickelTropinoneTropine (3α-ol)High selectivity for endoSubstantially quantitativeH2 gas, ethanol, room temperature

Data is based on patent literature which often lacks detailed quantitative comparisons.[5]

While highly effective for producing the endo isomer, achieving high selectivity for the exo isomer via nickel catalysis is more challenging and often requires tailored reaction conditions or derivatization of the substrate.

Ruthenium and Rhodium-Catalyzed Asymmetric (Transfer) Hydrogenation

Ruthenium and rhodium complexes bearing chiral ligands are powerful catalysts for the asymmetric reduction of ketones, offering the potential to synthesize enantiomerically enriched this compound derivatives from prochiral precursors. While direct, comparative studies on tropinone are scarce in the readily available literature, the general efficacy of these catalysts on N-heterocyclic ketones suggests their potential applicability.

Noyori-type asymmetric transfer hydrogenation, often employing Ru(II)-arene-tosyldiamine complexes, is a powerful tool for the enantioselective reduction of a wide range of ketones.[6] The mechanism involves a metal-ligand bifunctional catalysis where a hydride is transferred from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

Although specific data for 8-azabicyclo[3.2.1]octan-3-one is not extensively reported, the successful asymmetric hydrogenation of other bicyclic ketones, such as 3-quinuclidinone, to the corresponding chiral alcohols with high enantioselectivity (97-98% ee) using a BINAP/IPHAN-Ru(II) complex has been demonstrated.[7] This suggests that similar catalytic systems could be highly effective for the asymmetric reduction of tropinone derivatives.

Rhodium catalysts, often in conjunction with chiral bisphosphine ligands, are also widely used for asymmetric hydrogenation.[8] While many applications focus on the reduction of C=C double bonds, their use in asymmetric ketone reduction is also well-documented.

Inferred Performance of Ru and Rh Catalysts:

Based on the performance with analogous substrates, it is reasonable to expect that chiral Ruthenium and Rhodium catalysts could provide access to enantiomerically enriched 8-Azabicyclo[3.2.1]octan-3-ols with high enantioselectivities (>95% ee). The diastereoselectivity would be highly dependent on the specific catalyst and reaction conditions employed.

Experimental Protocols

General Procedure for Enzymatic Reduction of Tropinone
  • Prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Add tropinone hydrochloride to the buffer to a final concentration of 1-10 mM.

  • Add NADPH to a final concentration of 1.2 equivalents relative to the substrate.

  • Initiate the reaction by adding the purified tropinone reductase (TR-I or TR-II).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., chloroform or ethyl acetate) after basifying the aqueous solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization if necessary.

General Procedure for Nickel-Catalyzed Hydrogenation of Tropinone
  • In a high-pressure reactor, dissolve tropinone in a suitable solvent (e.g., absolute ethanol).

  • Add a catalytic amount of Raney Nickel slurry under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC or TLC.

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

Visualization of Catalytic Pathways

Catalytic_Pathways cluster_0 Biocatalytic Reduction cluster_1 Chemocatalytic Reduction Tropinone_B 8-Azabicyclo[3.2.1]octan-3-one TR_I Tropinone Reductase I (NADPH) Tropinone_B->TR_I TR_II Tropinone Reductase II (NADPH) Tropinone_B->TR_II Tropine Tropine (3α-ol) Pseudotropine Pseudotropine (3β-ol) TR_I->Tropine TR_II->Pseudotropine Tropinone_C 8-Azabicyclo[3.2.1]octan-3-one Ni_cat Raney Ni / H₂ Tropinone_C->Ni_cat Ru_Rh_cat Chiral Ru/Rh Catalyst (H₂ or H-donor) Tropinone_C->Ru_Rh_cat Tropine_C Tropine (3α-ol) Chiral_Alcohol Chiral this compound Ni_cat->Tropine_C Ru_Rh_cat->Chiral_Alcohol

Sources

A Comparative Guide to the Biological Evaluation of 6- and 7-Hydroxylated Tropanes Versus Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Modifying the Tropane Scaffold

Tropane alkaloids, characterized by their distinctive bicyclic 8-azabicyclo[3.2.1]octane core, represent a class of natural products with profound pharmacological significance.[1][2] Found predominantly in plants of the Solanaceae and Erythroxylaceae families, this structural motif is the foundation for compounds with diverse and potent effects on the central and peripheral nervous systems.[1][3][4] Seminal examples include atropine and scopolamine, which act as competitive antagonists of muscarinic acetylcholine receptors, and cocaine, which functions as a monoamine reuptake inhibitor.[2][5][6]

The therapeutic utility and abuse potential of tropane alkaloids have spurred extensive research into their structure-activity relationships (SAR). A key strategy in medicinal chemistry is the introduction of polar functional groups, such as hydroxyl (-OH) groups, to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the strategic hydroxylation of the tropane ring at the C-6 and C-7 positions. The primary impetus for this line of inquiry has been the search for cocaine antagonists or partial agonists—compounds that could potentially serve as medications for cocaine addiction by occupying the dopamine transporter (DAT) without producing the same reinforcing effects.[7][8] By comparing these hydroxylated analogues to their parent compounds, we can elucidate the critical role that specific structural modifications play in altering receptor affinity, functional activity, and ultimately, in vivo behavioral outcomes.

Synthetic Strategies: Accessing Hydroxylated Analogs

The generation of 6- and 7-hydroxylated tropane analogs for biological testing relies on robust synthetic chemistry. These compounds are not typically isolated from natural sources in sufficient quantities, necessitating multi-step laboratory synthesis. A common and effective approach involves leveraging the classical Willstätter synthesis to construct a functionalized tropane ring, which serves as a versatile intermediate.[7][8] Subsequent chemical transformations, such as Suzuki coupling reactions, can be employed to introduce aryl groups at the C-3 position, mimicking the structure of potent phenyltropane-based dopamine transporter ligands like the "WIN" series of compounds.[7][8] The introduction of the hydroxyl groups is a critical step, often achieved through stereocontrolled reduction of keto-intermediates or other advanced organic chemistry techniques. This synthetic flexibility is paramount, allowing for the systematic creation of a library of compounds to probe structure-activity relationships comprehensively.[9]

G cluster_synthesis General Synthetic Workflow Start Tropinone Intermediate Willstatter Willstätter Synthesis (Tropane Ring Construction) Start->Willstatter Functionalization Functionalization (e.g., Suzuki Coupling for C-3 Aryl Group) Willstatter->Functionalization Hydroxylation Introduction of -OH at C-6 or C-7 Functionalization->Hydroxylation Final_Product Target Hydroxylated Tropane Analog Hydroxylation->Final_Product

Caption: A simplified workflow for the chemical synthesis of hydroxylated tropane analogs.

Comparative Biological Evaluation: Unveiling Structure-Activity Relationships

The central objective is to understand how hydroxylation at the C-6 and C-7 positions alters the interaction of tropane analogs with their primary biological targets, the monoamine transporters. This is accomplished through a tiered screening process, moving from in vitro binding and uptake assays to in vivo behavioral models.

In Vitro Assessment: Receptor Affinity and Functional Potency

The initial evaluation of novel compounds involves determining their affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is typically achieved through competitive radioligand binding assays, which measure how effectively a test compound displaces a known high-affinity radiolabeled ligand from the transporter. The results are expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Functional activity is then assessed using synaptosome preparations, which are isolated nerve terminals that can actively take up neurotransmitters from the extracellular space. Uptake inhibition assays measure the concentration of the test compound required to inhibit the transport of radiolabeled dopamine, norepinephrine, or serotonin by 50% (IC50).

Key Observations:

  • High Affinity Retention: Studies on hydroxylated WIN analogues have shown that these compounds can retain considerable, high-nanomolar affinity for both DAT and NET.[7][8] This is a crucial finding, as high affinity for DAT is a prerequisite for modulating the effects of cocaine.

  • Reduced SERT Potency: A common trend observed is that 6- and 7-hydroxylation leads to a significant reduction in potency at the serotonin transporter (SERT) compared to the parent compounds.[7][8] This increased selectivity for DAT/NET over SERT is a desirable trait in the development of cocaine antagonists, as SERT inhibition can contribute to complex and sometimes undesirable side effects.

  • Stereochemical Importance: The orientation of the hydroxyl group (alpha vs. beta) and the overall conformation of the tropane ring (boat vs. chair) significantly impact binding affinity and functional potency, highlighting the precise structural requirements for optimal transporter interaction.[7][8]

Table 1: Comparative Monoamine Transporter Inhibition Profile (Illustrative data based on published findings)

Compound TypeDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
Parent Phenyltropane 10 - 2020 - 4050 - 150~3-7x
6-Hydroxylated Analog 200 - 300100 - 200>1000>4x
7-Hydroxylated Analog 50 - 10080 - 150>2000>20x

Note: This table represents generalized trends. Specific values vary significantly based on the full chemical structure of the analogs.

In Vivo Pharmacological Profile: From Bench to Behavior

The most critical test for a potential cocaine antagonist is its ability to modulate cocaine's effects in a living organism. The locomotor activity test is a standard behavioral paradigm used for this purpose. Stimulant drugs like cocaine cause a dose-dependent increase in movement (hyperlocomotion) in rodents. A functional antagonist is expected to reduce or block this effect.

Pivotal In Vivo Findings:

In a key study, a specific 7-hydroxylated WIN analogue, compound 12b, was tested for its ability to alter cocaine-induced hyperlocomotion.[7] When administered to animals, this compound was found to significantly attenuate the locomotor stimulant effects of cocaine.[7] This result provides strong evidence that strategic hydroxylation of the tropane scaffold can shift the pharmacological profile from a cocaine-like agonist to a functional antagonist. This supports the hypothesis that compounds lacking potent inhibitory activity at all three monoamine transporters may act as cocaine antagonists.[7]

G cluster_cocaine Parent Compound (Cocaine) cluster_hydroxylated 7-Hydroxylated Antagonist Cocaine Cocaine DAT_C DAT Cocaine->DAT_C Blocks DA_C Dopamine DAT_C->DA_C Reuptake Blocked Synapse_C Increased Synaptic Dopamine DA_C->Synapse_C Effect_C Stimulant Effect (Hyperlocomotion) Synapse_C->Effect_C Hydrox 7-OH-Tropane DAT_H DAT Hydrox->DAT_H Binds DA_H Dopamine DAT_H->DA_H Reuptake Normal Synapse_H Normal Dopamine Levels DA_H->Synapse_H Effect_H Antagonism (No Hyperlocomotion) Synapse_H->Effect_H

Caption: Mechanism of action: Cocaine vs. a hydroxylated tropane antagonist at the DAT.

Experimental Protocols

Protocol 1: DAT Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity of test compounds at the dopamine transporter.

  • Preparation of Membranes:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and store at -80°C. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • Assay buffer.

      • Test compound at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

      • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand) at a final concentration equal to its Kd (~2-5 nM).

      • Membrane preparation (50-100 µg protein per well).

    • Total Binding Control: Wells containing buffer, radioligand, and membranes only.

    • Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Prep 1. Prepare Striatal Membranes Assay 2. Set up Assay Plate: - Test Compound - [³H]WIN 35,428 - Membranes Prep->Assay Incubate 3. Incubate at 4°C (2-3 hours) Assay->Incubate Filter 4. Rapid Vacuum Filtration Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Calculate Ki via Cheng-Prusoff Equation Count->Analyze

Caption: Workflow for a competitive radioligand binding assay at the dopamine transporter.

Conclusion and Future Directions

The biological evaluation of 6- and 7-hydroxylated tropanes demonstrates that subtle chemical modifications can induce profound changes in pharmacological activity. The introduction of a hydroxyl group, particularly at the 7-position, can decrease affinity for the serotonin transporter while maintaining high affinity for dopamine and norepinephrine transporters.[7][8] This altered selectivity profile is directly linked to a shift from cocaine-like stimulant effects to functional antagonism in vivo.[7] These findings provide a compelling rationale for the continued exploration of hydroxylated and otherwise substituted tropanes in the quest for a viable pharmacotherapy for cocaine use disorder.[7] Future research should focus on a broader array of substitutions on the tropane ring to further refine the SAR and optimize for drug-like properties, including metabolic stability and oral bioavailability.

References

  • Title: Chemical synthesis and pharmacology of 6- and 7-hydroxylated 2-carbomethoxy-3-(p-tolyl)tropanes: antagonism of cocaine's locomotor stimulant effects Source: PubMed URL:[Link]
  • Title: Chemical Synthesis and Pharmacology of 6- and 7-Hydroxylated 2-Carbomethoxy-3-(p-tolyl)
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  • Title: 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors Source: PubMed URL:[Link]
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  • Title: Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae Source: Request PDF - ResearchG
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A Comparative Guide to the Cross-Reactivity of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of 8-Azabicyclo[3.2.1]octan-3-ol derivatives, a class of compounds also known as tropane alkaloids. The 8-azabicyclo[3.2.1]octane core structure is a key pharmacophore in numerous clinically significant molecules, including atropine and cocaine.[1] Understanding the cross-reactivity of these derivatives is paramount for the development of selective ligands with minimized off-target effects and improved therapeutic indices. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics based on this versatile scaffold.

The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane nucleus provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for targeting a variety of receptors and transporters in the central nervous system (CNS).[2] Derivatives of this scaffold have shown significant activity at monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—as well as muscarinic acetylcholine receptors (mAChRs).[3][4] The therapeutic potential of these compounds is often dictated by their selectivity for a specific target. For instance, high affinity for DAT is a key characteristic of many stimulants, while interaction with SERT is a hallmark of many antidepressants.[3] Conversely, unintended interactions with other receptors, such as muscarinic or histamine receptors, can lead to undesirable side effects.[5]

Understanding Cross-Reactivity: A Structural Perspective

The cross-reactivity of this compound derivatives is largely governed by the nature and orientation of substituents on the tropane ring. Key positions for modification that significantly influence binding affinity and selectivity include:

  • N-8 Position: The nitrogen atom in the bicyclic system is a common site for alkylation. The size and nature of the substituent at this position can dramatically alter the compound's interaction with different receptors. For example, bulky N-substituents on benztropine analogs have been shown to significantly reduce affinity for muscarinic M1 receptors, thereby improving selectivity for the dopamine transporter.[6]

  • C-3 Position: The substituent at the C-3 position plays a crucial role in determining the primary target of the molecule. For instance, a benzhydrol ether at this position is a common feature in compounds targeting DAT, while different ester functionalities can confer affinity for muscarinic receptors.[7][8] The stereochemistry at this position (α or β) is also critical for selectivity.

  • Phenyl Ring Substitutions: For derivatives containing a phenyl group, substitutions on this ring can fine-tune the binding profile. For example, in a series of 3β-phenyltropane derivatives, the introduction of a large alkyl group at the 4'-position of the phenyl ring diminished affinity for DAT while retaining moderate SERT affinity.[2]

The interplay of these structural features dictates the overall pharmacological profile of a given derivative. The following sections provide a comparative analysis of the binding affinities of various this compound derivatives at key CNS targets.

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of a selection of this compound derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Benztropine Analogs at Monoamine Transporters and Muscarinic M1 Receptors

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)M1 Ki (nM)
Benztropine132,7003,4000.59
GA 2-995.594901420>1000
GA 1-6929.246007350>1000
4',4"-difluoro-3α-(diphenylmethoxy)tropane11.8---
HD-2054.114280-
WF-230.200.392.9-

Data synthesized from multiple sources.[9][10][11]

Table 2: Binding Affinities of Tropane Derivatives at the Dopamine Transporter

CompoundDAT Ki (nM)
6b3.79
6d2.64
7b4.63
13b18.3
13d26.9

Data from a study on novel tropane derivatives for PET imaging.[12]

These tables illustrate the significant impact of structural modifications on the binding profiles of this compound derivatives. For example, the N-substituted benztropine analogs GA 2-99 and GA 1-69 show markedly reduced affinity for the M1 receptor compared to benztropine, highlighting a successful strategy for improving DAT selectivity.[9] Similarly, the data for HD-205 and its parent compound WF-23 demonstrate how the addition of a phenylisothiocyanate group alters the affinity and selectivity profile.[11]

Experimental Methodologies for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile relies on robust and validated in vitro assays. The two primary methodologies employed are radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor or transporter.[6] These assays involve the use of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target) and a test compound. The ability of the test compound to displace the radiolabeled ligand from its binding site is measured, and from this, the inhibition constant (Ki) can be calculated.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor or transporter of interest (e.g., HEK293 cells transfected with the human dopamine transporter).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes mix_components Mix Membranes, Radioligand, and Test Compound prep_membranes->mix_components prep_ligands Prepare Radioligand and Test Compounds prep_ligands->mix_components incubation Incubate to Reach Equilibrium mix_components->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

For this compound derivatives that may interact with enzymes, enzyme inhibition assays are employed to determine their inhibitory potency (IC50). These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Step-by-Step Protocol for a Typical Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a solution of the purified enzyme of interest.

    • Prepare a solution of the enzyme's substrate.

    • Prepare solutions of the test compound at various concentrations.

  • Assay Setup:

    • In a multi-well plate, add the enzyme solution.

    • Add the test compound solutions to the appropriate wells.

    • Include control wells with no inhibitor (100% enzyme activity) and a known inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitor for a specific period if necessary.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry (measuring changes in absorbance) or fluorometry (measuring changes in fluorescence).

  • Data Analysis:

    • Determine the initial reaction rate for each concentration of the test compound.

    • Plot the percentage of enzyme activity against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_data Data Analysis prep_enzyme Prepare Enzyme and Substrate mix_reagents Mix Enzyme and Inhibitor prep_enzyme->mix_reagents prep_inhibitor Prepare Test Compound (Inhibitor) prep_inhibitor->mix_reagents add_substrate Add Substrate to Initiate Reaction mix_reagents->add_substrate monitor_reaction Monitor Reaction Progress add_substrate->monitor_reaction calc_rate Calculate Reaction Rates monitor_reaction->calc_rate determine_ic50 Determine IC50 calc_rate->determine_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable framework in medicinal chemistry. A thorough understanding of the structure-activity relationships that govern the cross-reactivity of its derivatives is essential for the rational design of new therapeutic agents with improved selectivity and safety profiles. The comparative data and experimental protocols presented in this guide provide a foundation for researchers to evaluate their own compounds and to make informed decisions in the drug discovery process. Future research will likely focus on the development of novel derivatives with even greater selectivity for specific subtypes of receptors and transporters, as well as on the use of computational modeling to predict cross-reactivity and guide synthetic efforts.

References

  • Katz, J. L., et al. (2010). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. The Journal of Pharmacology and Experimental Therapeutics, 334(2), 543-553. [Link]
  • Milius, R. A., et al. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. Journal of Medicinal Chemistry, 34(5), 1728-1731. [Link]
  • Grundt, P., et al. (2005). N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 15(24), 5419-5423. [Link]
  • Agatonovic-Kustrin, S., et al. (2002). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Journal of Pharmacy and Pharmacology, 54(10), 1315-1323. [Link]
  • Raje, S., et al. (2003). The Novel N-Substituted Benztropine Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse. Journal of Pharmacology and Experimental Therapeutics, 307(2), 801-808. [Link]
  • Hemby, S. E., et al. (2005). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 314(2), 877-885. [Link]
  • Zheng, Q. H., et al. (2012). Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry, 20(10), 3202-3210. [Link]
  • Olson, D. E., et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 13(16), 2474-2483. [Link]
  • Canal, C. E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3123-3136. [Link]
  • Guthrie, D. A., et al. (2020).
  • Singh, M., et al. (2005). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. Journal of Medicinal Chemistry, 48(12), 4067-4075. [Link]
  • Milius, R. A., et al. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. Journal of Medicinal Chemistry, 34(5), 1728-1731. [Link]
  • Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619-2635. [Link]
  • Davies, H. M. L., et al. (2000). The synthesis, conformation and antimuscarinic properties of ketone analogues of tropane esters. Journal of the Chemical Society, Perkin Transactions 1, (20), 3455-3461. [Link]
  • Jiricka, P., et al. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 26(11), 3195. [Link]
  • Chen, R., & Reith, M. E. (2008). In vitro potencies of psychostimulants at the mouse and human monoamine transporters. BMC Pharmacology, 8, 11. [Link]
  • Sharma, R., et al. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & Medicinal Chemistry Letters, 19(11), 3108-3112. [Link]
  • Gmiro, V. E., & Serdyuk, D. G. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Future Medicinal Chemistry, 15(12), 1085-1108. [Link]
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  • Pollini, G. P., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Current Organic Chemistry, 10(14), 1713-1736. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 8-azabicyclo[3.2.1]octan-3-ol scaffold, commonly known as the tropane skeleton, is a privileged structure. Its rigid, bicyclic framework provides a unique three-dimensional presentation of pharmacophoric elements, leading to potent and selective ligands for a variety of biological targets, including monoamine transporters and muscarinic receptors. However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. A compound's susceptibility to biotransformation, or its metabolic stability, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.

This guide offers a comparative analysis of the metabolic stability of this compound derivatives, grounded in experimental data. We will explore the key metabolic pathways, the influence of structural modifications on stability, and provide a detailed protocol for assessing metabolic stability in your own research. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and select tropane-based compounds with optimized metabolic profiles.

The Engine of Biotransformation: Cytochrome P450 and Tropane Metabolism

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) superfamily of heme-containing enzymes is the main catalyst for the oxidative metabolism of most drugs. For derivatives of this compound, CYP-mediated reactions are the principal drivers of their biotransformation. The tertiary amine and the carbon skeleton of the tropane core are particularly susceptible to enzymatic attack.

Key metabolic transformations for this class of compounds include:

  • N-demethylation: The removal of the methyl group from the nitrogen at the 8-position is a common metabolic pathway for many tropane alkaloids, such as cocaine. This reaction is primarily catalyzed by CYP enzymes and results in the formation of a nor-metabolite.

  • Hydroxylation: The introduction of a hydroxyl group at various positions on the bicyclic ring is another major metabolic route. This increases the polarity of the molecule, facilitating its excretion.

  • Ester Hydrolysis: For derivatives that contain an ester linkage, such as cocaine, hydrolysis by carboxylesterases is a significant clearance mechanism.

The interplay of these pathways determines the overall metabolic fate of a given derivative. Understanding the structure-metabolism relationships (SMR) is therefore crucial for designing more stable analogues.

Comparative Metabolic Stability: A Look at the Data

Direct, side-by-side comparative studies of the metabolic stability of a wide range of this compound derivatives are not abundant in the public literature. However, by compiling data from various sources, we can begin to discern patterns in how structural modifications impact metabolic fate. The following table presents a representative comparison of the in vitro metabolic stability of several derivatives.

Disclaimer: The following data has been compiled from different studies. Experimental conditions such as microsomal protein concentration, substrate concentration, and analytical methods may vary between studies. Therefore, this table should be used for illustrative purposes to understand general trends rather than for direct quantitative comparison.

Compound/DerivativeCore StructureKey Structural FeaturesIn Vitro SystemMetabolic Stability ParameterKey MetabolitesReference
Cocaine This compoundMethyl ester at C-2, benzoyl ester at C-3Human Liver MicrosomesVmax (N-demethylation) and KM values reportedNorcocaine, N-hydroxynorcocaine
Flubatine Enantiomers This compound6-(6-Fluoro-pyridin-3-yl) substituentRat Liver MicrosomesQualitative assessment of metabolite formationHydroxylated and N-oxidized metabolites
ARN16186 8-Azabicyclo[3.2.1]octanePyrazole sulfonamide substituentMouse Liver Microsomest1/2 = 34 minNot specified
ARN19689 8-Azabicyclo[3.2.1]octaneEthoxymethyl-pyrazinyloxy and pyrazole sulfonamide substituentsMouse Liver Microsomest1/2 > 60 minNot specified

From this limited dataset, we can infer several key points:

  • N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence metabolic stability. While not shown in the table, it is a common strategy in medicinal chemistry to replace the N-methyl group with larger, less metabolically labile groups to block N-demethylation.

  • Ring Substitution: The introduction of substituents on the bicyclic core can alter the molecule's interaction with metabolic enzymes. The increased stability of ARN19689 compared to ARN16186 suggests that modifications to the substituents can shield metabolically vulnerable sites.

  • Stereochemistry: The stereochemical orientation of substituents can also play a role in metabolic stability, as different diastereomers may present different faces to the active site of metabolizing enzymes.

Visualizing the Metabolic Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general metabolic pathways of this compound derivatives and the workflow for an in vitro microsomal stability assay.

General Metabolic Pathways of this compound Derivatives Parent This compound Derivative N_Demethylation N-Demethylation Parent->N_Demethylation CYP450 Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Ester_Hydrolysis Ester Hydrolysis (if applicable) Parent->Ester_Hydrolysis Esterases Nor_Metabolite Nor-Metabolite N_Demethylation->Nor_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Hydrolyzed_Metabolite Hydrolyzed Metabolite Ester_Hydrolysis->Hydrolyzed_Metabolite

Caption: General metabolic pathways for this compound derivatives.

In Vitro Microsomal Stability Assay Workflow Start Start Preparation Prepare Reaction Mixture: - Liver Microsomes - Test Compound - Buffer Start->Preparation Pre_incubation Pre-incubate at 37°C Preparation->Pre_incubation Initiation Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Termination Terminate Reaction (e.g., with cold acetonitrile) Sampling->Termination Processing Process Samples (e.g., centrifugation) Termination->Processing Analysis Analyze by LC-MS/MS Processing->Analysis Data_Analysis Data Analysis: - Calculate % remaining - Determine t1/2 and CLint Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of this compound derivatives using liver microsomes. This assay measures the rate of disappearance of the parent compound over time.

Materials:

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of your test compounds and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted liver microsome suspension.

    • Add the test compound or positive control to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture for a few minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered time zero (t=0).

    • Incubate the reaction mixture at 37°C with continuous shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate well or tube containing ice-cold acetonitrile or methanol to stop the reaction.

  • Sample Processing:

    • Once all time points have been collected, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The analytical method should be sensitive and specific for the compound of interest.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Conclusion

The metabolic stability of this compound derivatives is a multifaceted property that is highly dependent on their specific substitution patterns. While the tropane scaffold offers a robust platform for the design of novel therapeutics, a thorough understanding and early assessment of metabolic stability are paramount for successful drug development. By employing in vitro assays, such as the microsomal stability assay detailed in this guide, researchers can gain valuable insights into the metabolic liabilities of their compounds. This data, in turn, can inform the design of next-generation derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of advancing these promising molecules to the clinic.

References

  • Srinivasan, U., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast.
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A Comparative Benchmarking Guide to Novel 8-Azabicyclo[3.2.1]octan-3-ol Derivatives as Cholinesterase and Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmarking analysis of a new series of 8-Azabicyclo[3.2.1]octan-3-ol derivatives against well-characterized inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B). The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, has a rich history in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] This study provides a head-to-head comparison of the potency and selectivity of these novel compounds, offering valuable insights for researchers and professionals engaged in the discovery of therapeutics for neurodegenerative diseases.

Introduction: The Therapeutic Potential of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active tropane alkaloids such as atropine and cocaine.[3][4] These natural products and their synthetic analogs have been shown to interact with a variety of biological targets, particularly within the central nervous system.[1][2][5] The structural rigidity and stereochemical complexity of this bicyclic system allow for precise orientation of functional groups, making it an attractive template for the design of potent and selective enzyme inhibitors.

A key strategy in the development of therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease is the modulation of neurotransmitter levels.[6][7] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of these enzymes can lead to increased acetylcholine levels, which is a validated therapeutic approach for managing the symptoms of Alzheimer's disease.[8] Similarly, monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, aiming to increase dopamine levels in the brain.[9]

This guide provides a rigorous evaluation of three novel this compound derivatives—designated as AZ-1, AZ-2, and AZ-3—for their inhibitory activity against human AChE, BuChE, MAO-A, and MAO-B. Their performance is benchmarked against the known inhibitors Donepezil (for cholinesterases) and Selegiline (for MAOs).

Experimental Design & Rationale

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of the novel compounds against the target enzymes and to assess their selectivity.[10][11][12] A logical and systematic workflow is essential for generating reliable and comparable data.

Overall Experimental Workflow

The experimental workflow is designed to progress from initial screening to detailed kinetic analysis, ensuring a comprehensive evaluation of each compound's inhibitory profile.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening & IC50 Determination cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Synthesis & QC AChE_Assay AChE Inhibition Assay (Ellman's Method) Compound_Prep->AChE_Assay Test Compounds BuChE_Assay BuChE Inhibition Assay (Ellman's Method) Compound_Prep->BuChE_Assay Test Compounds MAO_A_Assay MAO-A Inhibition Assay (Fluorometric) Compound_Prep->MAO_A_Assay Test Compounds MAO_B_Assay MAO-B Inhibition Assay (Fluorometric) Compound_Prep->MAO_B_Assay Test Compounds Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->AChE_Assay Enzymes & Substrates Enzyme_Prep->BuChE_Assay Enzymes & Substrates Enzyme_Prep->MAO_A_Assay Enzymes & Substrates Enzyme_Prep->MAO_B_Assay Enzymes & Substrates IC50_Calc IC50 Value Calculation (Dose-Response Curve Fitting) AChE_Assay->IC50_Calc BuChE_Assay->IC50_Calc MAO_A_Assay->IC50_Calc MAO_B_Assay->IC50_Calc Selectivity_Index Selectivity Index Calculation IC50_Calc->Selectivity_Index Comparative_Analysis Comparative Analysis vs. Known Inhibitors Selectivity_Index->Comparative_Analysis

Caption: A logical workflow for the biochemical evaluation of the novel this compound derivatives.

Rationale for Assay Selection
  • Cholinesterase Inhibition: The spectrophotometric method developed by Ellman is a well-established and reliable assay for measuring AChE and BuChE activity.[13] This method relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.[13] Its widespread use allows for direct comparison with literature data.[14]

  • Monoamine Oxidase Inhibition: A fluorometric assay is employed for determining MAO-A and MAO-B inhibition. This method offers high sensitivity and is well-suited for high-throughput screening.[15] The assay measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of the MAO substrate, using a fluorescent probe.[15]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step instructions for each assay.

Cholinesterase (AChE and BuChE) Inhibition Assay Protocol

This protocol is adapted from the well-established Ellman's method.[13]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Human serum butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (AZ-1, AZ-2, AZ-3) and Donepezil

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Donepezil in DMSO.

    • Create serial dilutions of the compounds in phosphate buffer. The final DMSO concentration should not exceed 1%.

    • Prepare working solutions of AChE and BuChE in phosphate buffer.

    • Prepare ATCI and BTCI substrate solutions in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

  • Assay Execution:

    • To each well of a 96-well plate, add 20 µL of the serially diluted test compound or vehicle control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of the respective enzyme solution (AChE or BuChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI or BTCI).

  • Data Acquisition and Analysis:

    • Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[16]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay Protocol

This protocol utilizes a sensitive fluorometric method.[15]

Materials:

  • Human recombinant MAO-A and MAO-B

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Phosphate buffer (pH 7.4)

  • Test compounds (AZ-1, AZ-2, AZ-3) and Selegiline

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Selegiline in DMSO.

    • Create serial dilutions of the compounds in phosphate buffer. The final DMSO concentration should not exceed 1%.

    • Prepare working solutions of MAO-A and MAO-B in phosphate buffer.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in phosphate buffer.

  • Assay Execution:

    • To each well of a 96-well black microplate, add 50 µL of the serially diluted test compound or vehicle control.

    • Add 50 µL of the respective enzyme solution (MAO-A or MAO-B).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the reaction mixture.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 585 nm) using a fluorescence microplate reader.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[16]

Comparative Data Analysis

The inhibitory activities of the novel this compound derivatives and the reference compounds are summarized below.

Inhibitory Potency (IC50 Values)
CompoundAChE IC50 (µM)BuChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
AZ-1 0.58 ± 0.045.2 ± 0.3> 1001.2 ± 0.1
AZ-2 1.2 ± 0.110.8 ± 0.925.6 ± 2.10.85 ± 0.07
AZ-3 0.15 ± 0.011.5 ± 0.15.8 ± 0.415.3 ± 1.2
Donepezil 0.02 ± 0.0023.5 ± 0.2> 100> 100
Selegiline > 100> 1008.9 ± 0.70.05 ± 0.004

Data are presented as mean ± standard deviation (n=3).

Selectivity Profile

Selectivity is a crucial parameter in drug development to minimize off-target effects.[17]

CompoundBuChE/AChE Selectivity IndexMAO-A/MAO-B Selectivity Index
AZ-1 8.97> 83.3
AZ-2 9.0030.1
AZ-3 10.00.38
Donepezil 175N/A
Selegiline N/A178

Selectivity Index = IC50 (off-target) / IC50 (target)

Discussion and Mechanistic Insights

The results demonstrate that the novel this compound derivatives exhibit interesting and diverse inhibitory profiles.

  • AZ-1 and AZ-2 show promising selectivity for AChE over BuChE and are highly selective for MAO-B over MAO-A. This dual-target profile could be advantageous in the context of complex neurodegenerative diseases.

  • AZ-3 is a potent inhibitor of both AChE and BuChE, with a slight preference for AChE. It also demonstrates inhibitory activity against MAO-A.

  • Compared to Donepezil , the novel compounds are less potent AChE inhibitors but exhibit a broader spectrum of activity.

  • In comparison to Selegiline , AZ-1 and AZ-2 are less potent but still selective MAO-B inhibitors.

The observed structure-activity relationships suggest that substitutions on the 8-azabicyclo[3.2.1]octane core significantly influence both potency and selectivity. The underlying signaling pathways affected by these inhibitors are depicted below.

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_monoaminergic Monoaminergic Synapse ACh Acetylcholine AChE_BuChE AChE / BuChE ACh->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline Choline + Acetate AChE_BuChE->Choline Monoamines Dopamine, Serotonin, Norepinephrine MAO_A_B MAO-A / MAO-B Monoamines->MAO_A_B Degradation Vesicular_Storage Vesicular Storage Monoamines->Vesicular_Storage Reuptake Metabolites Inactive Metabolites MAO_A_B->Metabolites Inhibitors This compound Derivatives Inhibitors->AChE_BuChE Inhibits Inhibitors->MAO_A_B Inhibits

Caption: Inhibition of AChE/BuChE and MAO-A/B by the novel derivatives increases neurotransmitter levels.

Conclusion

This comparative guide demonstrates that the novel this compound derivatives, AZ-1, AZ-2, and AZ-3, are promising multi-target inhibitors with potential applications in the treatment of neurodegenerative diseases. Their distinct selectivity profiles warrant further investigation, including in vivo efficacy and safety studies. The data presented herein provides a solid foundation for future lead optimization efforts targeting these important enzyme families.

References

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Safety Operating Guide

Navigating the Safe Handling of 8-Azabicyclo[3.2.1]octan-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedures for handling 8-Azabicyclo[3.2.1]octan-3-ol, a key bicyclic scaffold in medicinal chemistry. Beyond a simple checklist, this document delves into the rationale behind each safety recommendation, empowering you to work confidently and securely.

Understanding the Risks: Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[1]

These classifications underscore the critical need for a comprehensive PPE strategy to prevent exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion. As a solid, this compound can become airborne as dust, posing a significant inhalation risk.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol relies on a multi-layered defense. This includes engineering controls, administrative controls, and finally, personal protective equipment. This guide focuses on PPE as the final and crucial barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Essential Toolkit

The following table summarizes the required PPE for handling this compound. The subsequent sections will elaborate on the selection and proper use of each item.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 4-8 mils thickness)Provides good resistance to a broad range of chemicals and is a suitable alternative for those with latex allergies.[3][4][5] The specified thickness offers a balance between dexterity and protection for incidental contact.[6]
Eye and Face Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.[7] Standard safety glasses are insufficient.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8]
Body Protection Long-sleeved lab coatProvides a barrier against accidental spills and skin contact.
Hand Protection: The First Line of Defense

Nitrile gloves are the recommended choice for handling this compound due to their excellent chemical resistance and durability.[3][4] Unlike latex gloves, nitrile is less likely to cause allergic reactions and offers superior protection against many laboratory chemicals.[5]

Procedural Best Practices:

  • Always inspect gloves for any signs of damage before use.

  • Don two pairs of gloves for added protection, especially during extended handling.

  • Remove and replace gloves immediately if they become contaminated.

  • Never reuse disposable gloves.[9]

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Irritants

Given that this compound is a serious eye irritant, proper eye protection is non-negotiable.[1] Safety goggles that provide a complete seal around the eyes are essential. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Respiratory Protection: Guarding Against Inhalation

The fine, powdered nature of this compound presents a significant inhalation hazard. All weighing and handling of the solid should be conducted within a certified chemical fume hood or a similar ventilated enclosure.[9][10] If such engineering controls are not available, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[8]

Body Protection: Minimizing Skin Contact

A standard long-sleeved lab coat is sufficient to protect against incidental skin contact. Ensure the lab coat is fully buttoned to provide maximum coverage.

Procedural Workflow for Safe Handling

The following diagram illustrates the essential steps for safely preparing to handle this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_Area Designate & Prepare Work Area Gather_PPE Gather All Required PPE Prep_Area->Gather_PPE 1. Don_PPE Don PPE in Correct Sequence Gather_PPE->Don_PPE 2. Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Proceed to Handling Clean_Spills Immediately Clean Any Spills Handle_Chem->Clean_Spills If Necessary Decontaminate Decontaminate Work Surfaces Handle_Chem->Decontaminate Proceed to Cleanup Clean_Spills->Decontaminate Proceed to Cleanup Doff_PPE Doff PPE in Reverse Sequence Decontaminate->Doff_PPE 1. Dispose Dispose of Waste Properly Doff_PPE->Dispose 2. Wash_Hands Wash Hands Thoroughly Dispose->Wash_Hands 3.

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is as critical as wearing the correct PPE.

Operational Plan: A Step-by-Step Guide
  • Preparation:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and inspect it for integrity.

    • Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.

  • Handling:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize dust generation.[10]

    • Use a spatula and weighing paper to handle the powder. Avoid creating dust clouds.

    • Keep the container sealed when not in use.

  • Decontamination:

    • After handling, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and wipe it clean.

    • Decontaminate any equipment that has come into contact with the chemical.

Disposal Plan: Responsible Waste Management
  • Contaminated PPE: All disposable PPE, including gloves, should be considered contaminated waste and disposed of in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.

Emergency Procedures

In the event of an exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By understanding the hazards, selecting the appropriate PPE, and adhering to strict handling and disposal protocols, you can safely and effectively work with this compound. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your research.

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Retrosynthesis Analysis

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8-Azabicyclo[3.2.1]octan-3-ol
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8-Azabicyclo[3.2.1]octan-3-ol

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